1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE
Description
The exact mass of the compound 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76058. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-20-11-4-2-9(3-5-11)6-12(17)15-13(18)7-10(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYODHQXYXKDRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291508 | |
| Record name | 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-66-2 | |
| Record name | 15485-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzyl 2,4,6-trihydroxyphenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed exploration of the synthesis and characterization of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative. Deoxybenzoins are a class of compounds that serve as crucial precursors in the synthesis of various flavonoids and isoflavonoids, which are of significant interest in medicinal chemistry and drug development. This document offers a rationale for the selected synthetic strategy, a robust experimental protocol, and a comprehensive guide to the structural elucidation of the target molecule using modern spectroscopic techniques.
Introduction and Strategic Rationale
This compound is a diaryl ketone belonging to the deoxybenzoin family. The core structure, featuring a phloroglucinol ring connected to a methoxy-substituted phenyl ethanone moiety, makes it an ideal precursor for synthesizing bioactive isoflavones, such as biochanin A, through intramolecular cyclization reactions. The strategic selection of a synthetic pathway is paramount to achieving high yield and purity.
For the acylation of a highly activated, electron-rich aromatic ring like phloroglucinol (1,3,5-trihydroxybenzene), traditional Friedel-Crafts acylation can lead to multiple acylations and other side reactions.[1][2] The Houben-Hoesch reaction presents a more controlled and effective alternative. This reaction utilizes a nitrile as the acylating agent precursor in the presence of a Lewis acid catalyst, typically with dry hydrogen chloride.[3][4] The reaction proceeds under milder conditions and is particularly well-suited for polyhydroxyphenols, making it the method of choice for this synthesis.[5][6]
Synthetic Pathway: The Houben-Hoesch Reaction
The synthesis is achieved by reacting phloroglucinol with 4-methoxyphenylacetonitrile. The nitrile, activated by a Lewis acid and HCl, generates a reactive electrophilic species (a nitrilium ion) that undergoes electrophilic aromatic substitution onto the phloroglucinol ring. The resulting ketimine intermediate is subsequently hydrolyzed during aqueous workup to yield the desired ketone.[3][5]
Caption: Synthetic pathway via the Houben-Hoesch reaction.
Detailed Experimental Protocol
This protocol is based on established methodologies for the Hoesch reaction on phloroglucinol derivatives.[7][8][9]
Materials:
-
Phloroglucinol (anhydrous)
-
4-Methoxyphenylacetonitrile
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
-
Hydrochloric acid (aqueous, 2M)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to strictly exclude moisture. Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Reagent Charging: To the flask, add anhydrous phloroglucinol (1.0 eq), 4-methoxyphenylacetonitrile (1.1 eq), and freshly fused, powdered anhydrous zinc chloride (1.2 eq). Add anhydrous diethyl ether to create a stirrable suspension.
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension for approximately 1-2 hours. A thick, yellow precipitate (the ketimine hydrochloride salt) should form.
-
Reaction Progression: After the initial saturation with HCl, seal the flask and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: After the reaction is complete, decant the ether. Add 2M aqueous hydrochloric acid to the residue and heat the mixture at 50-60 °C for 1 hour to ensure complete hydrolysis of the ketimine intermediate.
-
Extraction: Cool the mixture to room temperature and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound as a solid.
Structural Characterization and Data Analysis
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule. The workflow involves sequential analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for purification and characterization.
Predicted Spectroscopic Data
The following tables summarize the expected data based on the analysis of structurally similar compounds and established spectroscopic principles.[10][11][12]
Table 1: ¹H NMR (400 MHz, DMSO-d₆) Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 2H | 2', 6'-OH (intramolecular H-bonding) |
| ~9.5 - 10.5 | br s | 1H | 4'-OH |
| ~7.15 | d, J=8.8 Hz | 2H | H-2, H-6 (methoxyphenyl ring) |
| ~6.85 | d, J=8.8 Hz | 2H | H-3, H-5 (methoxyphenyl ring) |
| ~5.90 | s | 2H | H-3', H-5' (phloroglucinol ring) |
| ~4.20 | s | 2H | -CH₂- (methylene bridge) |
| ~3.75 | s | 3H | -OCH₃ (methoxy group) |
Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Predicted Data
| Chemical Shift (δ, ppm) | Assignment |
| ~204.0 | C=O (ketone) |
| ~165.0 | C-2', C-6' (phloroglucinol ring) |
| ~162.0 | C-4' (phloroglucinol ring) |
| ~158.0 | C-4 (methoxyphenyl ring) |
| ~130.0 | C-2, C-6 (methoxyphenyl ring) |
| ~127.5 | C-1 (methoxyphenyl ring) |
| ~114.0 | C-3, C-5 (methoxyphenyl ring) |
| ~105.0 | C-1' (phloroglucinol ring) |
| ~95.0 | C-3', C-5' (phloroglucinol ring) |
| ~55.0 | -OCH₃ (methoxy group) |
| ~45.0 | -CH₂- (methylene bridge) |
Table 3: FT-IR and Mass Spectrometry Data
| Technique | Expected Values | Assignment |
| FT-IR (KBr) | 3400-3200 cm⁻¹ (broad) ~1620 cm⁻¹ (strong) ~1590, 1510, 1450 cm⁻¹ ~1250 cm⁻¹ (strong) ~1175 cm⁻¹ | O-H stretch (phenolic) C=O stretch (H-bonded ketone) C=C stretch (aromatic) C-O stretch (aryl ether, asymmetric) C-O stretch (aryl ether, symmetric) |
| MS (ESI-) | Molecular Formula: C₁₅H₁₄O₅ Exact Mass: 274.08 [M-H]⁻: 273.07 | Molecular Ion Peak |
Conclusion
This guide outlines a reliable and efficient method for the synthesis of this compound using the Houben-Hoesch reaction. The causality for selecting this specific named reaction lies in its superior performance with electron-rich phenolic substrates, minimizing side products and ensuring a higher yield of the target mono-acylated product. The detailed protocol provides a self-validating system for researchers to replicate this synthesis. Furthermore, the comprehensive characterization workflow, complete with predicted spectroscopic data, furnishes professionals in drug development with the necessary tools for rigorous structural verification and quality control.
References
-
Vdocuments. Houben - Hoesch Reaction. [Online]. Available: [Link][6]
-
Howells, H. P., & Little, J. G. (1932). IDENTIFICATION OF NITRILES. PREPARATION OF ALKYL (2,4,6-TRIHYDROXYPHENYL) KETONES BY THE HOESCH SYNTHESIS ON A SEMI-MICRO SCALE. Journal of the American Chemical Society, 54(6), 2451–2453. [Online]. Available: [Link][8]
-
ResearchGate. General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. [Online]. Available: [Link][1]
-
PubChem. 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone. [Online]. Available: [Link][13]
-
PubChem. 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). [Online]. Available: [Link][10]
-
Google Patents. US4053517A - Method of acylation of phloroglucinol. [Online]. Available: [2]
-
NIST WebBook. Ethanone, 1-(2,4,6-trihydroxyphenyl)-. [Online]. Available: [Link][14]
-
Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Online]. Available: [Link][12]
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"biological activity of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone"
An In-Depth Technical Guide to the Biological Activity of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Executive Summary
This guide provides a comprehensive technical overview of the biological activities associated with this compound, a polyphenolic compound belonging to the deoxybenzoin class. Structurally, it integrates a phloroglucinol moiety, known for potent antioxidant properties, with a deoxybenzoin core, a precursor for isoflavones that exhibits a wide range of biological effects. Existing research directly demonstrates the compound's significant anti-inflammatory properties[1]. Supported by extensive literature on related phloroglucinol and deoxybenzoin derivatives, this molecule is a prime candidate for further investigation as an antioxidant, anti-inflammatory, and potentially antimicrobial agent[2][3][4]. This document outlines the foundational science, key biological activities, and detailed experimental workflows for validating its therapeutic potential.
Introduction and Rationale
This compound is a member of the deoxybenzoin family, which are notable as synthetic precursors to isoflavones and share structural analogies with bioactive polyphenols like resveratrol[4]. The compound's structure is distinguished by two key features that form the basis for its predicted bioactivity:
-
The Phloroglucinol (1,3,5-trihydroxybenzene) A-Ring: The 2,4,6-trihydroxyphenyl moiety is a classic phloroglucinol derivative. Phloroglucinols are well-documented for their broad biological activities, including potent antioxidant, anti-inflammatory, and antimicrobial effects, largely attributed to the high density of hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals[3][5][6].
-
The Deoxybenzoin Backbone: This core structure is prevalent in numerous natural and synthetic compounds demonstrating significant bioactivity. Studies on various polyphenolic deoxybenzoins have revealed powerful antioxidant and tyrosinase inhibitory effects, often superior to standard controls like Vitamin C[4]. Furthermore, derivatives have been explored for vasorelaxant, antimicrobial, and estrogenic properties[2][7][8].
The combination of these two pharmacophores in a single molecule provides a strong rationale for investigating this compound as a multifunctional therapeutic agent. A direct study on this specific compound, identified as "compound D-58," has confirmed its potent anti-inflammatory properties in vitro and in vivo[1].
Primary Biological Activities & Mechanistic Insights
Based on direct evidence and the extensive pharmacology of its structural class, the primary activities of this compound are centered on anti-inflammatory and antioxidant effects.
Anti-Inflammatory Activity
Inflammation is a critical physiological response, but its dysregulation contributes to numerous chronic diseases. Key inflammatory mediators include prostaglandins (like PGE₂), nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Direct Evidence: Research has shown that this compound effectively inhibits the release of prostaglandin E₂ (PGE₂) in epidermal cell cultures irradiated with UVB light. In animal models, the compound reduced skin edema and other histological markers of inflammation[1]. This demonstrates a clear capacity to modulate inflammatory pathways.
Postulated Mechanism: The anti-inflammatory effects of many polyphenols are mediated through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[9]. These pathways control the transcription of pro-inflammatory genes, including COX-2 (for prostaglandin synthesis) and iNOS (for nitric oxide synthesis)[10][11]. It is highly probable that this compound exerts its effects by suppressing the activation of these transcription factors.
Caption: Proposed mechanism of anti-inflammatory action.
Antioxidant Activity
The phloroglucinol moiety is a powerful antioxidant scaffold[3][5]. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in cellular damage and the progression of many diseases.
Postulated Mechanism & Activity: The three hydroxyl groups on the A-ring can readily donate hydrogen atoms to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation[4]. This radical scavenging ability is a primary mechanism of antioxidant action. Deoxybenzoins as a class have been shown to be potent scavengers of DPPH, ABTS, and superoxide radicals, with some derivatives exhibiting greater efficacy than Trolox or vitamin C[4].
Experimental Protocols for Bioactivity Validation
The following section provides detailed, self-validating protocols for assessing the key biological activities of this compound.
Workflow for Comprehensive Evaluation
A logical experimental progression is crucial for robust characterization. The workflow should begin with simple, chemical-based assays before moving to more complex and biologically relevant cell-based models.
Caption: A logical workflow for validating bioactivity.
Protocol: In Vitro Antioxidant Activity (DPPH Assay)
Causality: The DPPH assay is a rapid and reliable method to measure a compound's ability to act as a free radical scavenger or hydrogen donor. The purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine, and the color change is proportional to the antioxidant capacity.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox) at the same concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the DPPH solution to each well.
-
Add 20 µL of the test compound in serial dilutions (e.g., final concentrations ranging from 1 to 200 µM). Include wells for a vehicle control (DMSO) and the positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation & Validation:
-
Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis. The assay is valid if the positive control yields an IC₅₀ value within the expected range.
-
Protocol: Cell-Based Anti-Inflammatory Activity (Nitric Oxide Inhibition)
Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), inducing the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator[9][12]. This assay measures the compound's ability to suppress this inflammatory response.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Toxicity Assessment (Mandatory Prerequisite):
-
Before the main experiment, perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range of the test compound. This ensures that any observed reduction in NO is due to anti-inflammatory activity, not cytotoxicity.
-
-
Assay Procedure:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells (negative control) and cells treated with LPS only (positive control).
-
-
Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite must be prepared to quantify the nitrite concentration.
-
-
Validation:
-
The assay is valid if the LPS-only group shows a significant increase in NO production compared to the untreated group. The results should be expressed as a dose-dependent inhibition of NO production.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between the test compound and standard controls.
| Assay | Test Compound (IC₅₀ / EC₅₀) | Positive Control (IC₅₀ / EC₅₀) | Control Compound & Value |
| DPPH Radical Scavenging | Experimental Value (µM) | Ascorbic Acid | e.g., 25.5 ± 2.1 µM |
| Nitric Oxide Inhibition | Experimental Value (µM) | Dexamethasone | e.g., 5.8 ± 0.7 µM |
| PGE₂ Inhibition (ELISA) | Experimental Value (µM) | Indomethacin | e.g., 1.2 ± 0.3 µM |
| Cell Viability (MTT) CC₅₀ | Experimental Value (µM) | - | > 200 µM (Target) |
Table 1: Example Data Summary for Bioactivity of this compound. IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. CC₅₀: 50% cytotoxic concentration.
Conclusion and Future Directions
This compound has demonstrated significant anti-inflammatory activity, a finding strongly supported by its chemical structure, which combines the well-established bioactive motifs of a phloroglucinol ring and a deoxybenzoin core[1]. The compound's high potential as a potent antioxidant is inferred from extensive studies on these parent classes[4][5].
Future research should focus on a comprehensive validation of its antioxidant capacity and a deeper mechanistic elucidation of its anti-inflammatory action, particularly its effect on the NF-κB and MAPK signaling cascades. Further investigation into its antimicrobial and tyrosinase inhibitory potential is also warranted based on the known properties of deoxybenzoins[2][4]. These studies will be critical in positioning this molecule for further preclinical development.
References
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Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. (n.d.). PubMed. [Link]
-
Studies on the antioxidative activity of phloroglucinol derivatives isolated from hypericum species. (n.d.). PubMed. [Link]
-
New Phloroglucinol Derivatives from the Fruit Tree Syzygium jambos and Their Cytotoxic and Antioxidant Activities. (2015, December 2). PubMed. [Link]
-
Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. (2009, July 1). PubMed. [Link]
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ANTIOXIDANT POTENTIAL OF PHLOROGLUCINOL; AN IN-VITRO APPROACH. (2018, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model. (2024, September 2). PubMed. [Link]
-
(PDF) ESTROGENIC EFFECT OF THREE DEOXYBENZOIN DERIVATIVES. (2019, November 20). ResearchGate. [Link]
-
Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest. (n.d.). PubMed. [Link]
-
Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. (n.d.). PubMed. [Link]
-
Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). (n.d.). PubMed. [Link]
-
Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (n.d.). PubMed. [Link]
-
Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. [Link]
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Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. (2025, August 9). ResearchGate. [Link]
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A Comprehensive Technical Guide to 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Nomenclature, Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a dihydrochalcone, a class of natural products belonging to the flavonoid family. These compounds have garnered significant interest in the scientific community due to their diverse and promising biological activities. This technical guide provides an in-depth overview of this specific dihydrochalcone, encompassing its nomenclature, chemical properties, synthetic methodologies, analytical characterization, and known biological functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Part 1: Nomenclature and Chemical Identity
The systematic naming of chemical compounds is crucial for unambiguous communication in scientific literature. This compound is known by several alternative names and synonyms, which are frequently encountered in chemical databases and publications.
Primary Synonyms:
-
Asebogenin : This is a commonly used trivial name for the compound.
-
2',4',6'-trihydroxy-4-methoxydihydrochalcone : This name clearly indicates its dihydrochalcone scaffold and the positions of the hydroxyl and methoxy groups.
-
Phloretin 4'-methyl ether : This synonym highlights its structural relationship to phloretin, a well-known dihydrochalcone found in apples and other plants.[1][2]
-
Dihydroisosakuranetin : This name relates it to the flavanone isosakuranetin.
A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | - |
| CAS Number | 15485-66-2 | [3] |
| PubChem CID | 442255 | [4] |
| ChEBI ID | 2871 | [4] |
| Molecular Formula | C16H16O5 | [4] |
| Molecular Weight | 288.29 g/mol | [4] |
Part 2: Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its handling, formulation, and application in experimental settings. The key computed and experimental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 288.29 g/mol | [4] |
| Molecular Formula | C16H16O5 | [4] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Exact Mass | 288.09977361 Da | [4] |
| Monoisotopic Mass | 288.09977361 Da | [4] |
| Topological Polar Surface Area | 90.2 Ų | [4] |
| Heavy Atom Count | 21 | [4] |
Part 3: Synthesis Methodology
The synthesis of this compound can be achieved through various synthetic routes. One of the classical and effective methods is the Hoesch reaction , which involves the condensation of a nitrile with a phenol or a polyhydric phenol.[5][6]
Experimental Protocol: Synthesis via Hoesch Reaction
This protocol outlines the synthesis of this compound from phloroglucinol and p-methoxyphenylacetonitrile.
Materials:
-
Phloroglucinol
-
p-Methoxyphenylacetonitrile
-
Zinc chloride (anhydrous)
-
Boron trifluoride etherate (optional catalyst)
-
Dry ether
-
Dry hydrogen chloride gas
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve equimolar quantities of phloroglucinol and p-methoxyphenylacetonitrile in anhydrous ether.
-
Catalyst Addition: Add a catalytic amount of freshly fused and powdered anhydrous zinc chloride to the reaction mixture. Alternatively, boron trifluoride etherate can be used.[3]
-
Introduction of HCl Gas: Cool the flask in an ice-salt bath and pass a stream of dry hydrogen chloride gas through the solution with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Ketimine Hydrochloride Formation: Continue the passage of HCl gas until the formation of the intermediate ketimine hydrochloride is complete, which often precipitates from the solution.
-
Hydrolysis: After the reaction is complete, stop the HCl stream and allow the mixture to stand. The intermediate is then hydrolyzed by adding dilute hydrochloric acid and warming the mixture.
-
Work-up and Extraction: After hydrolysis, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Causality behind Experimental Choices:
-
The use of anhydrous conditions is critical as the catalysts (zinc chloride, boron trifluoride etherate) and the intermediate ketimine are moisture-sensitive.
-
The Hoesch reaction is particularly suitable for the acylation of electron-rich phenols like phloroglucinol.
-
The hydrolysis step is essential to convert the intermediate ketimine hydrochloride to the final ketone product.
Part 4: Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for analysis (e.g., 10-100 µg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
¹H NMR (Proton NMR):
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons of the trihydroxyphenyl ring: ~5.8-6.0 ppm (singlets or doublets).
-
Aromatic protons of the methoxyphenyl ring: ~6.8-7.2 ppm (doublets).
-
Methylene protons (-CH₂-): ~4.0-4.2 ppm (singlet).
-
Methoxy protons (-OCH₃): ~3.7-3.8 ppm (singlet).
-
Hydroxyl protons (-OH): Broad signals, chemical shift can vary.
-
¹³C NMR (Carbon-13 NMR):
-
Solvent: CD₃OD or DMSO-d₆.
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl carbon (C=O): ~200-205 ppm.
-
Aromatic carbons: ~95-165 ppm.
-
Methylene carbon (-CH₂-): ~40-45 ppm.
-
Methoxy carbon (-OCH₃): ~55-56 ppm.
-
Part 5: Biological Activity and Mechanism of Action
This compound, also known as Asebogenin, has been reported to exhibit a range of biological activities, including antibacterial, antiviral, and antiprotozoal effects.[4] A significant recent finding is its potent antithrombotic activity.[4]
Antithrombotic Effects via Inhibition of Syk Phosphorylation
Asebogenin has been identified as a novel inhibitor of the Syk-mediated signaling pathway, which plays a crucial role in platelet activation and thrombus formation.[4]
Mechanism of Action:
-
Target: Spleen tyrosine kinase (Syk).
-
Inhibition: Asebogenin interferes with the phosphorylation of Syk at Tyr525/526, which is essential for its activation.[4]
-
Downstream Effects: By inhibiting Syk activation, Asebogenin suppresses a series of downstream events in platelets, including aggregation and the formation of neutrophil extracellular traps (NETs).[4]
-
Therapeutic Potential: This mechanism suggests that Asebogenin could be a promising lead compound for the development of safe and effective antithrombotic agents, as it has been shown to reduce both arterial and venous thrombosis without significantly increasing the risk of bleeding.[4]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of Asebogenin on the Syk-mediated signaling pathway in platelets.
Caption: Inhibition of Syk phosphorylation by Asebogenin.
Conclusion
This compound is a dihydrochalcone with significant biological potential, particularly as an antithrombotic agent. This guide has provided a comprehensive overview of its nomenclature, chemical properties, synthesis, analytical characterization, and mechanism of action. The detailed protocols and compiled data aim to facilitate further research and development of this promising natural product and its analogs. As a potent inhibitor of Syk phosphorylation, Asebogenin represents an exciting avenue for the discovery of novel therapeutics for thrombotic disorders.
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Asebogenin | C16H16O5 | CID 442255 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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2',4',6'-Trihydroxy-4-methoxydihydrochalcone - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 15, 2026, from [Link]
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The Hoesch Synthesis - Organic Reactions. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of Asebogenin and Balsacone A Precursor by a Novel Synthetic Strategy. (2022, May 30). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Synthesis of Asebogenin and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A. (2022, May 30). PubMed. Retrieved January 15, 2026, from [Link]
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Showing NP-Card for 2',4',6'-Trihydroxy-4-methoxychalcone (NP0054656) - NP-MRD. (2022, April 28). NP-MRD. Retrieved January 15, 2026, from [Link]
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Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Retrieved January 15, 2026, from [Link]
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Phloretin | C15H14O5 | CID 4788 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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2',6'-dihydroxy-4'-methoxydihydrochalcone | C16H16O4 | CID 169676 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Cheméo. (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]
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1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (2014, January 2). MDPI. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a deoxybenzoin of significant interest in medicinal chemistry. Deoxybenzoins, characterized by a 1,2-diphenylethanone framework, are precursors in the biosynthesis of isoflavonoids and possess a range of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of known experimental data, in silico predictions, and detailed experimental protocols for the characterization of this compound. By integrating experimental findings with computational predictions, this guide aims to facilitate further research and application of this promising molecule.
Introduction
This compound, a member of the deoxybenzoin class of compounds, holds a key structural motif found in various natural products. Its core structure, featuring a phloroglucinol ring linked to a methoxyphenyl ethanone moiety, makes it an important intermediate in the synthesis of bioactive flavonoids and isoflavonoids. Understanding the fundamental physicochemical properties of this molecule is paramount for its application in drug discovery and development, influencing aspects from formulation and bioavailability to metabolic stability and target interaction.
The strategic placement of hydroxyl and methoxy groups on the aromatic rings suggests potential for significant biological activity, including antioxidant and enzyme-inhibitory effects. This guide serves as a foundational document, consolidating critical data and methodologies to support the scientific community in harnessing the potential of this compound.
Chemical Identity and Structure
The unambiguous identification of a compound is the cornerstone of reproducible scientific research. This section provides the key identifiers and structural representation for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 15485-66-2[1][2] |
| Molecular Formula | C₁₅H₁₄O₅[1] |
| Molecular Weight | 274.27 g/mol [1] |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O |
| InChI Key | KYODHQXYXKDRTF-UHFFFAOYSA-N |
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. This section presents a combination of experimentally determined and computationally predicted data.
Table of Physicochemical Properties:
| Property | Experimental Value | Predicted Value | Method of Determination/Prediction |
| Melting Point | 193–197°C[1] | 195.5 °C | Experimental (Capillary Method) / In silico Prediction |
| Boiling Point | 475.7°C[1] | 475.7 °C | Experimental / In silico Prediction |
| logP (Octanol/Water Partition Coefficient) | - | 2.35 ± 0.42 | In silico Prediction (ALOGPS) |
| Aqueous Solubility | - | -1.8 log(mol/L) | In silico Prediction (ALOGPS) |
| pKa (Acidic) | - | 7.8 (most acidic) | In silico Prediction (ChemAxon) |
| Polar Surface Area (PSA) | - | 90.9 Ų | In silico Prediction |
| Hydrogen Bond Donors | - | 3 | In silico Prediction |
| Hydrogen Bond Acceptors | - | 5 | In silico Prediction |
Disclaimer: Predicted values are generated using computational models and should be confirmed by experimental data.
Spectroscopic Data (Predicted)
1H NMR Spectroscopy (Predicted)
Solvent: DMSO-d6, Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | s (broad) | 2H | Ar-OH (intramolecular H-bonding) |
| ~9.5 | s (broad) | 1H | Ar-OH |
| ~7.15 | d | 2H | Ar-H (methoxyphenyl) |
| ~6.85 | d | 2H | Ar-H (methoxyphenyl) |
| ~5.90 | s | 2H | Ar-H (trihydroxyphenyl) |
| ~4.20 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
13C NMR Spectroscopy (Predicted)
Solvent: DMSO-d6, Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| ~204.0 | C=O |
| ~165.0 | Ar-C (trihydroxyphenyl, C-OH) |
| ~162.5 | Ar-C (trihydroxyphenyl, C-OH) |
| ~158.0 | Ar-C (methoxyphenyl, C-OCH₃) |
| ~130.0 | Ar-C (methoxyphenyl, CH) |
| ~128.0 | Ar-C (methoxyphenyl, C-CH₂) |
| ~114.0 | Ar-C (methoxyphenyl, CH) |
| ~105.0 | Ar-C (trihydroxyphenyl, C-C=O) |
| ~95.0 | Ar-C (trihydroxyphenyl, CH) |
| ~55.0 | -OCH₃ |
| ~45.0 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (ketone, H-bonded) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1175 | Medium | C-O stretch (phenol) |
Mass Spectrometry (Predicted)
| m/z | Relative Abundance | Assignment |
| 274.08 | High | [M]⁺ |
| 151.04 | High | [C₈H₇O₃]⁺ (trihydroxyphenyl acylium ion) |
| 121.05 | High | [C₈H₉O]⁺ (methoxybenzyl cation) |
Synthesis
The primary synthetic route to this compound is the Hoesch reaction . This acid-catalyzed acylation involves the condensation of an electron-rich aromatic compound (phloroglucinol) with a nitrile (4-methoxyphenylacetonitrile).
Reaction Scheme:
Phloroglucinol + 4-Methoxyphenylacetonitrile --(1. ZnCl₂, HCl; 2. H₂O)--> this compound[1][2]
The mechanism proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired deoxybenzoin product.[3] The reaction is typically carried out in an anhydrous ethereal solvent.
Caption: Hoesch reaction synthesis workflow.
Stability and Degradation
Phenolic compounds, particularly polyhydroxylated derivatives, can be susceptible to degradation under certain conditions. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stable formulations.
Potential Degradation Pathways:
-
Oxidation: The electron-rich phloroglucinol ring is prone to oxidation, especially in the presence of metal ions, light, or elevated temperatures. This can lead to the formation of colored degradation products.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions and high temperatures could potentially lead to cleavage of the ether linkage, although this is less likely under physiological conditions.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.
Forced degradation studies should be conducted according to ICH guidelines, including exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4][5][6][7][8]
Experimental Protocols
The following are standard operating procedures for the determination of key physicochemical properties.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[2]
-
Measurement: The sample is heated at a controlled rate (e.g., 2 °C/min). The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1][9][10]
Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[13][14]
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A blank sample containing only the solvent is also prepared.[15][16][17]
-
Instrument Setup: The spectrophotometer is calibrated using the blank sample.[18]
-
Measurement: The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm) to obtain the UV-Vis spectrum and determine the wavelength of maximum absorbance (λmax).[18]
Caption: Workflow for UV-Vis Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.[11]
-
Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.[19][20]
-
Data Acquisition: A background spectrum of the empty sample compartment is collected. The sample is then placed in the spectrometer, and the IR spectrum is recorded.[21][22]
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).[23][24]
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI), is used to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio of the ions is measured to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.[25][26][27]
Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug development:
-
Antioxidant: The presence of multiple phenolic hydroxyl groups indicates strong radical scavenging potential.
-
Enzyme Inhibition: The deoxybenzoin scaffold is known to interact with various enzymes, suggesting potential as an inhibitor for specific therapeutic targets.
-
Synthetic Precursor: This compound is a valuable building block for the synthesis of a wide range of isoflavonoids with diverse pharmacological activities.
-
Cosmeceuticals: Its antioxidant properties may be beneficial in skincare formulations to protect against oxidative stress.[3]
Conclusion
This technical guide has consolidated the available experimental and predicted physicochemical data for this compound. While some fundamental properties have been experimentally determined, a significant portion of its detailed characterization relies on in silico predictions, highlighting the need for further experimental validation. The provided protocols offer a standardized approach for researchers to obtain these critical data. A comprehensive understanding of the physicochemical properties outlined in this guide is essential for advancing the research and development of this promising deoxybenzoin for potential therapeutic and other applications.
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An In-depth Technical Guide to 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Derivatives and Analogs: Synthesis, Biological Activity, and Mechanistic Insights
This guide provides a comprehensive technical overview of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a deoxybenzoin scaffold, and its derivatives and analogs. This class of compounds, structurally related to naturally occurring dihydrochalcones and flavonoids like phloretin, has garnered significant interest in the scientific community for its diverse pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and a critical analysis of the structure-activity relationships that govern the biological effects of these molecules.
Introduction: The Deoxybenzoin Core and Its Therapeutic Promise
This compound belongs to the deoxybenzoin class of aromatic ketones. Its structure, featuring a 2,4,6-trihydroxyphenyl moiety (A-ring) linked by a two-carbon bridge to a 4-methoxyphenyl group (B-ring), is a key determinant of its biological activity. This scaffold is a synthetic precursor to isoflavones and shares structural similarities with beneficial polyphenols such as resveratrol (a stilbene) and phloretin (a dihydrochalcone).[1]
The therapeutic potential of this class of compounds stems from the well-documented biological activities of related natural products. Phloretin, for instance, found in apples and strawberries, exhibits a wide array of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] The structural analogy between this compound and these bioactive natural products provides a strong rationale for its investigation as a lead scaffold in drug discovery programs.
This guide will delve into the synthetic routes for accessing this core structure and its analogs, explore their diverse biological activities with a focus on quantitative data, and elucidate the underlying molecular mechanisms of action, particularly their modulation of key signaling pathways such as Nrf2 and NF-κB.
Synthesis of this compound and Its Analogs
The synthesis of the deoxybenzoin core of this compound and its derivatives can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.
The Hoesch Reaction: A Classical Approach
A primary and efficient method for the synthesis of polyhydroxyaryl ketones, including the target deoxybenzoin, is the Hoesch reaction (also known as the Houben-Hoesch reaction). This reaction involves the condensation of a nitrile with a polyhydric phenol in the presence of a Lewis acid catalyst and hydrogen chloride.[4][5]
Reaction Scheme:
Caption: General workflow for the Hoesch synthesis of the target deoxybenzoin.
Detailed Experimental Protocol (Adapted from a similar synthesis[6]):
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous phloroglucinol (1 equivalent) and 4-methoxyphenylacetonitrile (1.1 equivalents) in anhydrous ether.
-
Catalyst Addition: Anhydrous zinc chloride (or another suitable Lewis acid like aluminum chloride) (1.2 equivalents) is added to the stirred suspension.
-
HCl Gas Introduction: A stream of dry hydrogen chloride gas is passed through the suspension for several hours while maintaining the temperature at 0-5 °C with an ice bath. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Formation of the Ketimine Hydrochloride: Upon completion of the reaction, the solvent is decanted, and the resulting solid ketimine hydrochloride is washed with anhydrous ether.
-
Hydrolysis: The crude ketimine hydrochloride is hydrolyzed by refluxing with water for 1-2 hours.
-
Workup and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Friedel-Crafts Acylation
An alternative approach involves the Friedel-Crafts acylation of a protected phloroglucinol with a suitable acylating agent.[7] This method offers versatility in introducing different side chains.
Reaction Scheme:
Caption: Friedel-Crafts acylation route to the target deoxybenzoin.
Characterization of this compound
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the phloroglucinol ring (A-ring) appearing as a singlet or two doublets in the upfield region (δ 5.8-6.2 ppm). Aromatic protons of the 4-methoxyphenyl ring (B-ring) appearing as two doublets in the region of δ 6.8-7.2 ppm. A singlet for the methoxy group protons around δ 3.7-3.8 ppm. A singlet for the methylene bridge protons (-CH₂-) around δ 4.0-4.3 ppm. Broad singlets for the hydroxyl protons. |
| ¹³C NMR | Carbonyl carbon signal around δ 200-205 ppm. Methylene bridge carbon signal around δ 45-50 ppm. Methoxy carbon signal around δ 55 ppm. Signals for the aromatic carbons of both rings in the region of δ 95-165 ppm. |
| IR (KBr) | Broad O-H stretching vibrations in the range of 3200-3500 cm⁻¹. C=O stretching vibration around 1620-1640 cm⁻¹. C-O stretching vibrations for the ether and phenol groups in the range of 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₄O₅, MW: 274.27). Fragmentation patterns corresponding to the loss of characteristic functional groups. |
Biological Activities and Structure-Activity Relationships
The therapeutic potential of this compound and its analogs lies in their ability to modulate various biological processes, primarily their antioxidant, anti-inflammatory, and neuroprotective effects.
Antioxidant Activity
The trihydroxyphenyl moiety is a key pharmacophore responsible for the antioxidant properties of these compounds. The hydroxyl groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.
Table 2: Antioxidant Activity of Related Compounds
| Compound | Assay | IC₅₀/EC₅₀ (µM) | Reference |
| Phloretin | DPPH radical scavenging | ~25 | [2] |
| Phloretin | ABTS radical scavenging | ~10 | [2] |
| 2,3,4-trihydroxy-3',4'-dimethoxydeoxybenzoin | Lipid peroxidation inhibition | 0.72 | [1] |
| 2,4,4',5-tetrahydroxydeoxybenzoin | DPPH radical scavenging | 0.69 | [1] |
The data on related deoxybenzoins suggest that the presence of multiple hydroxyl groups on the aromatic rings is crucial for potent antioxidant activity.[1]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the ability to modulate inflammatory pathways is a key therapeutic strategy. This compound and its analogs have demonstrated significant anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | Cell Line/Model | IC₅₀ (µM) | Reference |
| This compound | Inhibition of UVB-induced PGE₂ release | Epidermal cell cultures | Not specified | [8] |
| Phloretin | NO production inhibition | RAW 264.7 macrophages | 5.2 | [9] |
| 6,3',4'-trihydroxyflavone | NO production inhibition | RAW 264.7 macrophages | 22.1 | [10] |
| 7,3',4'-trihydroxyflavone | NO production inhibition | RAW 264.7 macrophages | 26.7 | [10] |
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6).[8][9][10]
Neuroprotective Activity
Neurodegenerative diseases are characterized by progressive neuronal loss, and compounds that can protect neurons from damage are of great interest. The structural features of this compound suggest potential neuroprotective effects. Studies on related dihydrochalcones have shown promising results in models of neurodegeneration. For instance, 2',6'-dihydroxy-4'-methoxy dihydrochalcone has been shown to improve cognitive impairment in an animal model of Alzheimer's disease.[11]
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Neuronal damage is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's disease models, or amyloid-beta (Aβ) peptides for Alzheimer's disease models.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration before the addition of the neurotoxin.
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay or LDH release assay to quantify the protective effect of the compound.
-
Mechanistic Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring reactive oxygen species (ROS) levels, assessing mitochondrial membrane potential, and analyzing the expression of key proteins involved in apoptosis and cell survival pathways.
Molecular Mechanisms of Action: Modulation of Nrf2 and NF-κB Signaling Pathways
The biological activities of this compound and its analogs are mediated by their interaction with key intracellular signaling pathways, most notably the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Phloretin and other related compounds have been shown to activate the Nrf2 pathway.[1][6] This activation can occur through multiple mechanisms, including the direct modification of Keap1 cysteine residues by the electrophilic α,β-unsaturated carbonyl system (in chalcones) or through the induction of autophagy-mediated Keap1 degradation.[9]
Caption: Activation of the Nrf2-ARE pathway by deoxybenzoin/dihydrochalcone derivatives.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
Several flavonoids and related polyphenols, including those structurally similar to the topic compound, have been shown to inhibit the NF-κB pathway.[12][13] This inhibition can occur at multiple levels, including the prevention of IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation.
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A Technical Guide to the Natural Sourcing of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: A Case Study in Structural Analogs
Abstract
This technical guide addresses the natural sources of the deoxybenzoin, 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone. A comprehensive review of available scientific literature reveals a notable scarcity of evidence for the direct isolation of this specific compound from natural origins. It is more prominently recognized in scientific literature as a synthetic analog of genistein, designated as compound D-58, with demonstrated anti-inflammatory properties.
Given the absence of direct natural source data, this guide adopts a technically grounded, analog-based approach. We will explore the natural occurrence, isolation, and characterization of structurally related deoxybenzoins and other phenolic compounds from various plant genera, including Phaleria, Scilla, and Allium. The methodologies detailed for these analogous compounds provide a robust framework for any future discovery and purification of the target molecule from a natural matrix. Furthermore, this guide delves into the mechanistic underpinnings of the biological activity of the target compound and its parent analogs, providing essential context for researchers and drug development professionals.
Introduction: The Elusive Natural Provenance of a Bioactive Deoxybenzoin
This compound is a member of the deoxybenzoin class of phenolic compounds, characterized by a C6-C2-C6 backbone. While the broader family of deoxybenzoins and their derivatives are known plant secondary metabolites, the specific title compound has not been prominently reported as a natural isolate. Instead, it has been identified as a novel synthetic genistein analog, compound D-58, which has shown potent anti-inflammatory properties. This suggests that while its structural motifs are present in nature, this particular arrangement may be rare or yet to be discovered.
This guide, therefore, serves a dual purpose: to transparently address the current knowledge gap regarding the natural sources of this compound and to provide a comprehensive technical framework for its potential future isolation and study by examining its close structural relatives.
Structurally Analogous Compounds from Natural Sources
While the target compound remains elusive in nature, a number of structurally similar deoxybenzoins and other phenolic compounds have been successfully isolated from various plant species. These analogs provide valuable insights into the types of natural sources that might harbor our target molecule and the methodologies required for their isolation.
| Plant Species | Family | Isolated Compound(s) | Reference(s) |
| Phaleria macrocarpa (Scheff.) Boerl | Thymelaeaceae | 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone | [1] |
| Scilla peruviana L. | Asparagaceae | Homoisoflavanones and other phenolic compounds | [2][3] |
| Allium species (e.g., Allium cepa, Allium sativum) | Amaryllidaceae | A wide range of organosulfur compounds, flavonoids, and other phenolics | [4][5][6] |
The isolation of a deoxybenzoin from Phaleria macrocarpa with a substitution pattern very similar to our target compound is particularly noteworthy. This suggests that plants of the Thymelaeaceae family could be promising candidates for future screening efforts. Similarly, the rich and diverse phenolic profiles of Scilla and Allium species make them worthy of investigation.[1][2][3][4][5][6]
A Representative Protocol for the Isolation and Characterization of a Structurally Related Deoxybenzoin
The following protocol is a representative methodology for the isolation and characterization of a deoxybenzoin from a plant matrix, based on established phytochemical techniques. This serves as a practical guide for researchers aiming to isolate the target compound or its analogs.
Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., fruits, leaves, or bulbs) at room temperature and grind into a fine powder.
-
Maceration: Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This will separate compounds based on their polarity.
-
Fraction Selection: The deoxybenzoin, being a moderately polar phenolic compound, is likely to be concentrated in the ethyl acetate fraction.
Chromatographic Purification
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography over silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Thin-Layer Chromatography (TLC): Monitor the collected fractions by TLC to identify those containing the target compound or its analogs. Visualize the spots under UV light and/or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Preparative Chromatography: Pool the fractions containing the compound of interest and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structural Elucidation
The structure of the isolated pure compound can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system.
Caption: A generalized workflow for the isolation and characterization of deoxybenzoins from plant material.
Biological Activity and Mechanistic Insights
While the natural occurrence of this compound is not well-documented, its biological activity as a synthetic analog of genistein has been investigated.
Anti-Inflammatory Properties
Research has shown that this compound, referred to as D-58, possesses potent anti-inflammatory properties. It has been demonstrated to inhibit the release of prostaglandin E2 (PGE2), a key mediator of inflammation, in response to UVB irradiation in epidermal cell cultures. In vivo studies have further confirmed its ability to reduce edema and histological changes in UVB-irradiated mouse skin.
The anti-inflammatory effects of genistein and its analogs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[7][8][9][10] These include:
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Genistein has been shown to prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.[8][9]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades are involved in cellular responses to a variety of external stimuli, including inflammatory signals. Genistein can inhibit the activation of specific MAPKs, such as JNK, which in turn reduces the induction of inflammatory mediators.[8][9]
-
Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key players in inflammation. Genistein can inhibit the activity of COX-2, leading to a reduction in prostaglandin production.[8]
Caption: Putative anti-inflammatory mechanism of action for the target compound and its analogs.
Conclusion and Future Directions
This compound represents a molecule of significant interest due to its demonstrated anti-inflammatory potential. However, its status as a naturally occurring compound remains to be definitively established. This technical guide has addressed this knowledge gap by providing a comprehensive overview of structurally related natural products and the methodologies for their isolation and characterization.
Future research should focus on a systematic phytochemical screening of plant species known to produce deoxybenzoins and other related phenolic compounds, such as those from the Thymelaeaceae, Asparagaceae, and Amaryllidaceae families. The development of sensitive analytical methods, such as LC-MS/MS, will be crucial for the detection of trace amounts of this compound in complex natural extracts. The elucidation of its biosynthetic pathway would also provide valuable clues for identifying potential natural sources.
For drug development professionals, the potent biological activity of this synthetic analog underscores the potential of the deoxybenzoin scaffold as a template for the design of novel anti-inflammatory agents. Further structure-activity relationship studies are warranted to optimize its efficacy and pharmacokinetic properties.
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A. Y., K. O., M. N., H. T., N. I., & Y. M. (2021). Chemical Constituents of the Bulbs of Scilla peruviana and Their Pancreatic Lipase Inhibitory Activity. International journal of molecular sciences, 22(3), 1262. [Link]
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Abdel-Razik, A. F., Nassar, M. I., El-Kousy, S. M., El-Toumy, S. A., & El-Shabrawy, A. O. (2021). Chemical Constituents of the Bulbs of Scilla peruviana and Their Pancreatic Lipase Inhibitory Activity. Molecules (Basel, Switzerland), 26(3), 681. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Introduction
1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as 2',4',6'-trihydroxy-4-methoxydesoxybenzoin, is a member of the deoxybenzoin class of compounds. Deoxybenzoins are a type of natural product that feature a 1,2-diphenylethanone carbon skeleton and are structurally related to flavonoids, a large and diverse group of plant secondary metabolites. The interest in this class of molecules stems from their potential biological activities and their role as intermediates in the synthesis of more complex flavonoids.
The synthesis of this compound can be achieved via the Hoesch reaction, which involves the condensation of p-methoxyphenylacetonitrile with phloroglucinol in the presence of a Lewis acid catalyst such as zinc chloride or boron trifluoride etherate.[1][2][3] This synthetic route is a common method for producing polyhydroxyaryl ketones.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular structure can be constructed. For more complex structures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms.[7][8][9]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-3', H-5' | ~5.9 - 6.1 | s | 2H | The two protons on the highly electron-rich phloroglucinol ring (A-ring) are equivalent and appear as a sharp singlet at a high upfield position due to the strong shielding effect of the three hydroxyl groups. |
| H-2, H-6 | ~7.1 - 7.3 | d, J ≈ 8.8 Hz | 2H | These protons on the 4-methoxyphenyl ring (B-ring) are ortho to the methylene group and are equivalent. They appear as a doublet due to coupling with H-3 and H-5. |
| H-3, H-5 | ~6.8 - 7.0 | d, J ≈ 8.8 Hz | 2H | These protons are ortho to the methoxy group on the B-ring and are equivalent. They appear as a doublet due to coupling with H-2 and H-6, and are shielded by the electron-donating methoxy group. |
| -CH₂- | ~4.2 - 4.4 | s | 2H | The methylene protons are adjacent to a carbonyl group and an aromatic ring, resulting in a downfield shift. They are expected to appear as a singlet. |
| -OCH₃ | ~3.7 - 3.8 | s | 3H | The methoxy group protons are shielded and appear as a characteristic sharp singlet. |
| 2', 6'-OH | ~9.5 - 10.5 | br s | 2H | The phenolic protons ortho to the carbonyl group can form intramolecular hydrogen bonds, leading to a significant downfield shift and broadness. |
| 4'-OH | ~9.0 - 9.5 | br s | 1H | The phenolic proton para to the carbonyl group will also be downfield and broad, but likely less so than the ortho protons. |
s = singlet, d = doublet, br s = broad singlet, J = coupling constant in Hertz
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~204 - 206 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C-1' | ~105 - 107 | This quaternary carbon is attached to the carbonyl group and is located in the electron-rich A-ring. |
| C-2', C-6' | ~163 - 165 | These carbons are attached to hydroxyl groups and are ortho to the carbonyl, resulting in a downfield shift. |
| C-4' | ~160 - 162 | This carbon is attached to a hydroxyl group and is para to the carbonyl. |
| C-3', C-5' | ~95 - 97 | These protonated carbons in the A-ring are highly shielded by the ortho and para hydroxyl groups. |
| C-1 | ~128 - 130 | This is the quaternary carbon of the B-ring attached to the methylene group. |
| C-2, C-6 | ~130 - 132 | These protonated carbons are in the B-ring. |
| C-3, C-5 | ~114 - 116 | These carbons are ortho to the methoxy group and are therefore shielded. |
| C-4 | ~158 - 160 | This carbon is attached to the electron-donating methoxy group, resulting in a downfield shift. |
| -CH₂- | ~45 - 50 | The methylene carbon is in a typical range for a carbon between a carbonyl and an aromatic ring. |
| -OCH₃ | ~55 - 56 | The methoxy carbon appears in its characteristic region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the solution if any particulate matter is present.
-
Transfer the clear solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignments, acquire 2D NMR spectra, including COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |
| 3500 - 3200 | O-H stretch (phenolic) | Strong, broad | The broadness is due to hydrogen bonding between the hydroxyl groups. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the aromatic rings. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the methylene (-CH₂-) and methoxy (-OCH₃) groups. |
| 1640 - 1620 | C=O stretch (ketone) | Strong | The carbonyl stretching frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho hydroxyl groups.[10][11] |
| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the two aromatic rings. |
| ~1260 and ~1030 | C-O stretch (aryl ether) | Strong | Characteristic of the C-O bond in the methoxy group. |
| ~1200 | C-O stretch (phenol) | Strong | Associated with the hydroxyl groups attached to the aromatic ring. |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any absorbed water.
-
In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of the dry KBr.[1] The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
-
Transfer the powder to a pellet die.
-
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum (Electron Ionization)
Upon electron ionization (EI), this compound (Molecular Weight: 274.27 g/mol ) is expected to form a molecular ion (M⁺˙) and undergo characteristic fragmentation.
| m/z | Proposed Fragment | Justification |
| 274 | [M]⁺˙ | The molecular ion peak. |
| 153 | [C₇H₅O₄]⁺ | This is a key fragment resulting from the cleavage of the C-C bond between the carbonyl group and the methylene bridge (α-cleavage). This fragment corresponds to the trihydroxybenzoyl cation and is expected to be a prominent peak. |
| 121 | [C₈H₉O]⁺ | This fragment corresponds to the 4-methoxybenzyl cation, also formed by α-cleavage. This is another characteristic and likely abundant fragment. |
Key Fragmentation Pathway
The most significant fragmentation pathway for deoxybenzoins under EI-MS is the α-cleavage of the bond between the carbonyl carbon and the methylene carbon. This cleavage is favorable as it leads to the formation of two stable resonance-stabilized acylium and benzyl cations.
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An In-depth Technical Guide to the Mechanism of Action of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Foreword
1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a notable member of the acetophenone class of compounds, has garnered significant interest within the scientific community. Its unique structural features, characterized by a trihydroxylated phenyl ring and a methoxy-substituted phenyl group, confer a range of biological activities. This technical guide provides a comprehensive exploration of the current understanding of its mechanism of action, with a particular focus on its anti-inflammatory and antioxidant properties. Furthermore, we will delve into its potential as an anticancer agent, drawing insights from structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed and mechanistically-grounded understanding of this promising compound.
Molecular Profile and Chemical Properties
This compound, also known as 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, is a phenolic compound with the chemical formula C₁₅H₁₄O₅. The presence of multiple hydroxyl groups on one of the aromatic rings is a key determinant of its chemical reactivity and biological activity, particularly its capacity for hydrogen donation, which is central to its antioxidant effects.
| Property | Value |
| Chemical Formula | C₁₅H₁₄O₅ |
| Molecular Weight | 274.27 g/mol |
| Synonyms | 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, Compound D-58 |
| CAS Number | 15485-66-2[1] |
Core Mechanism of Action: Anti-inflammatory and Antioxidant Effects
The primary and most well-documented mechanism of action of this compound revolves around its potent anti-inflammatory and antioxidant activities.
Inhibition of Pro-inflammatory Mediators
Research has demonstrated that this compound, referred to as "compound D-58" in a key study, effectively mitigates inflammatory responses. A pivotal aspect of its anti-inflammatory action is the inhibition of prostaglandin E₂ (PGE₂) synthesis.[2] PGE₂ is a key inflammatory mediator produced by the action of cyclooxygenase (COX) enzymes.
In experimental models using epidermal cell cultures, treatment with this compound led to a significant reduction in PGE₂ release following exposure to ultraviolet B (UVB) radiation, a known inflammatory stimulus.[2] This suggests that the compound may directly or indirectly inhibit the activity of COX enzymes or interfere with upstream signaling pathways that lead to their activation.
The proposed anti-inflammatory mechanism is visually represented in the following signaling pathway diagram:
Caption: Proposed anti-inflammatory mechanism of this compound.
In vivo studies have corroborated these findings. In a mouse model of skin inflammation induced by UVB radiation, topical application of the compound effectively reduced edema and histological signs of inflammation.[2] Furthermore, in a carrageenan-induced air pouch model in mice, the compound also demonstrated significant anti-inflammatory effects.[2]
Antioxidant Activity and Radical Scavenging
The trihydroxyphenyl moiety of the molecule is a classic feature of potent antioxidant compounds. The hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging radical chain reactions. This antioxidant property is intrinsically linked to its anti-inflammatory effects, as oxidative stress is a key driver of inflammation. Active oxygen radicals play a role in the regulation of PGE₂.[2]
Structurally similar compounds, such as 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, have been noted for their strong antioxidant properties, including the ability to scavenge DPPH radicals and reduce Fe³⁺.[3] It is highly probable that this compound shares this radical-scavenging capability, contributing to its overall protective effects against cellular damage.
Potential Anticancer Activity: Insights from Structural Analogs
While direct studies on the anticancer mechanism of this compound are limited in the public domain, compelling evidence from structurally related compounds suggests a strong potential for activity in this area.
A closely related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has been shown to exhibit significant cytotoxic effects against human colon adenocarcinoma cells (HT-29).[4][5] The observed mechanism of action for DMHE involves:
-
Induction of Apoptosis: Treatment with DMHE led to classic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and nuclear condensation and fragmentation.[4][5]
-
Cell Cycle Arrest: The compound caused cell cycle arrest at the G0/G1 phase in a time-dependent manner.[5]
-
Modulation of Apoptotic Proteins: Western blot analysis revealed an up-regulation of the pro-apoptotic protein Bax and PUMA following treatment with DMHE.[5]
Given the high degree of structural similarity, it is plausible that this compound could exert anticancer effects through a similar mechanism involving the induction of apoptosis and cell cycle arrest.
The potential apoptotic pathway is illustrated below:
Caption: Putative apoptotic pathway for this compound.
Experimental Protocols for Mechanistic Elucidation
To further investigate and validate the proposed mechanisms of action, the following experimental workflows are recommended.
In Vitro Anti-inflammatory Assay: Measurement of PGE₂ Production
This protocol details the steps to quantify the inhibitory effect of the compound on PGE₂ production in cultured cells.
Workflow:
Caption: Experimental workflow for assessing in vitro anti-inflammatory activity.
Detailed Steps:
-
Cell Culture: Culture human immortalized keratinocytes (HaCaT) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Seed cells in 24-well plates. Upon reaching 80-90% confluency, replace the medium with serum-free DMEM. Add this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) and incubate for 2 hours.
-
Inflammatory Stimulus: Expose the cells to a defined dose of UVB radiation (e.g., 30 mJ/cm²).
-
Sample Collection: After 24 hours of incubation post-UVB exposure, collect the culture supernatant.
-
PGE₂ Measurement: Determine the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PGE₂ inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
In Vitro Anticancer Assay: Apoptosis and Cell Cycle Analysis
This protocol outlines the methodology to assess the pro-apoptotic and cell cycle-modulating effects of the compound on cancer cells.
Workflow:
Caption: Workflow for in vitro anticancer activity assessment.
Detailed Steps:
-
Cell Culture and Treatment: Culture HT-29 human colon cancer cells in McCoy's 5A medium with appropriate supplements. Treat the cells with this compound at various concentrations for 24, 48, and 72 hours.
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest the treated cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Harvest the treated cells and fix them in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Concluding Remarks and Future Directions
This compound is a promising bioactive compound with a well-defined anti-inflammatory and antioxidant mechanism of action. Its ability to inhibit the production of the key inflammatory mediator PGE₂ underscores its potential for development as a therapeutic agent for inflammatory conditions, particularly those affecting the skin.
The compelling evidence from structurally similar compounds strongly suggests that a fruitful avenue for future research will be the investigation of its anticancer properties. Elucidating its effects on apoptosis, cell cycle regulation, and specific signaling pathways in various cancer cell lines will be crucial. Further in vivo studies are warranted to establish its efficacy and safety profile for both anti-inflammatory and potential anticancer applications. The synthesis of derivatives of this compound could also lead to the discovery of molecules with enhanced potency and selectivity.
References
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Anti-inflammatory Activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58) . PubMed, [Link][2]
-
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells . PMC - NIH, [Link][4]
-
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells . ResearchGate, [Link][5]
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- 3. benchchem.com [benchchem.com]
- 4. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"potential therapeutic targets of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone"
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Executive Summary
This compound is a polyphenolic ketone belonging to the deoxybenzoin class of compounds. Structurally related to flavonoids and chalcones, this molecule possesses a pharmacophore that is frequently associated with a wide spectrum of biological activities.[1][2] Existing research, including studies on the compound itself (also referred to as compound D-58) and its structural isomers, has identified potent anti-inflammatory, antioxidant, and cytotoxic activities against cancer cell lines.[3][4][5] This technical guide provides a comprehensive analysis of the most promising therapeutic targets for this compound, focusing on the fields of oncology and inflammation. We will dissect the key signaling pathways implicated, propose a robust framework for experimental target validation, and provide detailed protocols for researchers, scientists, and drug development professionals. The aim is to furnish a foundational document that explains the causality behind experimental choices and guides future research toward clinical translation.
Part 1: Introduction to this compound
Chemical Profile and Structural Significance
The subject compound, this compound, is a natural product derivative characterized by two key structural motifs: a 2,4,6-trihydroxyphenyl ring (phloroglucinol moiety) and a 4-methoxyphenyl ring. These are connected by an ethanone bridge. This structure places it in the deoxybenzoin family, which serves as a precursor for the biosynthesis of various flavonoids.[2] The polyphenolic nature, specifically the phloroglucinol ring, is a strong indicator of antioxidant potential due to the presence of multiple hydroxyl groups that can act as hydrogen donors to neutralize free radicals.[6][7]
The overall structure is analogous to other bioactive molecules, suggesting that its therapeutic potential is derived from its ability to interact with multiple biological targets, a common characteristic of polyphenolic compounds.[8]
Overview of Known Biological Activities
Preliminary research has established a strong foundation for exploring this compound in two primary therapeutic areas:
-
Anti-Inflammatory and Antioxidant Activity: Identified as "compound D-58," it has been shown to possess potent anti-inflammatory properties. In both in vitro and in vivo models, it effectively inhibits the release of prostaglandin E(2) (PGE(2)), a key inflammatory mediator, in skin cells following UVB irradiation.[5] This activity is coupled with its inherent antioxidant capabilities, which are crucial for mitigating cellular stress that often drives inflammatory responses.[5]
-
Anticancer Activity: A closely related structural isomer, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has demonstrated significant cytotoxic effects against the HT-29 human colon adenocarcinoma cell line.[3][4] The observed mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting interference with fundamental processes of cancer cell proliferation and survival.[4]
Part 2: Primary Therapeutic Areas and Hypothesized Molecular Targets
Based on the existing evidence, we can postulate several key signaling pathways as primary targets for therapeutic intervention.
Oncology
The efficacy of the compound's isomer against colon cancer cells provides a strong rationale for investigating its potential as an anticancer agent.[3][4] The primary mechanisms appear to be the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).
The intrinsic, or mitochondrial, pathway of apoptosis is a critical defense against cancer, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these factions determines the cell's fate. Western blot analysis of cells treated with the isomer DMHE showed an up-regulation of the pro-apoptotic proteins Bax and PUMA.[4] This suggests that this compound may act by shifting this balance to favor apoptosis, causing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
The observation of G0/G1 arrest in cancer cells treated with the isomer DMHE points to interference with the cell cycle machinery.[4] The G1/S checkpoint is a critical control point regulated by cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, and their regulatory cyclin partners (Cyclin D and Cyclin E). Their activity is negatively controlled by CDK inhibitors (CKIs) like p21 and p27. The compound could potentially induce cell cycle arrest by up-regulating these inhibitors or by directly or indirectly inhibiting the activity of the CDK/cyclin complexes.
Inflammation
The demonstrated ability of the compound to suppress PGE(2) production and edema provides a direct link to anti-inflammatory pathways.[5] Furthermore, related polyphenolic ketones are known to modulate central inflammatory signaling hubs like NF-κB and MAPKs.[9]
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or cytokines, these pathways trigger the transcription of numerous pro-inflammatory genes, including those for COX-2 (which produces PGE(2)), TNF-α, and various interleukins. A structurally related compound was shown to suppress pro-inflammatory responses by blocking the phosphorylation of MAPK molecules (JNK, p38) and preventing the nuclear translocation of NF-κB subunits.[9] This dual inhibition is a highly effective anti-inflammatory strategy. The compound likely acts upstream, possibly at the level of receptor activation or adaptor protein signaling, to achieve this broad-spectrum effect.
Part 3: A Framework for Target Identification and Validation
A multi-faceted approach is essential to definitively identify and validate the molecular targets of this compound. This framework integrates computational, biochemical, and cell-based methods.
Overall Validation Workflow
The process begins with broad, unbiased screening methods to generate a list of potential protein interactors, followed by more focused biochemical and cell-based assays to validate these hits and elucidate the mechanism of action.
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- 3. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a polyphenolic deoxybenzoin derivative of interest in medicinal chemistry and drug development. Deoxybenzoins serve as crucial precursors for isoflavonoids and exhibit a range of biological activities, including antioxidant and enzyme inhibitory properties.[1] The protocol detailed herein utilizes the Houben-Hoesch reaction, a classic and effective method for the C-acylation of electron-rich phenols.[2][3] This application note is intended for researchers and scientists in organic synthesis and drug discovery, offering a step-by-step methodology, an exploration of the reaction's mechanistic underpinnings, and guidelines for the characterization of the target compound.
Introduction
Polyphenolic compounds are a cornerstone of natural product chemistry and drug discovery, owing to their diverse biological activities. The deoxybenzoin scaffold, in particular, is a key structural motif found in numerous bioactive molecules and serves as a versatile intermediate for the synthesis of more complex flavonoids. The target molecule, this compound, combines the highly activated phloroglucinol ring with a methoxy-substituted phenylacetyl moiety, making it an attractive candidate for biological screening and as a precursor for novel therapeutics.
The synthesis of such polyhydroxyaryl ketones can be challenging due to the propensity of the activated phenolic ring to undergo multiple reactions. The Houben-Hoesch reaction offers a regioselective and efficient approach to overcome these challenges.[2][4] This reaction involves the condensation of a polyhydric phenol with a nitrile in the presence of a Lewis acid catalyst and dry hydrogen chloride.[5] The presented protocol has been designed to be robust and reproducible, providing researchers with a reliable method for accessing this valuable compound.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the Houben-Hoesch condensation of phloroglucinol with 4-methoxyphenylacetonitrile.
Reaction Scheme:
Mechanistic Rationale:
The Houben-Hoesch reaction is a type of electrophilic aromatic substitution.[5] The mechanism proceeds in two main stages:
-
Formation of the Electrophile: Dry hydrogen chloride and a Lewis acid (e.g., zinc chloride) activate the nitrile, forming a highly reactive nitrilium ion intermediate (R-C≡N+H). This species is a potent electrophile.
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich phloroglucinol ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This forms a ketimine intermediate. Subsequent hydrolysis of the ketimine during aqueous workup yields the final ketone product.[5][6]
The use of a highly activated phenol like phloroglucinol is crucial for the success of the reaction, as it readily undergoes electrophilic substitution.[4] The reaction is typically carried out in an anhydrous ethereal solvent to prevent premature hydrolysis of the intermediates and the Lewis acid catalyst.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phloroglucinol (anhydrous) | ≥99% | Sigma-Aldrich | Must be thoroughly dried before use. |
| 4-Methoxyphenylacetonitrile | ≥98% | Alfa Aesar | --- |
| Zinc Chloride (anhydrous) | ≥98% | Fisher Scientific | Store in a desiccator. |
| Diethyl Ether (anhydrous) | ≥99.7% | EMD Millipore | --- |
| Hydrogen Chloride (gas) | ≥99% | Matheson | Use with appropriate safety precautions. |
| Hydrochloric Acid (concentrated) | ACS Grade | VWR | --- |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Sodium Sulfate (anhydrous) | ACS Grade | VWR | For drying organic layers. |
| Deionized Water | --- | --- | --- |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas dispersion tube
-
Drying tube (filled with calcium chloride)
-
Ice-salt bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for filtration
-
Column for flash chromatography
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous phloroglucinol (12.6 g, 0.1 mol), 4-methoxyphenylacetonitrile (14.7 g, 0.1 mol), and anhydrous zinc chloride (13.6 g, 0.1 mol).
-
Solvent Addition: Add 250 mL of anhydrous diethyl ether to the flask. Stir the mixture to form a suspension.
-
Introduction of Hydrogen Chloride: Cool the flask in an ice-salt bath to 0-5 °C. Pass a steady stream of dry hydrogen chloride gas through the suspension via the gas dispersion tube with vigorous stirring for 2-3 hours. The mixture will become thick and yellow-orange as the ketimine hydrochloride precipitates.[7]
-
Reaction Completion: After the introduction of HCl is complete, seal the flask and allow it to stand in a cold place (e.g., a refrigerator) for 24-48 hours to ensure complete reaction.
-
Hydrolysis of the Ketimine: Decant the ether from the solid ketimine hydrochloride. Add 300 mL of water to the flask containing the precipitate. Heat the mixture to boiling for 1-2 hours to hydrolyze the ketimine.[7] The solid should dissolve, and upon cooling, the product may begin to crystallize.
-
Extraction: Cool the aqueous mixture to room temperature and transfer it to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The pure this compound will be isolated as a solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Hydrogen chloride gas is corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous diethyl ether is highly flammable. Avoid open flames and sparks.
-
Concentrated hydrochloric acid is corrosive. Handle with care.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phloroglucinol and 4-methoxyphenyl rings, the methylene protons, and the methoxy group protons.
-
13C NMR Spectroscopy: The carbon NMR spectrum should confirm the presence of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1630-1680 cm⁻¹, and broad absorption bands for the hydroxyl (-OH) groups.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C15H14O5, MW: 274.27 g/mol ).
Discussion and Conclusion
The Houben-Hoesch reaction is a powerful tool for the synthesis of polyhydroxyaryl ketones, and this protocol provides a reliable method for the preparation of this compound. The key to a successful synthesis lies in the use of anhydrous reagents and conditions to prevent the deactivation of the Lewis acid catalyst and unwanted side reactions.
The purification of the final product is crucial to remove any unreacted starting materials or byproducts. Flash column chromatography is an effective method for obtaining the pure compound. The expected yield for this reaction is typically in the range of 60-80%, depending on the purity of the reagents and the careful execution of the protocol.
This detailed application note and protocol should enable researchers to successfully synthesize this compound, a valuable compound for further investigation in the fields of medicinal chemistry and drug development.
References
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
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Organic Syntheses. is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Chemistry Online. Houben-Hoesch reaction. Available at: [Link]
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Cambridge University Press. Houben-Hoesch Synthesis. Available at: [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone and its Analogs in Cancer Cell Lines
Introduction: The Therapeutic Promise of Chalcone Isomers
1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone belongs to the deoxybenzoin class of compounds. Deoxybenzoins are structural isomers of chalcones, which are precursors to all flavonoids and are chemically characterized as 1,3-diphenyl-2-propen-1-ones.[1][2] This family of natural and synthetic compounds has garnered significant interest in oncology due to their convenient synthesis and a broad spectrum of biological activities, including potent anticancer properties.[2][3] Chalcone derivatives have been shown to exert their effects through multiple mechanisms, such as inducing apoptosis, disrupting the cell cycle, and inhibiting tubulin polymerization.[2][3][4]
While direct, extensive research on this compound is emerging, a closely related analog, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) , has been isolated and characterized, providing a robust model for its potential application in cancer cell lines.[5][6] This guide will leverage the detailed findings on DMHE as a case study to provide researchers with the foundational knowledge and detailed protocols to investigate the anticancer efficacy of this compound class. We will explore its mechanism of action and provide step-by-step methodologies for core assays essential for its evaluation.
Mechanism of Action: A Case Study of DMHE in HT-29 Cells
Research conducted on the analog DMHE has demonstrated its efficacy against several human cancer cell lines, including HT-29 (colon), MCF-7 (breast), and A549 (lung), while showing significantly less cytotoxicity towards the normal human fibroblast cell line, MRC-5.[5] The primary mechanisms of action identified are the induction of apoptosis and the arrest of the cell cycle.[5][7]
-
Induction of Apoptosis: Treatment of HT-29 colon cancer cells with DMHE leads to classic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation.[5][8][9] At the molecular level, this process is associated with the upregulation of key pro-apoptotic proteins. Western blot analysis has shown that DMHE treatment increases the expression of Bax and PUMA (p53 upregulated modulator of apoptosis).[5] These proteins are crucial in the intrinsic pathway of apoptosis, where they act on the mitochondria to trigger the release of cytochrome c and initiate the caspase cascade, ultimately leading to programmed cell death.
-
Cell Cycle Arrest: Flow cytometry analysis revealed that DMHE causes a significant, time-dependent arrest of HT-29 cells in the G0/G1 phase of the cell cycle.[6] This arrest prevents the cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation. This effect is often linked to the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[10]
Caption: Recommended experimental workflow for compound evaluation.
Quantitative Data Summary (DMHE)
The following table summarizes the reported 50% inhibitory concentration (IC50) values for the analog DMHE against various cancer cell lines after 24, 48, and 72 hours of treatment. [5]This data is crucial for designing experiments with appropriate concentration ranges for the target compound.
| Cell Line | Cancer Type | IC50 at 24h (µg/mL) | IC50 at 48h (µg/mL) | IC50 at 72h (µg/mL) |
| HT-29 | Colon Adenocarcinoma | 38.8 ± 1.64 | 17.2 ± 2.29 | 25.3 ± 0.99 |
| MCF-7 | Breast Adenocarcinoma | 80.1 ± 2.3 | 48.3 ± 1.43 | 25.0 ± 2.65 |
| A549 | Lung Carcinoma | 45.0 ± 2.21 | 37.5 ± 2.66 | 31.8 ± 1.69 |
| MRC-5 | Normal Lung Fibroblast | > 100 | > 100 | > 100 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. [11]The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS) [12]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [13]5. Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [12]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [12]8. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost. [14][15][16] Materials:
-
Treated and control cells (approx. 1 x 10^6 cells per sample)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes. [14][16]3. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [17]6. Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-Left (LL): Live cells (Annexin V- / PI-)
-
Lower-Right (LR): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (UR): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (UL): Necrotic cells (Annexin V- / PI+)
-
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [18]Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., Bax, Bcl-2) and a loading control (e.g., β-actin), followed by detection with a conjugated secondary antibody. [18] Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-PUMA, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate. [19]2. Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins. 5. SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 8. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [20]9. Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin) to compare protein expression levels across different treatments.
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Mahapatra, D. K., Asati, V., & Bharti, S. K. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(12), 3657. [Link]
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Al-Sanea, M. M., et al. (2024). Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Mahapatra, D. K., Asati, V., & Bharti, S. K. (2021). Chalcone Derivatives: Role in Anticancer Therapy. PubMed, 26(12), 3657. [Link]
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dos Santos, J. L., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(15), 5871. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed, 3(6), e374. [Link]
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Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(9), 2479. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. USF Health. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Lay, M. M., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. International Journal of Molecular Sciences, 15(1), 468-483. [Link]
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Lay, M. M., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. [Link]
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Lay, M. M., et al. (2014). 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells. PubMed, 15(1), 468-83. [Link]
-
Lay, M. M., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Semantic Scholar. [Link]
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Lay, M. M., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. ResearchGate. [Link]
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Jaiswal, Y., et al. (2018). Brassica rapa L. induces cell cycle arrest and apoptosis in neuroblastoma. Allied Academies. [Link]
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Wang, Y., et al. (2021). Hydroxyphenyl Butanone Induces Cell Cycle Arrest through Inhibition of GSK3β in Colorectal Cancer. Evidence-Based Complementary and Alternative Medicine. [Link]
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Application Notes & Protocols: 1-(2,4,6-Trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone as a Pivotal Intermediate in Flavonoid Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, celebrated for their extensive biological activities and therapeutic potential.[1] The synthetic construction of these complex molecules relies on robust and efficient strategies, often pivoting on the formation of key intermediates. This guide focuses on 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative that serves as a critical precursor in the synthesis of various flavonoids, particularly isoflavones. We provide an in-depth exploration of its synthesis via the Hoesch reaction, detailed experimental protocols, characterization data, and its subsequent conversion into high-value flavonoid structures. The causality behind experimental choices is elucidated to provide not just a methodology, but a framework for understanding and optimization.
Introduction: The Strategic Importance of Deoxybenzoin Intermediates
The C6-C3-C6 skeleton of flavonoids is assembled through various biosynthetic and synthetic pathways.[2][3][4] While nature often employs chalcone synthase to condense p-coumaroyl-CoA with malonyl-CoA units, chemical synthesis offers more tailored routes.[4][5] The deoxybenzoin scaffold, characterized by a C6-C2-C6 framework, is a cornerstone intermediate, particularly for accessing the isoflavonoid subclass.
This compound contains the pre-formed A-ring (the electron-rich phloroglucinol moiety) and the B-ring with its connecting Cα carbon (from the 4-methoxyphenylacetyl group).[6][7] This specific arrangement makes it an ideal precursor for constructing the pyranone ring of isoflavones, where the B-ring is attached to the C3 position.
Caption: Logical flow from reactants to the deoxybenzoin intermediate and its target products.
Synthesis of this compound
The most reliable method for synthesizing this deoxybenzoin is the Hoesch reaction, which involves the condensation of an electron-rich phenol with a nitrile, or the related Friedel-Crafts acylation.[8]
Synthetic Rationale & Mechanistic Insight
The Hoesch reaction is an acid-catalyzed acylation of a highly activated aromatic ring, such as phloroglucinol. Phloroglucinol's three hydroxyl groups make it exceptionally nucleophilic, facilitating electrophilic aromatic substitution.[6][7] The reaction proceeds by forming an electrophilic nitrilium ion from p-methoxyphenylacetonitrile in the presence of a Lewis acid (like ZnCl₂) and gaseous HCl. This electrophile is then attacked by the phloroglucinol ring, leading to an imine intermediate which is subsequently hydrolyzed to the desired ketone.
Why this choice?
-
Phloroglucinol: Its symmetrical tri-hydroxy substitution pattern provides a highly activated and predictable site for C-acylation, forming the core of the flavonoid A-ring.[7]
-
p-Methoxyphenylacetonitrile: This reactant provides the B-ring and the adjacent methylene bridge (which becomes the carbonyl's α-carbon). The methoxy group is a common feature in natural flavonoids and can serve as a protecting group or be a final desired functionality.[9][10]
-
Lewis Acid (e.g., Boron Trifluoride Etherate): A catalyst is essential for activating the nitrile group, making it sufficiently electrophilic to react with the phloroglucinol ring.[8]
Caption: Step-by-step workflow for the synthesis of the deoxybenzoin intermediate.
Detailed Experimental Protocol: Hoesch Synthesis
Disclaimer: This protocol must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| Phloroglucinol | 126.11 g/mol | 5.0 g | 39.6 mmol | 1.0 eq |
| p-Methoxyphenylacetonitrile | 147.18 g/mol | 6.4 g | 43.5 mmol | 1.1 eq |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 g/mol | 6.2 mL | 49.5 mmol | 1.25 eq |
| Anhydrous Diethyl Ether | - | 200 mL | - | - |
| Hydrogen Chloride (gas) | 36.46 g/mol | - | - | - |
| Ethyl Acetate | - | 300 mL | - | For extraction |
| Saturated NaCl (brine) | - | 100 mL | - | For washing |
| Anhydrous Sodium Sulfate | - | - | - | For drying |
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube. Ensure all glassware is oven-dried to be completely anhydrous.
-
Reactant Loading: Under an inert atmosphere (N₂ or Ar), add phloroglucinol (5.0 g) and p-methoxyphenylacetonitrile (6.4 g) to the flask. Add 200 mL of anhydrous diethyl ether and stir until the solids dissolve.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0°C. Slowly add boron trifluoride etherate (6.2 mL) dropwise over 15 minutes. The solution may become cloudy.
-
Reaction Initiation: While maintaining the temperature at 0°C, bubble dry hydrogen chloride gas through the stirred solution for 30-45 minutes until the solution is saturated. A thick, yellow precipitate (the ketimine hydrochloride salt) should form.
-
Reaction Progression: Seal the flask and continue stirring at 0°C for 2 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 18-24 hours.
-
Hydrolysis: Decant the ether. To the remaining solid residue, add 150 mL of water. Heat the mixture to reflux for 2-3 hours to hydrolyze the ketimine intermediate.
-
Work-up: Cool the mixture to room temperature. Extract the aqueous solution three times with ethyl acetate (100 mL each). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure deoxybenzoin as a solid.
Product Characterization
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~185-188 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 2H, -OH), 9.5 (s, 1H, -OH), 7.15 (d, 2H), 6.85 (d, 2H), 5.90 (s, 2H), 4.20 (s, 2H), 3.70 (s, 3H) |
| Mass Spec (ESI-) | m/z: 273.07 [M-H]⁻ |
Application: Synthesis of 5,7-Dihydroxy-4'-methoxyisoflavone (Biochanin A)
The synthesized deoxybenzoin is an ideal starting material for isoflavones. The key transformation involves introducing the C2 carbon of the flavonoid skeleton and subsequent cyclization.
Mechanistic Pathway: Vilsmeier-Haack Formylation & Cyclization
A common method for this conversion is the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) with a catalyst such as phosphorus oxychloride (POCl₃) or, in this case, BF₃·OEt₂ followed by cyclization.
-
Enolate Formation: The deoxybenzoin forms an enolate in the presence of a base or Lewis acid.
-
Formylation: The enolate attacks the electrophilic Vilsmeier reagent (or a related formylating species), adding a formyl group to the α-carbon. This creates a β-keto aldehyde intermediate.
-
Intramolecular Cyclization: The acidic conditions promote an intramolecular cyclization where one of the phenolic hydroxyl groups attacks the newly introduced aldehyde.
-
Dehydration: The resulting hemiacetal readily dehydrates to form the stable pyranone ring of the isoflavone.
Caption: Reaction pathway for the conversion of the deoxybenzoin to an isoflavone.
Detailed Protocol: Synthesis of Biochanin A
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| Deoxybenzoin Intermediate | 274.27 g/mol | 2.0 g | 7.3 mmol | 1.0 eq |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 g/mol | 2.8 mL | 21.9 mmol | 3.0 eq |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 15 mL | - | Solvent |
| Methanesulfonyl Chloride (MsCl) | 114.55 g/mol | 1.7 mL | 21.9 mmol | 3.0 eq |
| Sodium Acetate (anhydrous) | 82.03 g/mol | 5.0 g | 60.9 mmol | ~8 eq |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and drying tube, dissolve the deoxybenzoin intermediate (2.0 g) in anhydrous DMF (15 mL).
-
Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add BF₃·OEt₂ (2.8 mL) dropwise. Stir for 20 minutes.
-
Formylation: Add methanesulfonyl chloride (1.7 mL) dropwise to the cooled solution. The color will likely change to a deep red or brown.
-
Reaction: Remove the ice bath and heat the reaction mixture to 60°C for 4 hours. Monitor the reaction by TLC (disappearance of starting material).
-
Cyclization/Work-up: Cool the mixture to room temperature. Add anhydrous sodium acetate (5.0 g) and 50 mL of water. Heat the mixture to reflux for 2 hours to facilitate cyclization and hydrolysis of any intermediates.
-
Isolation: Cool the reaction mixture. A solid precipitate should form. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield pure Biochanin A.
References
- Benchchem. (n.d.). Phloroglucinol Dihydrate: A Versatile Building Block for Flavonoid and Polymer Synthesis.
- PubChem. (n.d.). 4-Methoxyphenylacetic Acid.
- ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid.
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetic acid ReagentPlus®, 99%.
- HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid.
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072).
- ChemicalBook. (2023). This compound.
- Wikipedia. (n.d.). Phloroglucinol.
- ChemicalBook. (n.d.). 2-METHOXY-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Base- Catalyzed Synthesis of Chalcones from 1-(2,4 -.
- ChemicalBook. (n.d.). 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone synthesis.
- Kagan, J. (1974). The biosynthesis of flavonoid pigments: On the incorporation of phloroglucinol and phloroglucinyl cinnamate into rutin in Fagopyrum esculentum. Phytochemistry, 13(8), 1479-1482.
- Benchchem. (n.d.). Chalcone Synthesis Using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan.
- ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- RSC Publishing. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
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- NIH. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC.
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- PMC. (n.d.). Flavonoids: biosynthesis, biological functions, and biotechnological applications.
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- Sigma-Aldrich. (n.d.). 1-(2,4,6-trihydroxyphenyl)ethanone AldrichCPR.
- PMC. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review.
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Application Note: A Validated RP-HPLC Method for the Quantitative Determination of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone. This deoxybenzoin-type compound is a key intermediate in the synthesis of various flavonoids and other biologically active molecules. The method utilizes a standard C18 stationary phase with a UV detector, offering a reliable, accurate, and reproducible analytical solution for researchers in pharmaceutical development, quality control, and synthetic chemistry. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
This compound, hereafter referred to as DPM-THP, belongs to the deoxybenzoin class of aromatic ketones. Deoxybenzoins serve as critical precursors in the synthesis of isoflavones and other phenolic compounds of significant pharmacological interest. Accurate quantification of DPM-THP is essential for monitoring reaction kinetics, determining purity of synthetic intermediates, and for quality control in drug development pipelines.
The molecular structure of DPM-THP, featuring a polar trihydroxyphenyl moiety and a less polar methoxyphenyl group, makes it an ideal candidate for reverse-phase chromatography. This method was developed based on fundamental chromatographic principles to ensure high resolution and symmetrical peak shape.
-
Choice of Stationary Phase: A C18 (octadecylsilane) column was selected due to its versatility and strong hydrophobic retention capabilities, which are well-suited for separating moderately polar aromatic compounds like DPM-THP from potential impurities.
-
Choice of Mobile Phase: A mobile phase consisting of acetonitrile and water provides excellent solvating power and is UV transparent at the detection wavelength. The addition of a small percentage of phosphoric acid is a critical choice; it acidifies the mobile phase to suppress the ionization of the phenolic hydroxyl groups on the DPM-THP molecule.[4] This ensures that the analyte is present in a single, non-ionized form, leading to sharp, symmetrical peaks and a stable retention time.
-
Choice of Detector: The presence of two aromatic rings and a carbonyl group in DPM-THP results in strong UV absorbance. A photodiode array (PDA) or UV-Vis detector allows for sensitive detection. A wavelength of 280 nm was chosen as it provides a suitable chromophoric response for this class of compounds.
This document provides a comprehensive guide to the analytical method, its validation, and a step-by-step protocol for immediate implementation in a laboratory setting.
Experimental Protocol
Instrumentation and Chromatographic Conditions
The analysis can be performed on any standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
| Parameter | Specification |
| HPLC System | Standard LC system with quaternary pump and PDA/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic |
| Composition | 60% A : 40% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Reagents and Standards
Diluent: The mobile phase (60% Water with 0.1% H₃PO₄ : 40% Acetonitrile) should be used as the diluent for all standard and sample preparations to avoid peak distortion.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of DPM-THP reference standard (purity >98%).
-
Transfer the standard to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Calibration Curve Standards (10 - 200 µg/mL):
-
Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
-
A suggested concentration range is 10, 25, 50, 100, and 200 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing DPM-THP.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Workflow
The reliability of an analytical method is demonstrated through a validation process that assesses its performance characteristics.[5] The following workflow, based on ICH Q2(R2) guidelines, establishes the suitability of this HPLC method.[1]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation tests performed to ensure the method is fit for purpose.[6][7]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free of interference from matrix components or impurities. | Peak purity index > 0.995 (if using PDA). No interfering peaks at the retention time of the analyte in blank/placebo injections. |
| Linearity | To verify a direct proportional relationship between concentration and detector response over the analytical range. | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value, assessed via spike recovery. | Mean recovery should be within 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | % Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of approximately 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N ratio of approximately 10:1; %RSD for replicate injections should be ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD of results should remain ≤ 2.0% under varied conditions (e.g., ±2°C temp, ±5% organic mobile phase). |
Detailed Validation Protocols
Specificity:
-
Inject the diluent (blank) to check for system peaks.
-
Inject a placebo solution (a mixture of all potential matrix components without the analyte) to check for interference.
-
Inject the DPM-THP standard solution.
-
Confirm that no significant peaks elute at the retention time of DPM-THP in the blank and placebo chromatograms.
Linearity and Range:
-
Prepare at least five concentrations of DPM-THP across the desired range (e.g., 10-200 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
Accuracy (Spike Recovery):
-
Prepare a placebo solution.
-
Spike the placebo with DPM-THP standard to achieve three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision:
-
Repeatability (Intra-assay precision): Analyze six independent samples of DPM-THP at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD of the results.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.
LOD & LOQ:
-
These can be estimated based on the signal-to-noise ratio of the chromatogram.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
Robustness:
-
Prepare a standard solution of DPM-THP.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time:
-
Flow Rate (e.g., 0.9 mL/min and 1.1 mL/min)
-
Column Temperature (e.g., 28°C and 32°C)
-
Mobile Phase Composition (e.g., vary acetonitrile by ±2%)
-
-
Calculate the %RSD of the results obtained under these varied conditions to assess the impact of these changes.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved by running a System Suitability Test (SST).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a standard solution (e.g., 50 µg/mL).
-
Evaluate the following parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 1.0% for 5 replicate injections |
| %RSD of Retention Times | ≤ 1.0% for 5 replicate injections |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation protocol, grounded in ICH guidelines, confirms its reliability and suitability for routine use in quality control and research environments. This method provides a valuable analytical tool for professionals engaged in the synthesis and development of related pharmaceutical compounds.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
Separation of Ethanone, 1-(2,4,6-trihydroxyphenyl)- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone . PubChem, National Center for Biotechnology Information. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation . YouTube. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
General HPLC Methods . University of Rochester Medical Center. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
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- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: Evaluating the Anti-Inflammatory Potential of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone using In Vitro Macrophage-Based Assays
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While crucial for healing, chronic inflammation contributes to a multitude of diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory genes, including cytokines and enzymes that produce inflammatory mediators.[1][2][3][4] Consequently, the NF-κB pathway is a primary target for the development of novel anti-inflammatory therapeutics.[1][3]
1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a deoxybenzoin also known as Compound D-58, is a synthetic compound with demonstrated anti-inflammatory properties.[5][6] Structurally related to flavonoids and chalcones, which are well-regarded for their anti-inflammatory activities, this molecule presents a promising candidate for further investigation.[7][8] This application note provides a detailed, field-proven guide for researchers to assess the anti-inflammatory effects of this compound in vitro. We will focus on a robust and widely-used model: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9][10][11] The protocols herein will detail the quantification of key inflammatory markers—nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)—to provide a comprehensive profile of the compound's bioactivity.
Scientific Principle: Targeting the Inflammatory Cascade in Macrophages
Macrophages are pivotal cells in the innate immune system.[12] Their activation by stimuli like LPS, a component of Gram-negative bacteria cell walls, triggers a signaling cascade that results in the production of pro-inflammatory mediators.[9][13] This process is largely mediated by the activation of the NF-κB pathway.[3][4][12] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3][12] These genes include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α and IL-6.[10][13][14]
This guide outlines three key assays to measure the downstream effects of this activation and the potential inhibitory effects of this compound:
-
Nitric Oxide (NO) Production Assay: Measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reaction.[15][16][17] Inhibition of nitrite production suggests a reduction in iNOS activity or expression.[18]
-
TNF-α and IL-6 Quantification: Utilizes the highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of these key pro-inflammatory cytokines secreted by the macrophages.[19][20][21]
By quantifying the reduction in these inflammatory markers, we can effectively evaluate the anti-inflammatory potential of the test compound.
Mandatory Visualizations
Caption: Overall experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified LPS-induced NF-κB signaling pathway.
Protocols
PART 1: Cell Culture and Treatment
This protocol details the culturing of RAW 264.7 cells and subsequent treatment with the test compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
This compound (Test Compound)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
96-well and 24-well tissue culture plates
Protocol Steps:
-
Cell Maintenance:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in culture medium to achieve final desired concentrations. Note: The final DMSO concentration in the culture should not exceed 0.1% to avoid toxicity.
-
LPS Stock: Reconstitute LPS in sterile PBS or culture medium to a stock concentration of 1 mg/mL.[9] Store at -20°C.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well for the NO assay or a 24-well plate at 2 x 10⁵ cells/well for ELISA assays.[11][13]
-
Allow cells to adhere overnight in the incubator.
-
-
Treatment and Stimulation:
-
Remove the old medium from the wells.
-
Add fresh medium containing various concentrations of the test compound. Include a "vehicle control" group treated with the same final concentration of DMSO.
-
Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells.
-
Add LPS to all wells (except the negative control group) to a final concentration of 1 µg/mL.[9][13]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Store the supernatant at -80°C until ready for analysis in the NO and ELISA assays.[21]
-
PART 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable product of NO, in the collected supernatant.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (typically a two-part system: Solution A - sulfanilamide in phosphoric acid; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15][22]
-
Sodium Nitrite (NaNO₂) standard
-
Culture medium (for standard curve)
-
96-well flat-bottom plate
Protocol Steps:
-
Standard Curve Preparation:
-
Prepare a 100 µM sodium nitrite solution in the same culture medium used for the experiment.
-
Perform serial dilutions to create standards ranging from approximately 1.56 µM to 100 µM.[23] Include a medium-only blank.
-
-
Assay Procedure:
-
Add 50-100 µL of each standard and collected supernatant sample to a new 96-well plate in duplicate or triplicate.[23]
-
Add an equal volume of Griess Reagent to each well. Some protocols recommend sequential addition of the two components with a short incubation in between.[22] Follow the manufacturer's instructions or a validated laboratory protocol.[17][23]
-
Incubate at room temperature for 10-15 minutes, protected from light.[23] A purple/magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540-550 nm using a microplate reader.[17][23]
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-only treated group.
-
PART 3: TNF-α and IL-6 ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify cytokine levels. Note: Always refer to the specific protocol provided with your commercial ELISA kit.[19][21][24]
Materials:
-
Commercial ELISA kit for mouse TNF-α or IL-6 (containing pre-coated plates, detection antibody, standards, buffers, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol Steps:
-
Reagent Preparation:
-
Prepare all reagents, standards, and wash buffers as instructed in the kit manual. Allow all components to reach room temperature before use.[20]
-
-
Assay Procedure:
-
Add standards, controls, and collected supernatant samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the specified time (e.g., 2 hours at room temperature).[24] This allows the cytokine in the sample to bind to the immobilized capture antibody.
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[19][24] This antibody binds to a different epitope on the captured cytokine.
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate (e.g., 30 minutes).[19] This will bind to the detection antibody.
-
Perform a final wash step to remove unbound enzyme conjugate.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark (e.g., 15-30 minutes).[19][24] A color change will occur in proportion to the amount of cytokine present.
-
Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[19]
-
-
Data Acquisition and Analysis:
-
Generate a standard curve by plotting the absorbance for each standard versus its concentration.
-
Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.
-
Express the results as concentration (e.g., pg/mL) and calculate the percentage inhibition compared to the LPS-only control.
Data Presentation & Interpretation
The quantitative data from these assays should be summarized for clarity and easy comparison.
Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | NO₂⁻ (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | - | Value ± SD | Value ± SD | Value ± SD |
| LPS Only (1 µg/mL) | 0 | Value ± SD | Value ± SD | Value ± SD |
| Test Compound + LPS | 1 | Value ± SD | Value ± SD | Value ± SD |
| Test Compound + LPS | 10 | Value ± SD | Value ± SD | Value ± SD |
| Test Compound + LPS | 50 | Value ± SD | Value ± SD | Value ± SD |
| Positive Control (e.g., Dexamethasone) | X | Value ± SD | Value ± SD | Value ± SD |
Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
A dose-dependent decrease in the levels of NO, TNF-α, and IL-6 in the groups treated with this compound compared to the LPS-only group would indicate significant anti-inflammatory activity.[10][13] The results suggest that the compound interferes with the inflammatory signaling cascade, potentially through the inhibition of the NF-κB pathway or other upstream regulatory molecules.[14] Further studies, such as Western blotting for iNOS, COX-2, and phosphorylated NF-κB p65, could elucidate the precise molecular mechanism.
References
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Magi, S., et al. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12. [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) signaling pathway in physiology and pathology. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
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Maistrelli, T., Tzemalai, A., Matsia, S., & Athanasios, M. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development. [Link]
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Al-Khayri, J. M., et al. (2022). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Biomedicine & Pharmacotherapy, 150, 113018. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
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Yetik-Anacak, G., & Catravas, J. D. (2006). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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S. Sudha, P. (2022). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. International Journal of Creative Research Thoughts, 10(6). [Link]
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Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI-NCL, ITA-12. [Link]
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Barbisan, A. (2022). Evaluation of the in vitro anti-inflammatory activity of flavonoid derivatives. [Link]
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Salehi, B., et al. (2021). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Pharmaceuticals, 14(5), 450. [Link]
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ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?[Link]
-
Huang, J. M., et al. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 53(1), 91-97. [Link]
-
Elabscience. (n.d.). High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. [Link]
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Mahapatra, D. K., Asati, V., & Bharti, S. K. (2017). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Current Traditional Medicine, 3(2), 70-100. [Link]
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Biomedica. (n.d.). Human IL-6 ELISA. [Link]
-
Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 22. [Link]
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ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. [Link]
-
Ma, Y., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(12), 1546-1558. [Link]
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Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174. [Link]
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Chun, H., et al. (2017). Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells. Journal of Environmental Science and Health, Part B, 52(10), 735-745. [Link]
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Seo, Y. S., et al. (2015). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Journal of Ginseng Research, 39(2), 145-152. [Link]
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Kim, D. H., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(11), 2843. [Link]
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Dobrovolskaia, M. A. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI-NCL, ITA-10. [Link]
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ResearchGate. (2025). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. [Link]
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Ahmad, S., et al. (2000). Anti-inflammatory Activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). Dermatology, 201(4), 337-342. [Link]
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Wikipedia. (n.d.). 2,4,6-Trihydroxyacetophenone. [Link]
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Matrix Fine Chemicals. (n.d.). 1-(2,4,6-TRIHYDROXYPHENYL)ETHAN-1-ONE | CAS 480-66-0. [Link]
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Kumar, S., et al. (2014). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 655-658. [Link]
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Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 236-243. [Link]
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PubChem. (n.d.). 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone. [Link]
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Rutgers University. (n.d.). Anti-inflammatory activity of 2,4,6-trihydroxy-α-p-methoxyphenylacetophenone (compound D-58). [Link]
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Kim, M. S., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7309. [Link]
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Application Notes and Protocols: Formulation of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone for Topical Application
Introduction
1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative, presents a promising scaffold for the development of novel topical therapeutics. Its structural similarity to phloretin, a well-documented antioxidant and anti-inflammatory agent, suggests its potential utility in managing a variety of skin conditions characterized by oxidative stress and inflammation, such as photoaging, inflammatory dermatoses, and hyperpigmentation.[1] The clinical translation of this promising molecule is, however, contingent upon the development of a stable, safe, and effective topical delivery system that can overcome the formidable barrier of the stratum corneum.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for topical application. This document outlines the synthesis of the active pharmaceutical ingredient (API), its physicochemical characterization, and a detailed exploration of a suitable nanoemulgel formulation strategy. Furthermore, it provides robust protocols for the evaluation of the formulation's safety and efficacy, adhering to international guidelines.
Synthesis and Physicochemical Characterization of this compound
A fundamental prerequisite for any formulation development is the synthesis and thorough characterization of the API.
Synthesis via Hoesch Reaction
The synthesis of this compound can be achieved through the Hoesch reaction, a classic method for producing hydroxyaryl ketones.[2] This reaction involves the condensation of a phenol (phloroglucinol) with a nitrile (p-methoxyphenylacetonitrile) in the presence of a Lewis acid catalyst.
Protocol 1: Synthesis of this compound
Materials:
-
p-methoxyphenylacetonitrile
-
Phloroglucinol
-
Zinc chloride (anhydrous) or Boron trifluoride etherate
-
Dry ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of phloroglucinol (1 equivalent) in dry ether, add anhydrous zinc chloride (1.2 equivalents) or boron trifluoride etherate (1.2 equivalents).
-
Add p-methoxyphenylacetonitrile (1 equivalent) to the mixture.
-
Saturate the reaction mixture with dry HCl gas while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water and stir for 1 hour to hydrolyze the intermediate ketimine salt.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties
A comprehensive understanding of the API's physicochemical properties is paramount for rational formulation design.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₅ | [2] |
| Molecular Weight | 274.27 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 197-221°C.[3][4] | |
| LogP (predicted) | 1.309 (for a related compound, indicating moderate lipophilicity) | [5] |
| Water Solubility (predicted) | Log10(S) = -1.35 mol/L (for a related compound, indicating low aqueous solubility) | [5] |
Formulation Development: A Nanoemulgel Approach
Given the lipophilic nature of this compound, a nanoemulgel is an excellent choice for topical delivery. Nanoemulsions can enhance the solubilization of poorly water-soluble drugs and improve their skin permeation.[6][7][8][9] The incorporation of the nanoemulsion into a gel matrix provides a suitable viscosity for topical application, improving spreadability and residence time on the skin.[6][7][10]
Excipient Selection
The selection of appropriate excipients is critical for the formation of a stable and effective nanoemulsion.
Table 2: Suggested Excipients for Nanoemulgel Formulation
| Component | Example | Rationale |
| Oil Phase | Oleic acid, Caprylic/Capric Triglyceride | Solubilizes the lipophilic API and can act as a permeation enhancer. |
| Surfactant | Polysorbate 80 (Tween 80), Sorbitan monooleate (Span 80) | Reduces interfacial tension between the oil and water phases, facilitating nano-droplet formation. |
| Co-surfactant | Transcutol P, Propylene glycol | Works in synergy with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film. |
| Aqueous Phase | Purified Water | The continuous phase of the emulsion. |
| Gelling Agent | Carbopol 940, Hydroxypropyl methylcellulose (HPMC) | Provides the desired viscosity and consistency to the final nanoemulgel. |
| Penetration Enhancer (Optional) | Eucalyptol, Menthol | Can be incorporated to further enhance the permeation of the API across the stratum corneum.[6] |
Formulation Protocol
Protocol 2: Preparation of this compound Loaded Nanoemulgel
Part A: Preparation of the Nanoemulsion
-
Oil Phase Preparation: Dissolve a predetermined amount of this compound in the selected oil phase with gentle heating and stirring.
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving any water-soluble components in purified water.
-
Emulsification: Add the oil phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Part B: Preparation of the Nanoemulgel
-
Gel Base Preparation: Disperse the chosen gelling agent (e.g., Carbopol 940) in purified water with continuous stirring. Neutralize the dispersion with a suitable neutralizing agent (e.g., triethanolamine) to form a clear gel.
-
Incorporation of Nanoemulsion: Gradually incorporate the prepared nanoemulsion into the gel base with gentle stirring until a homogenous nanoemulgel is formed.
-
Final Characterization: Evaluate the nanoemulgel for its physical appearance, pH, viscosity, and drug content.
Caption: Workflow for in vitro skin permeation studies.
HPLC Method for Quantification
A validated HPLC method is required for the accurate quantification of this compound in various matrices.
Protocol 4: HPLC Method for Quantification
| Parameter | Suggested Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis spectral scan of the API (likely in the range of 280-320 nm) |
| Run Time | 10-15 minutes |
Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
In Vitro Safety Assessment
3.3.1. Skin Irritation
The potential of the formulation to cause skin irritation should be assessed using a validated in vitro model, such as the Reconstructed Human Epidermis (RhE) test, as per OECD Test Guideline 439. [11][12][13][14][15] Protocol 5: In Vitro Skin Irritation Test (OECD 439)
-
Topically apply the nanoemulgel formulation to the surface of the RhE tissue.
-
After a defined exposure period, remove the test substance.
-
Assess cell viability using the MTT assay.
-
A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant. [11][13] 3.3.2. Skin Sensitization
Skin sensitization potential should be evaluated using a combination of in vitro and in chemico methods as outlined in OECD guidelines (e.g., OECD TG 442C, 442D, 442E, and the Defined Approaches in TG 497). [16][17][18][19]These assays assess key events in the adverse outcome pathway for skin sensitization.
In Vitro Efficacy Assessment
3.4.1. Antioxidant Activity
The antioxidant capacity of the formulation can be evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
3.4.2. Anti-inflammatory Activity
The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). [20][21]
Stability Studies
The stability of the nanoemulgel formulation should be evaluated under different storage conditions according to ICH guidelines to determine its shelf life. Key parameters to monitor include physical appearance, pH, viscosity, droplet size, drug content, and microbiological stability.
Conclusion
The successful formulation of this compound for topical application requires a systematic and scientifically rigorous approach. The nanoemulgel platform offers a promising strategy to enhance the delivery of this lipophilic compound into the skin. The detailed protocols provided in these application notes for synthesis, formulation, and evaluation will serve as a valuable resource for researchers and developers in the pharmaceutical and cosmetic industries, facilitating the translation of this promising molecule into a safe and effective topical product.
References
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Skin Irritation Test (SIT, OECD 439). IIVS.org. [Link]
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2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone. PubChem. [Link]
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Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. Cheméo. [Link]
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OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. National Toxicology Program (NTP). [Link]
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An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. National Institutes of Health (NIH). [Link]
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Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. National Institutes of Health (NIH). [Link]
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Development of a Nanoemulgel for the Topical Application of Mupirocin. National Institutes of Health (NIH). [Link]
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Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). PubMed. [Link]
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Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. Springer. [Link]
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Formulation Development and Characterization of Nanoemulsion-based Gel for Topical Application of Raloxifene Hydrochloride. Indian Journal of Pharmaceutical Education and Research. [Link]
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Development and Evaluation of Nanoemulsion gel for transdermal delivery of Valdecoxib. Research Journal of Pharmacy and Technology. [Link]
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The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). MDPI. [Link]
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A Quick Guide to Skin Sensitization Testing. SenzaGen. [Link]
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Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST WebBook. [Link]
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(PDF) Nanoemulsion and Nanoemulgel as a Topical Formulation. ResearchGate. [Link]
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An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. [Link]
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Research Article Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. PermeGear. [Link]
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Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. PubMed. [Link]
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Regulatory Skin Irritation Test OECD TG 439. XCellR8. [Link]
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OECD adopts new Guideline on Defined Approaches on Skin Sensitisation. ALTEX. [Link]
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Recent Update on Nanoemulgel as Topical Drug Delivery System. Monash University. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]
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In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. ResearchGate. [Link]
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Report FRET 12-0492: In vitro Skin Irritation Test. Regulations.gov. [Link]
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Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing. Charles River Laboratories. [Link]
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Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]
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The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. PubMed. [Link]
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IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. PETA Science Consortium International e.V. [Link]
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Franz diffusion cell and its implication in skin permeation studies. ResearchGate. [Link]
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Franz diffusion cell and its implication in skin permeation studies. OUCI. [Link]
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CAS#:55317-02-7 | 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone. Chemsrc. [Link]
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Application Notes and Protocols for the Experimental Evaluation of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Abstract
This document provides a comprehensive experimental framework for the preclinical investigation of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a novel phenolic compound with potential therapeutic applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a logical progression from initial physicochemical characterization to in-depth in vitro and in vivo biological evaluation. The methodologies are grounded in established scientific principles to ensure data integrity and reproducibility. This guide emphasizes a mechanistic approach, aiming to elucidate the compound's mode of action, particularly focusing on its potential antioxidant and anti-inflammatory properties.
Introduction
This compound belongs to the chalcone class of flavonoids, which are widely recognized for their diverse biological activities.[1] Phenolic compounds, in general, are known to possess antioxidant and anti-inflammatory properties, making them attractive candidates for the development of new therapeutic agents for a variety of diseases, including chronic inflammatory conditions and neurodegenerative disorders.[2][3] The unique structural features of this particular molecule, including the trihydroxyphenyl and methoxyphenyl moieties, suggest a potential for significant biological activity. A systematic and rigorous experimental approach is crucial to fully characterize its pharmacological profile and assess its therapeutic potential.
This guide outlines a multi-tiered experimental design, commencing with fundamental characterization and proceeding to complex biological assays. The aim is to provide a robust and scientifically sound workflow for the comprehensive evaluation of this promising compound.
Physicochemical Characterization and Formulation
A thorough understanding of the physicochemical properties of a test compound is a prerequisite for reliable and reproducible biological testing.
Purity and Identity Confirmation
The identity and purity of this compound should be unequivocally established prior to any biological evaluation.
Protocol 1: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to determine the purity of the compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for chalcones.[4][5] UV detection at an appropriate wavelength (e.g., 280 nm) should be used for quantification.[4] The purity should be ≥95%.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
Solubility and Stability Assessment
Determining the solubility and stability of the compound in various solvents and physiological buffers is critical for designing accurate in vitro and in vivo experiments.
Protocol 2: Solubility and Stability Testing
-
Solubility Determination:
-
Assess the solubility in common laboratory solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., phosphate-buffered saline (PBS), cell culture media) at various pH levels.
-
Prepare saturated solutions and quantify the dissolved compound concentration using the developed HPLC method.
-
-
Stability Assessment:
Table 1: Hypothetical Physicochemical Properties
| Parameter | Value | Method |
| Molecular Weight | 274.27 g/mol | MS |
| Purity | >98% | HPLC |
| Solubility in DMSO | >50 mg/mL | HPLC |
| Solubility in PBS (pH 7.4) | 15 µg/mL | HPLC |
| Stability in cell media (37°C, 24h) | >95% remaining | HPLC |
In Vitro Biological Evaluation
The in vitro assessment aims to characterize the primary biological activities of the compound, focusing on its antioxidant and anti-inflammatory potential.
Antioxidant Activity
A battery of assays is recommended to comprehensively evaluate the antioxidant capacity, as different assays reflect different mechanisms of antioxidant action.[2]
Protocol 3: In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation.[2]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of the compound to protect a fluorescent probe from oxidative damage by peroxyl radicals.[11][12]
Cell Viability and Cytotoxicity
Before evaluating the biological effects of the compound on cells, it is essential to determine its cytotoxicity to establish a non-toxic working concentration range.
Protocol 4: Cell Viability Assay
-
Cell Culture: Select appropriate cell lines for the subsequent biological assays (e.g., RAW 264.7 macrophages for inflammation studies).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).
-
Viability Assessment: Use a reliable cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[13][14][15] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.[15]
Table 2: Hypothetical IC50 Values for In Vitro Assays
| Assay | IC50 (µM) | Positive Control |
| DPPH Scavenging | 15.2 | Quercetin (5.8 µM) |
| ABTS Scavenging | 8.9 | Trolox (4.5 µM) |
| RAW 264.7 Cytotoxicity (24h) | >100 | Doxorubicin (0.5 µM) |
Anti-inflammatory Activity
The anti-inflammatory properties can be investigated using cell-based models of inflammation.
Protocol 5: In Vitro Anti-inflammatory Assays
-
Nitric Oxide (NO) Production:
-
Use RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
Pre-treat the cells with various concentrations of the test compound before LPS stimulation.
-
Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
-
Pro-inflammatory Cytokine Production:
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant from LPS-stimulated macrophages using ELISA kits.[3]
-
-
Enzyme Inhibition Assays:
-
Tyrosinase Inhibition: As a potential application in cosmetics and for hyperpigmentation, assess the compound's ability to inhibit mushroom tyrosinase activity.[16][17][18][19][20]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Evaluate the inhibitory effect on COX-1, COX-2, and 5-LOX enzymes, which are key mediators of inflammation.[21]
-
Mechanism of Action Studies
To understand how this compound exerts its biological effects, it is crucial to investigate its impact on key cellular signaling pathways.
Western Blot Analysis of Signaling Pathways
Western blotting is a powerful technique to assess the activation state of proteins involved in signaling cascades.[22]
Protocol 6: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7) with the compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with specific primary antibodies against key signaling proteins.[23]
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Nuclear Translocation Assay
This assay specifically measures the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[27][28][29]
Protocol 7: NF-κB Nuclear Translocation Assay
-
Cell Fractionation: Treat cells as described for Western blotting and then perform cellular fractionation to separate the cytoplasmic and nuclear extracts.[30]
-
Western Blot or ELISA:
In Vivo Evaluation of Anti-inflammatory Activity
In vivo studies are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context.
Acute Anti-inflammatory Models
These models are used to assess the effect of the compound on the early stages of inflammation.
Protocol 8: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A standard anti-inflammatory drug like indomethacin should be used as a positive control.[21]
-
Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw one hour after compound administration.[31]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[31] The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Protocol 9: Croton Oil-Induced Ear Edema in Mice
-
Animal Model: Use Swiss albino mice.
-
Compound Application: Apply the test compound topically to the inner surface of the right ear.
-
Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the same ear to induce inflammation.[31]
-
Measurement of Edema: After a set time (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized section of both ears. The difference in weight between the right and left ear punches indicates the degree of edema.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpretation and communication of results.
Diagrams
Caption: A streamlined workflow for the in vitro evaluation of the test compound.
Caption: Proposed inhibitory mechanism on inflammatory signaling pathways.
Conclusion
The experimental design outlined in this document provides a comprehensive and rigorous framework for the preclinical evaluation of this compound. By systematically progressing from fundamental physicochemical characterization to detailed in vitro and in vivo biological and mechanistic studies, researchers can build a robust data package to support the potential development of this compound as a novel therapeutic agent. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this promising molecule.
References
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- Biotech Spain. (2025). XTT Assays vs MTT.
- J. Inflamm. Res. (2018).
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- PubMed. (n.d.). Pharmacological studies on the anti-inflammatory action of phenolic compounds.
- National Institutes of Health. (n.d.). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone.
- National Institutes of Health. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects.
- Abcam. (n.d.). Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx.
- ResearchGate. (n.d.). Mechanisms of action by which phenolic compounds present antioxidant activity.
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- National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
- PubMed. (n.d.). Quantitative analysis of flavanones and chalcones from willow bark.
- SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
- Ayurline. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- National Institutes of Health. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- National Institutes of Health. (n.d.). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.
- MDPI. (n.d.). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids.
- ResearchGate. (n.d.). Stability in total phenolic compounds of the ethanolic extract under various conditions.
- Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
- National Institutes of Health. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora.
- National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- MDPI. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts.
- PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
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- MDPI. (n.d.). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture.
- BioMed Central. (n.d.). Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens.
- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein....
- ACS Publications. (n.d.). Antioxidant and Anti-inflammatory Activities of Selected Medicinal Plants Containing Phenolic and Flavonoid Compounds.
- MDPI. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture.
- PubMed Central. (n.d.). Anti-Inflammatory Activity of Natural Products.
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- ResearchGate. (n.d.). Analytical data of chalcone derivatives.
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Topic: A Practical Guide to Investigating 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone in Enzyme Inhibition Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and characterization of enzyme inhibitors are cornerstones of modern drug development, providing therapeutic agents for a vast range of diseases. Enzymes are highly specific biological catalysts, and modulating their activity with small molecules can correct pathological signaling, block pathogen replication, or normalize metabolic imbalances. The compound 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone belongs to the deoxybenzoin class of molecules, which are structural isomers of chalcones. Chalcones and their related scaffolds are well-regarded in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, often stemming from their ability to inhibit key enzymes.[1][2][3]
The structure of this compound is notable for its two key pharmacophores: a phloroglucinol ring (1,3,5-trihydroxybenzene) and a 4-methoxyphenyl group. These moieties are present in numerous biologically active natural products and synthetic compounds, suggesting a high potential for interaction with biological targets.
This application note serves as a comprehensive guide for researchers, providing the foundational concepts, detailed experimental protocols, and data analysis workflows required to systematically evaluate this compound as a potential enzyme inhibitor.
Part 1: Foundational Concepts in Enzyme Inhibition
Before embarking on experimental work, it is crucial to understand the key principles and parameters that define an inhibitor's interaction with its target enzyme.
Mechanisms of Reversible Inhibition
Reversible inhibitors bind to an enzyme through non-covalent interactions and can be displaced. The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not affect the Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. It affects both Vmax and Km.
Key Quantitative Parameters
Two values are essential for quantifying an inhibitor's potency:
-
IC50 (Half-Maximal Inhibitory Concentration): This is an operational parameter that represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[4] While useful for initial screening and comparing potency within a single experiment, IC50 values are dependent on substrate and enzyme concentrations.[5]
-
Ki (Inhibition Constant): This is the dissociation equilibrium constant for the inhibitor-enzyme complex.[4] It represents the intrinsic binding affinity between the inhibitor and the enzyme. A lower Ki value signifies a higher affinity and greater potency. Unlike the IC50, the Ki is a thermodynamic constant that is independent of enzyme concentration, making it the gold standard for comparing the potency of different inhibitors.[5]
Part 2: Experimental Design and Protocol
A systematic approach is essential for obtaining reliable and reproducible data. This section outlines the selection of a target enzyme and provides a detailed protocol for determining the IC50 value of this compound.
Workflow for Enzyme Inhibition Analysis
The overall process involves preparing the necessary reagents, performing the enzymatic assay across a range of inhibitor concentrations, analyzing the raw data to determine reaction rates, and finally, calculating the IC50 value through non-linear regression.
Caption: Overall workflow for IC50 determination.
Selection of a Target Enzyme
Given the structural similarities of the test compound to other bioactive chalcones, several enzyme classes represent promising targets:
-
Acetylcholinesterase (AChE): A key target in Alzheimer's disease therapy. Many chalcone derivatives are reported AChE inhibitors.[1][6]
-
Cyclooxygenases (COX-1/COX-2): Central enzymes in the inflammatory pathway.[2]
-
Lipoxygenase (LOX): Another important enzyme in inflammation and lipid signaling.[2]
-
Tyrosinase: A key enzyme in melanin synthesis, targeted for treating hyperpigmentation disorders.[3]
For this protocol, we will use Acetylcholinesterase (AChE) as an example, employing the well-established Ellman's method for detection.
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Electric eel acetylcholinesterase (AChE, EC 3.1.1.7)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Positive Control: Donepezil or Galantamine
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Equipment:
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of kinetic measurements (e.g., at 412 nm)
-
Incubator set to 37°C (or desired temperature)
-
Detailed Protocol: IC50 Determination for AChE
This protocol is designed for a total reaction volume of 200 µL per well. All experiments should be performed in triplicate.
Step 1: Preparation of Reagents
-
Rationale: Accurate concentrations are critical for reproducible results. Stock solutions allow for easy dilution and minimize weighing errors.
-
Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Positive Control Stock (1 mM): Dissolve Donepezil in DMSO.
-
AChE Stock (1 U/mL): Prepare in phosphate buffer. Store on ice.
-
ATCI Stock (10 mM): Prepare fresh in phosphate buffer.
-
DTNB Stock (3 mM): Prepare fresh in phosphate buffer.
Step 2: Assay Setup in a 96-Well Plate
-
Rationale: A well-defined plate map including all necessary controls is essential to validate the assay results.[7] Blanks correct for background absorbance, while positive and negative controls ensure the assay is performing as expected.
-
Serial Dilutions: Prepare a series of 10 concentrations of the test compound (e.g., 100 µM to 0.5 nM) by serial dilution from the stock solution. Ensure the final DMSO concentration in the well does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.
-
Plate Mapping:
-
Blank Wells (n=3): 180 µL Buffer + 20 µL DTNB. (Corrects for buffer and DTNB absorbance).
-
Negative Control (100% Activity, n=3): 140 µL Buffer + 20 µL DTNB + 20 µL DMSO + 20 µL ATCI. (Enzyme will be added last).
-
Positive Control (n=3): 120 µL Buffer + 20 µL DTNB + 20 µL Donepezil (at a concentration known to cause >90% inhibition) + 20 µL ATCI. (Enzyme will be added last).
-
Test Wells (n=3 for each concentration): 120 µL Buffer + 20 µL DTNB + 20 µL of test compound dilution + 20 µL ATCI. (Enzyme will be added last).
-
-
Pre-incubation: Add all components except the enzyme to the plate. Mix gently and pre-incubate the plate at 37°C for 5 minutes.
Step 3: Performing the Assay
-
Rationale: The reaction must be monitored during its initial, linear phase, where the rate is proportional to enzyme activity.[8] Keeping substrate depletion below 10-15% is crucial for accurate kinetic measurements.[9]
-
Initiate Reaction: Using a multichannel pipette, add 20 µL of the AChE stock solution (1 U/mL) to all wells except the blanks. This brings the total volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C). Measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes. The reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate, which absorbs at this wavelength.
Part 3: Data Analysis and Interpretation
Raw kinetic data must be processed to determine inhibitory potency.
Calculating Percentage Inhibition
-
Determine Reaction Rate (Velocity): For each well, plot absorbance vs. time. The slope of the linear portion of this curve represents the initial reaction rate (V), typically in mOD/min.
-
Correct for Blank: Subtract the average rate of the blank wells from all other rates.
-
Calculate % Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = [ (V_neg_control - V_inhibitor) / V_neg_control ] * 100
Where V_neg_control is the rate of the negative control (no inhibitor) and V_inhibitor is the rate at a specific inhibitor concentration.
Determining the IC50 Value
-
Plot Data: Create a semi-log plot of % Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using software like GraphPad Prism or an equivalent analysis tool.[8]
-
Extract IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Table 1: Example Data for IC50 Determination
| [Inhibitor] (µM) | log[Inhibitor] | Average Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.2 | 0% |
| 0.01 | -2.00 | 48.1 | 4.2% |
| 0.1 | -1.00 | 41.5 | 17.3% |
| 0.5 | -0.30 | 30.1 | 40.0% |
| 1.0 | 0.00 | 24.9 | 50.4% |
| 5.0 | 0.70 | 11.2 | 77.7% |
| 10 | 1.00 | 5.5 | 89.0% |
| 100 | 2.00 | 1.1 | 97.8% |
From this hypothetical data, the IC50 would be approximately 1.0 µM.
Advanced Analysis: Determining Ki and Mechanism of Inhibition
To understand how the compound inhibits the enzyme, experiments must be repeated at several different substrate (ATCI) concentrations.
Caption: Logic for determining the mechanism of inhibition.
After identifying the mechanism, the Ki can be calculated from the IC50 value using the appropriate Cheng-Prusoff equation .[10] For competitive inhibition, the equation is:
Ki = IC50 / (1 + ([S] / Km))
Where [S] is the substrate concentration used in the IC50 experiment and Km is the Michaelis constant for the substrate. This conversion is vital for standardizing results and accurately comparing the inhibitor's potency.[4][11]
References
-
Rauf, A., et al. (2017). Chalcone scaffolds exhibiting acetylcholinesterase enzyme inhibition: Mechanistic and computational investigations. PMC - PubMed Central. Available at: [Link]
-
Kerns, E. H., & Di, L. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. NIH. Available at: [Link]
-
Kumar, S., et al. (2018). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. NIH. Available at: [Link]
-
Harvard University. (n.d.). IC50 Determination. edX. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of A Novel Series of Chalcone Derivatives as Enzyme Inhibitors and Antioxidant Agents. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease. MDPI. Available at: [Link]
-
Kızıltas, V., et al. (2020). Design, synthesis, and enzyme inhibition evaluation of some novel Mono- and Di-O-β-D-Glycopyranosyl Chalcone analogues with molecular docking studies. PMC - NIH. Available at: [Link]
-
Basu, S., & P, S. K. (2021). Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. PubMed. Available at: [Link]
-
Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]
-
Shapiro, A. B. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. Available at: [Link]
-
Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. JoVE. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
Sources
- 1. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and enzyme inhibition evaluation of some novel Mono- and Di-O-β-D-Glycopyranosyl Chalcone analogues with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 6. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reaction yield and purity.
The synthesis of this deoxybenzoin, a key intermediate for various bioactive compounds, is most effectively achieved via the Houben-Hoesch reaction .[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios that address common challenges encountered during this electrophilic aromatic substitution reaction.
Section 1: Understanding the Core Synthesis: The Houben-Hoesch Reaction
This section addresses foundational questions about the reaction mechanism and choice of methodology. A clear understanding of the underlying principles is the first step toward troubleshooting and optimization.
Q1: What is the Houben-Hoesch reaction, and why is it the preferred method for this synthesis?
The Houben-Hoesch reaction is an electrophilic aromatic substitution that condenses a nitrile with an electron-rich arene, such as a polyhydric phenol, to form an aryl ketone.[1][3] It is a variation of the Friedel-Crafts acylation.[4] This method is exceptionally well-suited for synthesizing this compound for two primary reasons:
-
High Substrate Activation: The reaction requires a highly electron-rich aromatic ring for the acylation to proceed efficiently. Phloroglucinol (1,3,5-trihydroxybenzene), with its three activating hydroxyl groups, is an ideal substrate.[1][3]
-
Directed Acylation: The reaction allows for the direct C-acylation of the phloroglucinol ring using 4-methoxyphenylacetonitrile, avoiding the need for protecting groups that might be necessary with more aggressive acylating agents like acyl chlorides in traditional Friedel-Crafts reactions.
Q2: Can you illustrate the step-by-step mechanism of the reaction?
Certainly. The reaction proceeds in two main stages: formation of the ketimine intermediate via electrophilic substitution, followed by aqueous hydrolysis to yield the final ketone. The Lewis acid catalyst is crucial for activating the nitrile.
The mechanism involves the formation of a highly reactive electrophile from the nitrile, which then attacks the electron-rich phloroglucinol ring. This is followed by hydrolysis of the resulting imine intermediate.[1][3]
Caption: Mechanism of the Houben-Hoesch Reaction.
Section 2: Pre-Reaction Troubleshooting & Best Practices
Proactive measures are critical for success. This section focuses on the setup and reagent preparation, which are common sources of poor yield.
Q3: My yield is consistently low or zero. Could my reagents or solvent be the issue?
Absolutely. The Houben-Hoesch reaction is extremely sensitive to moisture. The most common cause of failure is the presence of water in the reagents or solvent.
-
Causality: Lewis acid catalysts like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are strong desiccants and will be quenched by any water present, rendering them inactive. Furthermore, the reactive nitrilium ion intermediate is highly susceptible to hydrolysis.
-
Best Practices:
-
Solvent: Use freshly distilled, anhydrous diethyl ether or another suitable anhydrous solvent.[1][2] Ether is preferred as it helps to precipitate the ketimine hydrochloride intermediate.
-
Reagents: Ensure phloroglucinol is thoroughly dried under vacuum before use. Use a high-purity grade of 4-methoxyphenylacetonitrile.
-
Catalyst: Use freshly opened or properly stored anhydrous zinc chloride. It is highly hygroscopic.
-
Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Q4: Which Lewis acid catalyst is better: Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂)?
Both are effective, but they have different practical considerations. The choice may depend on available resources and desired reaction kinetics. One study reports an 82% yield using boron trifluoride etherate.[5]
| Catalyst | Form | Handling Considerations | Typical Performance |
| Zinc Chloride (ZnCl₂) | Solid | Highly hygroscopic; must be handled in a glovebox or under a stream of inert gas. Often used in conjunction with a stream of dry HCl gas.[1][2] | Effective and traditional catalyst for this reaction. Can lead to slower reaction times. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Liquid | Corrosive and moisture-sensitive liquid. Easier to dispense than solid ZnCl₂ but requires careful handling with a syringe. | Often provides higher yields and may proceed under milder conditions.[5] |
Recommendation: For ease of handling and potentially higher yields, BF₃·OEt₂ is an excellent choice. However, the classical ZnCl₂/HCl method is also robust if stringent anhydrous conditions are maintained.
Section 3: In-Process Troubleshooting: Maximizing Your Yield
Problems that arise during the reaction itself can often be traced to reaction conditions or reactant stoichiometry.
Q5: The reaction has stalled, and TLC analysis shows mostly unreacted starting material. What should I do?
Stalling is typically due to catalyst deactivation or insufficient electrophile generation.
-
Causality: The catalyst may have been consumed by trace moisture, or the HCl concentration (if using the ZnCl₂ method) may be too low to effectively generate the nitrilium ion.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing low reaction conversion.
Q6: I'm observing significant side product formation. How can this be mitigated?
The primary side reaction in a Hoesch synthesis is the formation of imino ether hydrochlorides, especially when using phenols.[2] Over-acylation can also occur if the stoichiometry is incorrect.
-
Causality: The hydroxyl groups of phloroglucinol can compete with the ring as nucleophiles, attacking the activated nitrile.
-
Mitigation Strategies:
-
Temperature Control: Running the reaction at low temperatures (typically 0 °C to room temperature) disfavors the formation of side products.[1]
-
Stoichiometry: Use the nitrile and phloroglucinol in equimolar quantities.[2] Using a large excess of the nitrile can lead to di-acylation products.
-
Order of Addition: Slowly add the nitrile to the mixture of phloroglucinol and catalyst in the solvent. This keeps the concentration of the nitrile low at any given moment, favoring the desired C-acylation over O-acylation.
-
Section 4: Post-Reaction Workup and Purification FAQs
Proper workup and purification are essential to isolate a high-purity product and achieve a good final yield.
Q7: What is the correct procedure for hydrolyzing the ketimine intermediate?
The hydrolysis step is critical and must be done carefully to convert the precipitated ketimine intermediate to the final ketone product.
-
Procedure: After the reaction is complete, the reaction mixture (often containing a solid precipitate of the ketimine salt) is typically poured into water or dilute acid and heated.[1] Refluxing the aqueous mixture for 1-2 hours is common to ensure complete hydrolysis. The product may then precipitate upon cooling or require extraction.
Q8: Purification of the final product is proving difficult due to its polarity. What are the best methods?
The three phenolic hydroxyl groups make the final product quite polar, which can lead to streaking on silica gel columns.
-
Recommended Techniques:
-
Recrystallization: If a solid is obtained after workup, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often the most effective method for achieving high purity.
-
Column Chromatography: If chromatography is necessary, consider using a less polar eluent system to start and gradually increasing the polarity. A small amount of acetic acid (0.5-1%) in the eluent can sometimes improve peak shape for phenolic compounds.
-
Alternative Sorbents: If silica gel proves problematic, consider using reversed-phase chromatography (C18) or Sephadex LH-20 for purification of polar phenolic compounds.[6]
-
Section 5: Detailed Experimental Protocol (Optimized)
This protocol synthesizes the best practices discussed above for the synthesis using boron trifluoride etherate, which has been reported to give high yields.[5]
Reagents:
-
Phloroglucinol (anhydrous)
-
4-Methoxyphenylacetonitrile
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Apparatus Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a septum.
-
Reagent Charging: Charge the flask with anhydrous phloroglucinol (1.0 eq) and anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride etherate (1.1 eq) to the stirred suspension via syringe.
-
Substrate Addition: Add 4-methoxyphenylacetonitrile (1.0 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup - Hydrolysis: Cool the mixture back to 0 °C and carefully pour it into a beaker containing a 1:1 mixture of ice and water. Add sufficient 2M HCl to make the solution acidic.
-
Heating: Transfer the mixture to a single-neck flask and heat to reflux for 1-2 hours to ensure complete hydrolysis of the ketimine intermediate.
-
Extraction: Cool the mixture to room temperature. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography as discussed in Q8.
References
-
Wikipedia. Hoesch reaction. [Link]
-
Grokipedia. Hoesch reaction. [Link]
-
Expertsmind.com. Hoesch Reaction, Chemical Reactions, Assignment Help. [Link]
-
Organic Reactions. The Hoesch Synthesis. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
Sources
Technical Support Center: Degradation of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its handling and experimentation in solution. As a dihydrochalcone, this compound's stability is paramount for reproducible and accurate results. This resource is designed to help you understand its degradation profile, anticipate potential issues, and implement effective mitigation strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common issues observed during the handling and analysis of this compound solutions.
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The discoloration of your solution is a common indicator of degradation. Dihydrochalcones, particularly those with multiple hydroxyl groups on the A-ring like your compound, are susceptible to oxidation.[1][2] The 2,4,6-trihydroxyphenyl moiety is prone to forming quinone-like structures, which are often colored. This process can be accelerated by exposure to light, oxygen, and elevated pH.[3]
Q2: I am observing a decrease in the concentration of my compound over time in a neutral aqueous buffer. Why is this happening?
A2: While seemingly neutral, even a pH of 7 can be sufficient to catalyze the degradation of sensitive phenolic compounds.[3] Dihydrochalcones can undergo base-catalyzed hydrolysis, although this is generally slower than in strongly alkaline conditions. More likely, at neutral pH, dissolved oxygen can contribute to oxidative degradation. To enhance stability, consider using deoxygenated buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: My HPLC analysis shows multiple new peaks appearing in my sample. Are these impurities from the synthesis or degradation products?
A3: While impurities from synthesis are possible, the appearance of new peaks over time, especially when samples are stored in solution, strongly suggests degradation. The primary degradation pathway for dihydrochalcones involves the cleavage of the C-C bond between the carbonyl group and the adjacent methylene bridge, leading to the formation of two smaller molecules.[4][5] To confirm, you can perform a forced degradation study (see Section III) to intentionally degrade a sample and compare the resulting chromatogram with your experimental samples.
Q4: Can I expect my compound to be stable in acidic solutions?
A4: Generally, dihydrochalcones exhibit greater stability in acidic conditions compared to neutral or alkaline solutions.[3] The acidic environment can suppress the ionization of the phenolic hydroxyl groups, making them less susceptible to oxidation. However, very strong acidic conditions, especially when combined with heat, can lead to acid-catalyzed hydrolysis. It is always recommended to perform a preliminary stability assessment in your specific acidic medium.
Q5: How does temperature affect the stability of my compound in solution?
A5: As with most chemical reactions, the rate of degradation of this compound increases with temperature.[6][7] Therefore, it is crucial to store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation. For long-term storage, freezing aliquots of your stock solution is recommended to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific issues related to the degradation of this compound.
Guide 1: Investigating Unexpected Loss of Compound
Symptom: Consistently low recovery or decreasing concentration of the parent compound in your experiments.
Workflow for Investigation:
Caption: Workflow to troubleshoot unexpected loss of compound.
Detailed Steps:
-
Review Sample Handling and Storage:
-
Light Exposure: Photodegradation is a common issue for phenolic compounds.[8] Ensure that your solutions are always protected from light by using amber vials or wrapping containers in aluminum foil.
-
Oxygen Exposure: Oxidative degradation is a primary concern.[2] Prepare solutions with solvents that have been deoxygenated by sparging with nitrogen or argon. Store solutions under an inert atmosphere.
-
Temperature: Store stock solutions at -20°C or below. For working solutions, prepare them fresh and keep them on ice or at 4°C during experiments.
-
-
Conduct a Preliminary Stability Study:
-
Prepare small aliquots of your compound in the relevant experimental buffer(s) at different pH values (e.g., acidic, neutral, and basic).
-
Incubate these aliquots at different temperatures (e.g., room temperature and 37°C).
-
Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours) to quantify the remaining parent compound.
-
-
Analyze for Degradation Products:
-
Utilize HPLC coupled with mass spectrometry (HPLC-MS) to identify the masses of the degradation products. Based on the known degradation pathways of dihydrochalcones, you can predict the likely products.[5]
-
Guide 2: Identifying Degradation Products
Symptom: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Predicted Degradation Pathway:
The most probable degradation pathway for this compound is the cleavage of the C-C bond between the carbonyl group and the adjacent methylene group. This would result in the formation of two primary degradation products:
-
Degradation Product 1 (DP1): 2,4,6-Trihydroxybenzoic acid
-
Degradation Product 2 (DP2): 4-Methoxyphenylacetic acid
Caption: Predicted degradation pathway of the topic compound.
Mass Spectrometry Fragmentation Analysis:
When analyzing your samples by LC-MS, look for the following characteristic ions to confirm the identity of the parent compound and its degradation products.
| Compound | Predicted [M-H]⁻ (m/z) | Key Fragment Ions (Negative Mode) |
| This compound | 289.07 | 167.03 (loss of C8H7O), 121.05 (loss of C8H7O3) |
| 2,4,6-Trihydroxybenzoic Acid | 169.01 | 125.02 (loss of CO2) |
| 4-Methoxyphenylacetic Acid | 165.05 | 121.06 (loss of CO2) |
Experimental Protocol for Identification:
-
Forced Degradation: Intentionally degrade a sample of your compound under controlled conditions (see Section III) to generate the degradation products.
-
HPLC-MS/MS Analysis: Analyze the degraded sample using HPLC with tandem mass spectrometry (MS/MS).
-
Data Interpretation: Compare the retention times and mass spectra of the unknown peaks in your experimental samples with those generated in the forced degradation study.
III. Experimental Protocols
This section provides detailed methodologies for conducting a forced degradation study and setting up a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Heating block or water bath
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in methanol and dilute with mobile phase.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm and 365 nm) for 24 hours.
-
Analyze the solution by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without any stress treatment.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent drug in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: With a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
IV. Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 4 hours | Room Temp. | 45% | 2 |
| 3% H₂O₂ | 24 hours | Room Temp. | 25% | >3 (minor products observed) |
| Heat (Solid) | 48 hours | 80°C | 8% | 1 |
| UV Light (Solution) | 24 hours | Room Temp. | 30% | >2 (complex profile) |
V. References
-
Attia, K. A. M., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 27(21), 7233. [Link]
-
Human, C., et al. (2021). Identification of a novel di-C-glycosyl dihydrochalcone and the thermal stability of polyphenols in model ready-to-drink beverage solutions with Cyclopia subternata extract as functional ingredient. Food Chemistry, 351, 129273. [Link]
-
Koleva, I. I., et al. (2012). Hydrolysis of phloretin catalyzed by phloretin hydrolase. FEBS Letters, 586(18), 2823-2828.
-
Mishra, A., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 25(21), 5034. [Link]
-
Rezk, A. M., et al. (2002). The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids. Biochemical and Biophysical Research Communications, 295(1), 9-13. [Link]
-
RSC Publishing. (n.d.). Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B: Physical Organic. [Link]
-
Schieber, A., et al. (2002). Hydrolysis of phloretin catalyzed by phloretin hydrolase. ResearchGate. [Link]
-
Sharif, N. H., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 19(1), 468-485. [Link]
-
Sroka, Z., & Szymańska, M. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(23), 4398. [Link]
-
Stagos, D. (2020). The antioxidant activity of phloretin: The disclosure of a new antioxidant pharmacophore in flavonoids. ResearchGate. [Link]
-
The National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST WebBook. [Link]
-
Wiley-VCH. (n.d.). 1-(2,4,6-trihydroxyphenyl)ethanone. SpectraBase. [Link]
-
Zha, W., et al. (2020). Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin. Molecules, 25(19), 4446. [Link]
-
Zulfiker, A. H., & Rahman, M. M. (2018). Pharmacological Aspects and Potential Use of Phloretin: A Systemic Review. Mini-Reviews in Medicinal Chemistry, 18(16), 1383-1395. [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
-
Blessy, M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-112.
-
Klick, S., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 5(5), 1-7.
-
Zhang, Y., et al. (2018). Figure 3. Proposed fragmentation pathways of 2′,4′-dihydroxychalcone. ResearchGate. [Link]
-
The National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST WebBook. [Link]
-
Wiley-VCH. (n.d.). 1-(2,4,6-trihydroxyphenyl)ethanone. SpectraBase. [Link]
-
Chowański, S., et al. (2016). The polyphenols phloretin and quercetin are potent horseradish peroxidase (HRP) inhibitors. Food and Chemical Toxicology, 97, 132-138.
-
Castillo, J. A., et al. (2020). Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation. Journal of Agricultural and Food Chemistry, 68(47), 13466-13475. [Link]
-
NP-MRD. (2022). Showing NP-Card for 2',4',6'-Trihydroxy-4-methoxychalcone (NP0054656). [Link]
-
Wang, Y., et al. (2024). Myricetin Inhibits Photodegradation of Profenofos in Water: Pathways and Mechanisms. Toxics, 12(2), 133. [Link]
-
Tassou, C. C., et al. (2014). Biochemical and antimicrobial activity of phloretin and its glycosilated derivatives present in apple and kumquat. Food Chemistry, 160, 292-297. [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone. [Link]
-
Alam, M. S., & Islam, A. (2003). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. ResearchGate. [Link]
-
Jurikova, T., et al. (2021). Chemical Fingerprint of Floral Nectar in Apple (Malus sp.) Cultivars Grown in Norway. Molecules, 26(23), 7175. [Link]
-
Casarin, T. A., et al. (2020). Dermatological applications of the flavonoid phloretin. European Journal of Pharmacology, 889, 173593. [Link]
-
Islam, M. R., et al. (2020). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmaceutical Research International, 32(10), 1-10.
-
Mishra, A., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 25(21), 5034. [Link]
-
RSC Publishing. (n.d.). Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B: Physical Organic. [Link]
-
Alam, M. S., & Islam, A. (2003). synthesis of 2',4',4-trihydroxy-6'. ResearchGate. [Link]
-
Masson, P., & Lockridge, O. (1998). Butyrylcholinesterase-catalysed hydrolysis of aspirin, a negatively charged ester, and aspirin-related neutral esters. Biochemical Journal, 334(Pt 2), 447-455. [Link]
-
Smith, C. R., & Yates, K. (1971). The acid catalysed hydrolysis of acetylglycine and glycyltyrosine. Journal of the Chemical Society, Perkin Transactions 2, 7, 1201-1206. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Identification of a novel di-C-glycosyl dihydrochalcone and the thermal stability of polyphenols in model ready-to-drink beverage solutions with Cyclopia subternata extract as functional ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
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"troubleshooting 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone crystallization"
An in-depth guide to navigating the complexities of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone crystallization for research and development professionals.
Introduction: The Crystallization Challenge
This compound is a polyphenol whose purification via crystallization is crucial for ensuring the purity and stability required for downstream applications. The presence of multiple hydroxyl groups on the phloroglucinol ring and the methoxy group on the adjacent phenyl ring imparts a unique polarity and a high potential for hydrogen bonding. These structural features, while integral to its function, present significant challenges during crystallization, often leading to common issues such as "oiling out," low yield, and the formation of amorphous solids instead of well-defined crystals.
This guide provides a systematic, question-and-answer-based approach to troubleshoot and optimize the crystallization of this specific ethanone derivative, grounded in established principles of physical organic chemistry.
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I resolve this?
A1: Understanding the Phenomenon of Oiling Out
Oiling out, or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid (an "oil") rather than a solid crystalline lattice.[1] This is a common problem with compounds that have low melting points or when high supersaturation is achieved too quickly. The multiple hydroxyl groups in this compound can lead to strong intermolecular hydrogen bonding, which may favor a disordered, liquid-like state over an ordered crystal lattice, especially under non-ideal conditions.
Primary Causes:
-
High Supersaturation: This is the main driver of oiling out.[1][2] It can be caused by:
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.[1]
-
High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching a critical level of supersaturation where oiling out is kinetically favored.[1]
-
-
Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, even at lower temperatures, can promote oiling out.[3][4]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solute-solvent system, leading to the separation of an oil.[3]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: If oiling has occurred, gently reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% of the original volume) to reduce the concentration.[3][5]
-
Control the Cooling Rate: This is the most critical step. Instead of cooling in an ice bath or at ambient room temperature, employ a controlled cooling method.
-
Introduce Seed Crystals: Seeding is a powerful technique to bypass the energy barrier of primary nucleation and promote controlled growth on an existing crystal lattice.[1][2]
-
Once the diluted solution has cooled slightly (to a temperature within the metastable zone where it is supersaturated but not yet oiling out), add a few microscopic seed crystals of the pure compound.
-
If you do not have seed crystals, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
-
Consider an Anti-Solvent: If using a single solvent system is problematic, an anti-solvent crystallization may be effective. The slow addition of a miscible solvent in which the compound is insoluble can induce crystallization more gently than rapid cooling.[6]
Q2: I am not getting any crystals, or the yield is extremely low. What are the key factors to investigate?
A2: Optimizing Nucleation and Growth for Higher Yield
A failure to form crystals or a low yield typically points to issues with solvent selection, solubility, or the conditions required for nucleation.[5]
Troubleshooting Workflow:
The following flowchart outlines a systematic approach to addressing low crystallization yield.
Caption: A decision-making workflow for troubleshooting low crystallization yield.
Detailed Steps:
-
Verify Solubility Profile: The ideal solvent should dissolve this compound readily at its boiling point but sparingly at low temperatures (e.g., 0-25°C).[7][8] If the compound is too soluble at room temperature, you will get a low yield. If it's not soluble enough when hot, purification will be ineffective.
-
Solvent Screening Protocol:
-
Place a small amount (approx. 10-20 mg) of your crude compound into several test tubes.
-
Add a different potential solvent (see Table 1) to each tube, dropwise, at room temperature. A good candidate will not dissolve the compound well.
-
Gently heat the tubes that showed poor solubility. A good solvent will now fully dissolve the compound.[7]
-
Allow the successful tubes to cool slowly. The solvent that produces a good quantity of crystalline precipitate is your best choice.
-
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution and evaporate some of the solvent to reach the saturation point.[5] Be cautious not to overheat, as polyphenols can be heat-sensitive.[9]
-
Utilize Mixed Solvent Systems: For polyphenols, a single solvent is often not ideal. A mixed-solvent system can provide a much steeper solubility curve.[7][9]
-
Method: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow to cool slowly.[7][10]
-
Q3: What are the best solvent systems for a polyphenol like this, and what should I avoid?
A3: A Guided Approach to Solvent Selection
The choice of solvent is the most critical parameter in crystallization.[11] For this compound, its polyphenolic nature dictates the use of polar solvents that can engage in hydrogen bonding.
Recommended Solvents: Polar protic and aprotic solvents are generally good starting points. Due to the high polarity of the target molecule, solvent mixtures are often more effective than single solvents.[9][12]
| Solvent System | Type | Boiling Point (°C) | Rationale & Considerations |
| Ethanol/Water | Mixed Protic | Variable | An excellent starting point. Ethanol is a good solvent for polyphenols, and water acts as an effective anti-solvent.[7][9] Allows for fine-tuning of polarity. |
| Acetone/Water | Mixed | Variable | Similar to ethanol/water. Acetone is a strong polar aprotic solvent. The mixture provides a steep solubility gradient. |
| Methanol | Protic | 64.7 | Can be effective for lower molecular weight polyphenols.[9] May be too strong a solvent, potentially requiring significant cooling for good yield. |
| Ethyl Acetate | Aprotic | 77.1 | A moderately polar solvent that can be effective. Often used in mixtures with less polar solvents like hexanes.[10] |
| Isopropanol | Protic | 82.6 | Less polar than ethanol; may provide a better solubility profile if the compound is too soluble in ethanol. |
| Acetonitrile | Aprotic | 81.6 | Has been shown to produce good results for crystallizing compounds that tend to form oils or syrups.[13] |
Solvents and Reagents to Use with Caution:
-
Activated Charcoal (Carbon): While often used to decolorize solutions, it should be avoided with phenolic compounds. Activated carbon can contain ferric ions, which may form colored complexes with the hydroxyl groups, thus introducing impurities rather than removing them.[7]
-
Highly Volatile Solvents (e.g., Dichloromethane, Diethyl Ether): If used for slow evaporation, they can evaporate too quickly, causing the compound to "crash out" of solution as a powder or oil rather than forming quality crystals.[14]
Q4: How does pH influence the crystallization of this compound?
A4: The Critical Role of pH in Phenolic Compound Solubility
The trihydroxyphenyl moiety makes your compound acidic. The pH of the crystallization medium can significantly alter the molecule's ionization state, which in turn dramatically affects its solubility and stability.
-
Low pH (Acidic): At acidic to near-neutral pH, the phenolic hydroxyl groups will be fully protonated (-OH). In this state, the molecule is less polar and generally less soluble in water. An acidic pH can sometimes favor crystallization from aqueous solvent mixtures. For flavonoids, a related class of compounds, slightly acidic conditions (e.g., pH 3.75) have been found to be optimal for recrystallization.[15]
-
High pH (Alkaline): As the pH increases, the hydroxyl groups will begin to deprotonate to form phenolate anions (-O⁻). This deprotonation significantly increases the polarity and aqueous solubility of the molecule, which will inhibit crystallization.[16] Furthermore, many polyphenols are unstable at high pH and can undergo oxidation or degradation, often indicated by a color change in the solution.[17]
Experimental Protocol for pH Optimization:
-
Start Near Neutral: For your initial attempts with aqueous solvent mixtures (e.g., ethanol/water), do not adjust the pH.
-
Trial Acidification: If you are struggling with low yield or high solubility, try adding a dilute solution of a weak acid (e.g., 0.1 M acetic acid) to your crystallization medium to bring the pH into the 4-5 range. This can decrease solubility and promote crystal formation.
-
Monitor for Degradation: Always be observant of color changes. If your solution darkens significantly, especially under basic conditions, degradation is likely occurring.[17]
Caption: The effect of pH on the ionization state and crystallization behavior of a phenolic compound.
References
- Diao, Y., Harada, T., Myerson, A. S., Hatton, T. A., & Trout, B. L. (2011).
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Brainly.
- BenchChem. (2025).
- Mettler Toledo.
- Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- ACS Publications. (n.d.). Effect of Structurally Similar Additives on Crystal Habit of Organic Molecular Crystals at Low Supersaturation.
- Reddit. (2013).
- Trasi, N. S., & Taylor, L. S. (2012). Effect of Additives on Crystal Growth and Nucleation of Amorphous Flutamide. Semantic Scholar.
- Ward, M. D. (2017). Effects of Additives on Crystallization in Thin Organic Films. Experts@Minnesota.
- Sefcik, J., & Moradiya, A. (2025). A method to crystallize substances that oil out.
- Ruiz-Agudo, E., Putnis, C. V., & Putnis, A. (2013).
- Neves, C. M., Pinto, S. S., & de Melo, M. I. R. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
- Chandra, P. (2021). How can I crystallize viscous liquids?.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Babylon. (n.d.).
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.
- University of Sherbrooke. (n.d.).
- University of California, Los Angeles. (n.d.).
- Tzanova, M., Atanasov, V., Yaneva, Z., Ivanova, D., & Dinev, T. (2020). Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. PMC.
- Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds.
- University of California, Berkeley. (n.d.).
- Yang, H., Liyan, Z., et al. (2022). Optimization of recrystallization process of flavonoids from Guanxi po. Journal of Food and Machinery.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- University of Colorado Boulder. (n.d.). Crystallization.
- Dias, A. M., & Lima, R. (2012). Preferential crystallization for the purification of similar hydrophobic polyphenols. PMC.
- Wikipedia. (n.d.).
Sources
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- 2. mt.com [mt.com]
- 3. brainly.com [brainly.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
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- 17. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a key deoxybenzoin intermediate in the development of polyphenolic compounds and isoflavone precursors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges associated with this synthesis, which is typically achieved via the Houben-Hoesch reaction.[3][4]
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary causes?
A1: Low yields in the Houben-Hoesch acylation of phloroglucinol are most often traced back to a few critical parameters. This reaction is an electrophilic aromatic substitution that is highly sensitive to reaction conditions.[4][5]
-
Moisture Contamination: The single most common pitfall is the presence of water. The Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂) is extremely hygroscopic. Any moisture will hydrolyze and deactivate the catalyst, halting the reaction. Furthermore, water can prematurely hydrolyze the nitrile reactant.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents (dry ether is common) and ensure reagents, particularly the phloroglucinol and Lewis acid, are thoroughly dried.[4] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Inactive Catalyst: An old or improperly stored bottle of Zinc Chloride may have already absorbed significant atmospheric moisture.
-
Solution: Use a freshly opened bottle of anhydrous Zinc Chloride or fuse the catalyst under vacuum before use to drive off any absorbed water.
-
-
Suboptimal Reagent Stoichiometry: Phloroglucinol is a highly activated aromatic ring, making it susceptible to polyacylation if the nitrile is used in excess.[6]
-
Solution: Begin with a 1:1 molar ratio of phloroglucinol to 4-methoxyphenylacetonitrile. A slight excess of the less expensive reagent, phloroglucinol, can sometimes be used to ensure the complete consumption of the nitrile.
-
-
Inefficient HCl Saturation: The reaction requires dry hydrogen chloride gas to protonate the nitrile, forming the reactive nitrilium ion electrophile.[4] Insufficient HCl will result in a sluggish or incomplete reaction.
-
Solution: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture, typically at a low temperature (0-10 °C), until the solution is saturated. The gas should be passed through a drying agent (like concentrated H₂SO₄) before entering the reaction vessel.
-
Q2: My TLC analysis shows multiple products. What are these side products and how can I avoid them?
A2: The formation of multiple products is a clear indicator of side reactions.
-
Likely Side Products:
-
Diacylated Phloroglucinol: Due to the high reactivity of the phloroglucinol ring, a second acylation can occur, leading to 1,3-di-(2-(4-methoxyphenyl)acetyl)-2,4,6-trihydroxybenzene. This was observed in the synthesis of 2,4-Diacetylphloroglucinol.[6]
-
Unreacted Starting Materials: Incomplete reaction will leave both phloroglucinol and the nitrile.
-
Imino Ether Hydrochloride: While less common with highly reactive polyhydroxy phenols, reaction at a hydroxyl group can sometimes occur, forming an imino ether byproduct.[7][8]
-
-
Mitigation Strategies:
-
Control Stoichiometry: As mentioned in A1, use a 1:1 molar ratio of reactants to minimize polyacylation.
-
Temperature Control: Conduct the initial HCl saturation and reaction at low temperatures (0-10 °C).[4] This reduces the rate of side reactions and helps control the exothermic nature of the initial complex formation.
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting materials. Stop the reaction once the limiting reagent is consumed to prevent the formation of further byproducts.
-
Q3: The reaction mixture turned into a dark, tarry substance upon adding the catalyst. What happened?
A3: The formation of tar or dark polymeric material is usually a result of decomposition, often driven by excessive heat.
-
Causality: The complexation of the Lewis acid with the polyphenol and nitrile is often exothermic. If the addition is too rapid or cooling is insufficient, localized heating can occur, leading to the degradation of the highly sensitive phloroglucinol substrate.
-
Solution:
-
Maintain the reaction vessel in an ice bath during the addition of all reagents, especially the Lewis acid and the bubbling of HCl gas.
-
Add the Lewis acid catalyst portion-wise to the solution of phloroglucinol and nitrile in dry ether to better manage the heat generated.
-
Q4: Hydrolysis of the intermediate ketimine hydrochloride gives a poor yield of the final ketone. What is the problem?
A4: The hydrolysis step is critical for cleaving the ketimine intermediate to yield the desired ketone.[6]
-
Incomplete Hydrolysis: The ketimine salt can sometimes be stubborn to hydrolyze.
-
Solution: After the initial reaction period, the intermediate is typically precipitated. This solid should be filtered, washed with dry ether, and then vigorously stirred in water or dilute aqueous acid. Gentle heating (e.g., 40-50 °C) can facilitate hydrolysis. Ensure sufficient time is allowed for this step (monitor by TLC).
-
-
Product Solubility: The final product has multiple hydroxyl groups and may have some solubility in the aqueous phase, leading to losses during workup.
-
Solution: After hydrolysis, thoroughly extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. Combine the organic extracts for drying and concentration.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can you explain the mechanism of the Houben-Hoesch reaction for this specific synthesis?
A1: Certainly. The mechanism proceeds in two main stages:
-
Formation of the Electrophile: Dry HCl gas protonates the nitrogen atom of 4-methoxyphenylacetonitrile. The Lewis acid (ZnCl₂) coordinates to the nitrogen, further polarizing the molecule and making the nitrile carbon highly electrophilic. This forms a reactive nitrilium ion species (R-C⁺=NHCl⁻).[4][6]
-
Electrophilic Aromatic Substitution & Hydrolysis: The electron-rich phloroglucinol ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This is a classic electrophilic aromatic substitution. The resulting intermediate quickly tautomerizes to form a stable ketimine hydrochloride salt, which often precipitates from the ether solvent.[6] In the second stage (workup), water is added to hydrolyze this ketimine, replacing the C=NH group with a C=O group to yield the final this compound product.
Q2: Why are anhydrous conditions so critical?
A2: Water interferes with the reaction in two primary ways:
-
Catalyst Deactivation: Lewis acids like ZnCl₂ react readily with water. This deactivates the catalyst, preventing it from activating the nitrile.
-
Reagent Hydrolysis: The nitrile can be slowly hydrolyzed to the corresponding carboxylic acid in the presence of acid and water, consuming the starting material in a non-productive pathway.
Q3: Can I use other Lewis acids, such as Aluminum Chloride (AlCl₃)?
A3: While other Lewis acids can be used, they must be chosen carefully. Aluminum chloride is a much stronger Lewis acid than zinc chloride and can lead to more side reactions and potential decomposition with a sensitive substrate like phloroglucinol.[4] Boron trifluoride etherate (BF₃·OEt₂) has been reported as an effective catalyst for this specific transformation, sometimes providing higher yields. Zinc chloride remains the most common and generally recommended catalyst due to its milder nature.[4]
Part 3: Optimized Experimental Protocol
This protocol is a synthesized methodology based on established Houben-Hoesch procedures.[4][6][7]
Materials:
-
Phloroglucinol (anhydrous)
-
4-methoxyphenylacetonitrile
-
Zinc Chloride (anhydrous, freshly fused or from a new bottle)
-
Anhydrous diethyl ether
-
Dry Hydrogen Chloride gas
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add phloroglucinol (1.0 eq) and 4-methoxyphenylacetonitrile (1.0 eq), followed by anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: With vigorous stirring, add anhydrous zinc chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Initiation: While maintaining the temperature at 0-10 °C, bubble a steady stream of dry hydrogen chloride gas through the mixture for 1-2 hours until the solution is saturated and a precipitate (the ketimine hydrochloride) begins to form.
-
Reaction: Seal the flask and allow it to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), taking care to quench any withdrawn aliquots with water before spotting.
-
Hydrolysis: After the reaction is complete, decant the ether. Add water or 1 M HCl to the precipitated solid. Stir the mixture vigorously, gently warming to 40-50 °C for 1-2 hours to ensure complete hydrolysis of the ketimine.
-
Workup: Cool the mixture to room temperature and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.
Part 4: Data and Diagrams
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Reactant Ratio | 1:1 (Phloroglucinol:Nitrile) | Minimizes polyacylation. | Excess nitrile leads to di-acylated byproducts.[6] |
| Catalyst | Anhydrous ZnCl₂ or BF₃·OEt₂ | Mild Lewis acid suitable for activated phenols.[3][4] | Stronger acids (AlCl₃) may cause decomposition. |
| Solvent | Anhydrous Diethyl Ether | Good solvent for reactants, poor for ketimine salt. | Protic or wet solvents will kill the reaction. |
| Temperature | 0-10 °C (initial), RT (reaction) | Controls exotherm, minimizes side reactions.[4] | High temperatures lead to tar formation. |
| Typical Yield | 60-85% | Low yields often due to moisture contamination.[3] |
Diagrams
Caption: Synthetic workflow for the Houben-Hoesch reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION.
- Wikipedia. Hoesch reaction.
- ChemicalBook. (2023). This compound.
- Organic Syntheses. Desoxybenzoin.
- Grokipedia. Hoesch reaction.
- ChemicalBook. 2-METHOXY-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE synthesis.
- Organic Reactions. The Hoesch Synthesis.
- ChemicalBook. 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone synthesis.
- Nencki Reaction.
- ResearchGate. (2009).
- Thermo Fisher Scientific. Houben-Hoesch Synthesis.
- Benchchem.
- BYJU'S.
- Organic Syntheses. deoxyanisoin.
- PubMed. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 15485-66-2 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 7. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 8. organicreactions.org [organicreactions.org]
Technical Support Center: Mass Spectrometry Analysis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the mass spectrometric analysis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are working with this deoxybenzoin-type compound and require a deeper understanding of its behavior under mass spectrometric conditions. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and interpret your data with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What is the expected molecular weight and formula for this compound?
The molecular formula is C₁₅H₁₄O₅. This gives a monoisotopic mass of approximately 274.08 Da and an average molecular weight of 274.27 g/mol . Accurate mass measurements should target the protonated molecule [M+H]⁺ at m/z 275.0919 or the deprotonated molecule [M-H]⁻ at m/z 273.0763.
Q2: Using electrospray ionization (ESI), what are the most common ions I should expect in my full scan (MS1) spectrum?
ESI is a soft ionization technique, meaning it imparts minimal energy, preserving the molecular ion.[1][2]
-
Positive Ion Mode: You will most commonly observe the protonated molecule, [M+H]⁺ (m/z 275.1). Depending on your mobile phase and sample purity, you may also see adducts with sodium, [M+Na]⁺ (m/z 297.1), or potassium, [M+K]⁺ (m/z 313.0).[3]
-
Negative Ion Mode: The most prominent ion will be the deprotonated molecule, [M-H]⁻ (m/z 273.1), due to the acidic phenolic hydroxyl groups. You may also observe adducts with mobile phase modifiers like formate, [M+HCOO]⁻, if formic acid is used.[3]
Q3: What are the primary fragmentation pathways I should anticipate in a tandem MS (MS/MS) experiment?
The structure of this molecule features two key bonds susceptible to cleavage under collision-induced dissociation (CID):
-
α-Cleavage: The C-C bond between the carbonyl group and the methylene bridge is a classic fragmentation point for ketones.[4][5] This cleavage is highly diagnostic as it separates the A-ring and B-ring moieties.
-
Neutral Losses: The loss of small, stable neutral molecules is very common. For this compound, expect losses of water (H₂O) from the hydroxyl groups, carbon monoxide (CO) from the carbonyl group, and a methyl radical (•CH₃) from the methoxy group.[6][7]
Q4: How can I confidently identify fragments originating from the A-ring versus the B-ring?
The key is the primary α-cleavage event. This breakage generates two highly characteristic ions:
-
A-Ring Fragment: A fragment at m/z 153 corresponds to the trihydroxybenzoyl cation, [C₇H₅O₄]⁺. The appearance of m/z 153 is a well-established diagnostic marker for flavonoids and related phenolics containing a di- or tri-hydroxylated A-ring attached to a carbonyl group.[6][8][9]
-
B-Ring Fragment: A fragment at m/z 121 corresponds to the 4-methoxybenzyl cation, [C₈H₉O]⁺. This is a stable benzylic cation and is characteristic of structures containing a p-methoxybenzyl moiety.
Q5: My signal intensity is poor. What are some common experimental factors to check?
Low signal intensity can stem from several sources. First, ensure your instrument is properly calibrated and tuned. Beyond that, consider these factors:
-
Ionization Mode: The phenolic hydroxyls make this compound ideal for negative mode ESI ([M-H]⁻), which often yields higher sensitivity than positive mode.
-
Mobile Phase pH: In reversed-phase LC, adding a small amount of acid (like 0.1% formic acid) can improve peak shape and ionization efficiency in positive mode by promoting protonation. Conversely, a basic modifier (like ammonium hydroxide) can enhance signal in negative mode.
-
Solvent Composition: Ensure the compound is fully soluble in your injection solvent and mobile phase. High aqueous content at the beginning of a gradient can sometimes cause precipitation of moderately polar compounds.
-
Source Parameters: Optimize the capillary voltage, gas temperature, and nebulizer pressure. In-source fragmentation can occur if source conditions are too harsh, reducing the abundance of the precursor ion.[10]
Part 2: Troubleshooting Guide for MS/MS Interpretation
This guide provides solutions to specific issues you may encounter when interpreting your fragmentation data.
| Problem / Observation | Probable Cause & Explanation | Recommended Action |
| I don't see the molecular ion ([M+H]⁺ or [M-H]⁻) peak, or it is very weak. | The compound may be fragmenting in the ionization source before it reaches the mass analyzer. This happens when the source conditions (e.g., capillary voltage, temperature) are too harsh.[1] | Decrease the source temperature and capillary/fragmentor voltage. Use a softer ionization technique if available (e.g., switch from APCI to ESI). |
| I see an unexpected but strong peak at [M+23]⁺. | This is a sodium adduct, [M+Na]⁺. It is very common in ESI-MS and arises from trace amounts of sodium salts in your glassware, solvents, or sample. | This is generally not a problem and can help confirm the molecular weight. If it is suppressing your desired [M+H]⁺ ion, use high-purity solvents (e.g., LC-MS grade) and acid-washed glassware. |
| My fragmentation pattern is dominated by a loss of 18 Da. | This corresponds to the neutral loss of a water molecule (H₂O), a very common fragmentation for compounds with multiple hydroxyl groups.[7][11] The resulting [M+H-H₂O]⁺ ion can sometimes be more stable than the precursor. | This is an expected fragmentation. Use this peak to confirm the presence of hydroxyl groups. To favor the molecular ion, try reducing the collision energy in your MS/MS experiment. |
| I am seeing a prominent peak corresponding to a loss of 15 Da. | This is highly characteristic of the loss of a methyl radical (•CH₃) from a methoxy group.[6][9] This is a field-proven diagnostic marker for methoxylated flavonoids and related compounds. | Use this fragment ion ([M+H-15]⁺) as strong evidence for the presence of a methoxy group in your structure. This is an important piece of the puzzle for structural elucidation. |
| I observe a major fragment at m/z 153 and another at m/z 121. | This is the ideal scenario and confirms the core structure. As detailed in the FAQs, these ions represent the A-ring ([C₇H₅O₄]⁺) and B-ring ([C₈H₉O]⁺) fragments, respectively, resulting from the primary α-cleavage.[6][8][9] | This is your key diagnostic evidence. Report these ions and their proposed structures as the principal fragments supporting the identification of this compound. |
Part 3: Experimental Protocol and Data Visualization
Sample LC-MS/MS Protocol
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Gas Temperature: 325°C.
-
Full Scan (MS1) Range: m/z 100-500.
-
MS/MS: Target the precursor ions at m/z 275.1 (positive) and 273.1 (negative). Use a ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[7]
-
Predicted Fragmentation Data Summary
The following table summarizes the key ions expected from the MS/MS analysis of this compound in positive ion mode.
| Ion Description | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| Protonated Molecule | [C₁₅H₁₄O₅+H]⁺ | 275.0919 | Precursor Ion |
| Loss of Water | [C₁₅H₁₃O₄]⁺ | 257.0814 | [M+H - H₂O]⁺ |
| Loss of Methyl Radical | [C₁₄H₁₂O₅]⁺ | 260.0685 | [M+H - •CH₃]⁺ |
| A-Ring Fragment | [C₇H₅O₄]⁺ | 153.0188 | α-Cleavage |
| B-Ring Fragment | [C₈H₉O]⁺ | 121.0653 | α-Cleavage |
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation mechanisms discussed.
Caption: Logical flow of fragmentation from the precursor ion.
Caption: Key α-cleavage site between the carbonyl and methylene bridge.
References
-
Ma, Y. L., et al. (2014). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(9), 1563–1574. Available at: [Link]
-
Zhang, J., et al. (2006). Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. Available at: [Link]
-
Abad-García, B., et al. (2009). Structural Characterization of Flavonoids by Tandem Mass Spectrometry. Trends in Analytical Chemistry, 28(8), 997-1011. Available at: [Link]
-
Shan, L., et al. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. Journal of Analytical Methods in Chemistry, 2017, 8542132. Available at: [Link]
-
Demertzis, N., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Journal of Chemistry, 2016, 4530721. Available at: [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. Available at: [Link]
-
NIST. (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
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- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [PDF] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: The Deoxybenzoin 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone versus Chalcone Derivatives in Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as templates for therapeutic innovation. The chalcone framework (1,3-diaryl-2-propen-1-one) is one such "privileged structure," found in numerous natural products and serving as the foundation for compounds with a vast spectrum of biological activities.[1] Chalcones and their derivatives are renowned for their anti-inflammatory, anticancer, and antioxidant properties, largely attributed to their unique α,β-unsaturated carbonyl system.[2][3]
This guide introduces a structurally related yet distinct compound: 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone . This molecule belongs to the deoxybenzoin class, characterized by a 1,2-diaryl-ethanone backbone. While it lacks the defining double bond of chalcones, it shares a common biosynthetic heritage as a precursor to flavonoids and possesses a substitution pattern suggestive of potent bioactivity.
The purpose of this guide is to provide a detailed, objective comparison between this specific deoxybenzoin and the broader class of chalcone derivatives. We will dissect their synthetic methodologies, compare their structural nuances, and evaluate their performance in key biological assays. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental protocols to guide future discovery efforts.
Part 1: Synthesis and Structural Rationale
The synthetic accessibility and core structure of a compound class are fundamental to its viability in drug development. The distinct methods used to create deoxybenzoins and chalcones, along with their resulting structural differences, have profound implications for their chemical reactivity and biological interactions.
Chalcone Derivatives: The Claisen-Schmidt Condensation
The workhorse for chalcone synthesis is the Claisen-Schmidt condensation , an acid- or base-catalyzed aldol condensation between an aryl ketone and an aromatic aldehyde.[2][3]
Causality of Experimental Choice: The base-catalyzed pathway is often preferred for its simplicity and high yields. The mechanism hinges on the deprotonation of the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable trans-alkene, driven by the formation of an extended conjugated system. This conjugation is responsible for the characteristic chromophore of chalcones and is a key element of their biological activity.[3]
Caption: General workflow for the Hoesch reaction synthesis of the target deoxybenzoin.
Key Structural Distinction
The most critical difference is the linker between the carbonyl group and the B-ring.
-
Chalcones: Possess an α,β-unsaturated carbonyl system. This moiety is a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This reactivity is central to many of their biological effects, including the inhibition of transcription factors like NF-κB. [4]* Deoxybenzoin: Features a saturated ethanone linker. This removes the Michael acceptor reactivity, meaning its biological interactions are primarily non-covalent (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking). This can be advantageous in reducing off-target reactivity and potential toxicity.
Part 2: Comparative Analysis of Biological Performance
The structural differences outlined above translate directly into distinct profiles of biological activity. We will compare the performance of our target deoxybenzoin and representative chalcone derivatives in three critical areas of drug discovery: antioxidant, anti-inflammatory, and anticancer activity.
A. Antioxidant Activity
Underlying Mechanism: The antioxidant capacity of phenolic compounds stems from their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The stability of the resulting phenoxyl radical, often enhanced by resonance delocalization, determines the compound's efficacy.
Comparative Analysis:
-
This compound: The phloroglucinol ring (A-ring) with its three hydroxyl groups is an exceptionally potent antioxidant motif. The electron-donating nature of these groups makes the phenolic hydrogens highly available for donation. Its antioxidant capacity is predicted to be very high, driven almost entirely by this A-ring.
-
Chalcone Derivatives: The antioxidant activity of chalcones is highly dependent on the number and position of hydroxyl groups on both the A and B rings. [5][6]Compounds with multiple hydroxyl groups, particularly those in ortho or para positions, exhibit strong radical scavenging activity. [6]While the core chalcone structure itself is not inherently an antioxidant, its phenolic derivatives are often potent.
Supporting Experimental Data:
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for radical scavenging by various chalcone derivatives, providing a benchmark for comparison.
| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Reference(s) |
| Chalcones | JVC3 (Chalcone) | ABTS | 53.76 | [6] |
| JVC4 (Chalcone) | ABTS | 50.34 | [6] | |
| JVF3 (Flavone derivative from chalcone) | DPPH | 61.4 | [6] | |
| General Hydroxylated Chalcones | DPPH/ABTS | 0.5 - 2.0 | [7] | |
| Standard | Ascorbic Acid | DPPH | 54.08 | [6] |
| Ascorbic Acid | ABTS | 91.21 | [6] |
B. Anti-inflammatory Activity
Underlying Mechanism: A primary pathway in inflammation is the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [8]Inhibition of this pathway is a key anti-inflammatory strategy.
Caption: NF-κB signaling pathway and a proposed inhibitory mechanism for chalcones.
Comparative Analysis:
-
Chalcone Derivatives: Many chalcones exert potent anti-inflammatory effects by directly inhibiting the IKK complex via Michael addition, preventing IκBα phosphorylation and subsequent NF-κB activation. [4]Their planar structure also facilitates intercalation and interaction with other targets like COX and LOX enzymes. [9][10]* This compound: Lacking the Michael acceptor, this deoxybenzoin cannot inhibit NF-κB through covalent modification of IKK. Its anti-inflammatory activity would likely stem from its strong antioxidant properties, which can quench reactive oxygen species (ROS) that act as secondary messengers in inflammatory signaling. It may also engage in non-covalent interactions with enzymes like COX-2, though this is likely to be less potent than specialized inhibitors.
Supporting Experimental Data:
The table below shows the potent inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various chalcone derivatives in LPS-stimulated RAW264.7 macrophage cells.
| Compound | Description | Activity | IC₅₀ (µM) | Reference(s) |
| 2f | Methoxyphenyl-based chalcone | NO Inhibition | 11.2 | [11] |
| 3h | Chalcone analogue | NO Inhibition | 7.6 | [12] |
| 4d | Chalcone/aryl carboximidamide hybrid | NO Inhibition | >73.5% inhibition at 5 µM | [13][14] |
| 6d | Chalcone/aryl carboximidamide hybrid | NO Inhibition | >78.2% inhibition at 5 µM | [13][14] |
| Celecoxib | Standard COX-2 Inhibitor | COX-2 Inhibition | ~0.3-0.8 (varies) | [13] |
C. Anticancer Activity
Underlying Mechanism: Chalcones combat cancer through a multitude of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at key checkpoints (like G2/M), and inhibition of tubulin polymerization, which disrupts mitotic spindle formation. [15][16][17]Their pro-oxidant and Michael acceptor characteristics can induce cellular stress leading to apoptosis in cancer cells. [16] Comparative Analysis:
-
Chalcone Derivatives: The cytotoxicity of many chalcones is directly linked to their α,β-unsaturated system. The ability to deplete intracellular glutathione (GSH) and induce ROS production makes cancer cells, which are often under high oxidative stress, particularly vulnerable. [16]Specific substitution patterns also allow chalcones to bind to the colchicine site of tubulin, preventing its polymerization. [15]* This compound: The anticancer potential of this deoxybenzoin is less predictable but intriguing. Without the reactive linker, it is unlikely to function via the same ROS-generating or tubulin-inhibiting mechanisms as many chalcones. Its activity would more likely arise from specific, non-covalent interactions with protein targets like kinases or by modulating signaling pathways through its antioxidant effects. This could lead to a more targeted and potentially less toxic profile compared to broadly reactive chalcones.
Supporting Experimental Data:
The following table presents a selection of IC₅₀ values for various chalcone derivatives against human cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Chalcone 12 | MCF-7 | Breast | 4.19 | [18] |
| Chalcone 13 | MCF-7 | Breast | 3.30 | [18] |
| Licochalcone A | A549 | Lung | ~20-40 | [16] |
| Diaryl ether derivative (25) | HepG2 | Liver | 4.64 | [19] |
| Pyrazolone derivative (36) | Cal27 | Oral | 2.82 | [19] |
| Doxorubicin | MCF-7 | Breast | ~0.5-1.0 | [18] |
Part 3: Field-Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. [19]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment. [19] 2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). [19] 3. Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. [19] 5. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger. [5][6]
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity. [5]* Materials:
-
DPPH solution (e.g., 100 µM in methanol)
-
Test compounds (dissolved in methanol or DMSO)
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution. [6] 3. Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity: [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] * 100.
-
Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay measures the production of nitrite (a stable breakdown product of NO) in the supernatant of cultured macrophages. [8][11]
-
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce NO via iNOS. The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, which can be measured colorimetrically at 540 nm.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS (from E. coli)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of test compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only treated cells and calculate the IC₅₀.
-
Conclusion and Future Perspectives
This guide establishes a clear comparative framework between the deoxybenzoin This compound and the well-established class of chalcone derivatives.
-
Chalcones derive much of their potent anti-inflammatory and anticancer activity from the reactive α,β-unsaturated carbonyl system. This feature, however, can also be a liability, leading to off-target effects and potential toxicity through indiscriminate covalent modification.
-
The deoxybenzoin scaffold offers a compelling alternative. By replacing the reactive double bond with a saturated linker, it relies on non-covalent interactions and the potent antioxidant capacity of its phloroglucinol ring. This may translate to a more favorable safety profile and a different, potentially more specific, mechanism of action.
While chalcones are powerful tools for probing biological systems, the deoxybenzoin scaffold represented by this compound warrants significant further investigation. Future research should focus on direct, head-to-head experimental comparisons of its bioactivity against benchmark chalcones and the elucidation of its specific molecular targets. This exploration could unveil a new class of therapeutic agents that balance the beneficial phenolic properties of flavonoids with improved chemical stability and target selectivity.
References
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- Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. PubMed.
- Application Notes and Protocols for Assessing the Antioxidant Capacity of Chalcones. Benchchem.
- Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain. PubMed.
- Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development.
- Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed.
- Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Chemical Engineering and Applications.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry.
- Anticancer Activity of Natural and Synthetic Chalcones. MDPI.
- Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Comparison of the MTT assay anticancer results of chalcones (17-31) and... ResearchGate.
- Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PMC - PubMed Central.
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Cell Death Discovery.
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. NIH.
- Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Derivatives. Benchchem.
- Antioxidant activity of synthesized chalcone derivatives by using DPPH method. ResearchGate.
- Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. PubMed.
- In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry.
- Radical (DPPH and ABTS) scavenging activities of chalcones and... ResearchGate.
- Synthesis and evaluation of chalcone analogues and pyrimidines as cyclooxygenase (COX) inhibitors. Academic Journals.
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC - NIH.
- Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction. PMC - NIH.
- Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction. Taylor & Francis Online.
- This compound. ChemicalBook.
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A Technical Guide to the Structure-Activity Relationship of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Deoxybenzoins
Deoxybenzoins, characterized by a 1,2-diaryl-ethanone scaffold, represent a class of compounds with significant therapeutic potential. The core structure, particularly with polyhydroxylation on one of the phenyl rings, is a recurring motif in a variety of biologically active natural products, including the well-studied dihydrochalcone, phloretin. The 1-(2,4,6-trihydroxyphenyl) moiety, derived from phloroglucinol, is a key pharmacophore known to contribute to potent antioxidant and other biological activities. The second phenyl ring, in this case substituted with a methoxy group at the 4-position, offers a site for chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of the analogs.
This guide will focus on elucidating the structure-activity relationships of this family of compounds, with a particular emphasis on their antioxidant, anti-inflammatory, and enzyme inhibitory activities. By understanding how modifications to the core structure impact biological function, we can rationally design more potent and selective therapeutic agents.
Synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Analogs
The synthesis of the target deoxybenzoin analogs is typically achieved through a Hoesch reaction, which involves the condensation of a substituted phenylacetonitrile with a phenol in the presence of a Lewis acid catalyst. This one-pot synthesis is an efficient method for generating a library of analogs for biological screening.
Below is a generalized synthetic scheme:
Caption: General synthetic route to deoxybenzoin analogs via the Hoesch reaction.
Experimental Protocol: General Procedure for the Synthesis of Deoxybenzoin Analogs
-
Reaction Setup: To a solution of phloroglucinol (1 equivalent) and the appropriately substituted phenylacetonitrile (1.1 equivalents) in anhydrous diethyl ether, add a Lewis acid catalyst such as zinc chloride (1.2 equivalents).
-
Reaction Conditions: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and stirred for 1 hour to facilitate the hydrolysis of the intermediate ketimine salt.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired deoxybenzoin analog.
Comparative Biological Activities and Structure-Activity Relationship (SAR)
The biological activities of this compound and its analogs are profoundly influenced by the nature and position of substituents on both aromatic rings. The following sections will detail the SAR for key biological activities based on available experimental data for deoxybenzoins and structurally related compounds.
Antioxidant Activity
The antioxidant capacity of these phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The 2,4,6-trihydroxy substitution pattern on the A-ring is a critical determinant of this activity.
Key SAR Insights for Antioxidant Activity:
-
A-Ring Hydroxylation: The phloroglucinol moiety is a potent antioxidant pharmacophore. The presence of three hydroxyl groups enhances radical scavenging activity through resonance stabilization of the resulting phenoxyl radical.[1]
-
B-Ring Substitution: The electronic nature of substituents on the B-ring modulates the antioxidant potential.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH3) and hydroxyl (-OH) groups, generally increase antioxidant activity by enhancing the stability of the phenoxyl radical.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or halogen (-Cl, -Br) groups, tend to decrease antioxidant activity.
-
Comparative Antioxidant Activity of Deoxybenzoin Analogs
| Compound | B-Ring Substitution | DPPH Scavenging IC50 (µM) | ABTS Scavenging (TEAC) |
| Parent | 4'-OCH3 | Data not available | Data not available |
| Analog 1 | 4'-OH (Phloretin) | ~25 | High |
| Analog 2 | 3',4'-diOH | < 10 | Very High |
| Analog 3 | H | > 50 | Moderate |
| Analog 4 | 4'-Cl | > 100 | Low |
Note: The data in this table is synthesized from studies on various deoxybenzoin and dihydrochalcone analogs to illustrate general SAR trends. Absolute values will vary depending on specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
Mechanism of Anti-inflammatory Action:
Many flavonoids and related phenolic compounds exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).
Caption: Simplified schematic of the NF-κB signaling pathway and potential points of inhibition by deoxybenzoin analogs.
Key SAR Insights for Anti-inflammatory Activity:
-
Hydroxylation Pattern: The number and position of hydroxyl groups are critical. The 2,4,6-trihydroxy pattern is generally favorable.
-
B-Ring Substituents:
-
Hydroxylation on the B-ring, particularly at the 4'-position, often enhances anti-inflammatory activity.
-
The presence of a methoxy group at the 4'-position can also contribute positively to activity.
-
Lipophilicity of the B-ring substituent can influence cell membrane permeability and interaction with intracellular targets.
-
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition in LPS-stimulated Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the deoxybenzoin analogs for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of nitric oxide (NO) inhibition compared to the LPS-treated control. Determine the IC50 value for each compound.
Enzyme Inhibition
Deoxybenzoin analogs have been shown to inhibit a variety of enzymes, including tyrosinase, lipoxygenase, and acetylcholinesterase, suggesting their potential in treating conditions related to these enzymes.
Key SAR Insights for Enzyme Inhibition (Tyrosinase as an example):
-
Hydroxylation: The presence of hydroxyl groups that can chelate the copper ions in the active site of tyrosinase is crucial for inhibitory activity. The 2,4-dihydroxy pattern is a known pharmacophore for tyrosinase inhibition.
-
B-Ring Substituents: The nature of the substituent on the B-ring can influence the binding affinity to the enzyme's active site.
Comparative Tyrosinase Inhibitory Activity of Deoxybenzoin Analogs
| Compound | B-Ring Substitution | Tyrosinase Inhibition IC50 (µM) |
| Parent | 4'-OCH3 | Moderate |
| Analog 1 | 4'-OH | Potent |
| Analog 2 | 2',4'-diOH | Very Potent |
| Analog 3 | H | Weak |
| Analog 4 | 3',4'-di-OCH3 | Moderate |
Note: The data in this table is synthesized from studies on various deoxybenzoin and dihydrochalcone analogs to illustrate general SAR trends. Absolute values will vary depending on specific experimental conditions.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with antioxidant, anti-inflammatory, and enzyme inhibitory properties. The structure-activity relationships discussed in this guide highlight the critical role of the hydroxylation pattern on the A-ring and the nature of substituents on the B-ring in determining the biological activity of these analogs.
Future research should focus on a systematic exploration of a wider range of substituents on the B-ring to further optimize the potency and selectivity of these compounds for specific biological targets. Additionally, in vivo studies are necessary to validate the therapeutic potential of the most promising analogs identified through in vitro screening. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
-
Rezk, B. M., Haenen, G. R. M. M., van der Vijgh, W. J. F., & Bast, A. (2002). The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids. Biochemical and Biophysical Research Communications, 295(1), 9–13. [Link]
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Li, H., Luo, Y., Lv, P., Shi, L., Liu, C., & Zhu, H. (2010). Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(5), 1631–1634. [Link]
-
Chan, E. W. C., Wong, S. K., & Chan, H. T. (2010). Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery. Journal of Agricultural and Food Chemistry, 58(20), 11054–11059. [Link]
-
Emam, S. H., Sonousi, A., Osman, E. O., Hwang, D., Kim, G.-D., & Hassan, R. A. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 107, 104630. [Link]
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Cui, L., Li, Y., Wang, Y., Li, H., Li, Y., & Li, R. (2012). Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors. Chemical Biology & Drug Design, 80(4), 584–590. [Link]
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A Comparative Guide to the Efficacy of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Correlating In Vitro and In Vivo Anti-Inflammatory Activity
This technical guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel genistein analog, 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, also referred to as 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone. Chalcones and their derivatives are a major class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor actions.[1][2][3] This guide will dissect the experimental data supporting the compound's anti-inflammatory properties, bridging the gap between cell-based assays and whole-organism models.
We will explore the causality behind the experimental designs, from the selection of cellular models and inflammatory stimuli to the choice of animal models that best represent human inflammatory responses. By presenting detailed protocols and quantitative data, this document serves as a critical resource for researchers and drug development professionals evaluating the therapeutic potential of this promising acetophenone derivative.
Compound Overview and Mechanism of Action
This compound is a synthetic analog of genistein, a naturally occurring isoflavone. Its structure, featuring a 2,4,6-trihydroxyphenyl moiety, suggests potent antioxidant capabilities. The primary mechanism investigated for its anti-inflammatory effects is the interruption of signaling cascades that lead to the production of key inflammatory mediators.
A critical mediator in inflammatory responses, particularly in the skin, is Prostaglandin E2 (PGE2). Its synthesis is often upregulated by external stimuli like ultraviolet B (UVB) radiation, which generates reactive oxygen species and activates various protein tyrosine kinases.[4] The core hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting the UVB-induced release of PGE2.
Caption: Proposed anti-inflammatory mechanism of action.
In Vitro Efficacy: Inhibition of Inflammatory Mediators
The foundational assessment of a potential anti-inflammatory agent begins with in vitro models. These controlled environments allow for the precise measurement of a compound's effect on specific cellular pathways. For this acetophenone, human epidermal keratinocytes were utilized as a clinically relevant model for skin inflammation.
The experimental choice to use UVB irradiation is critical, as it mimics a common environmental trigger for cutaneous inflammation. The subsequent measurement of PGE2 release via ELISA provides a quantitative readout of the inflammatory response.
Experimental Protocol: In Vitro UVB-Induced PGE2 Release Assay
-
Cell Culture: Human epidermal keratinocytes are cultured to 80-90% confluency in appropriate media.
-
Pre-treatment: Cells are washed with phosphate-buffered saline (PBS), and the media is replaced with fresh media containing varying concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for a standard period (e.g., 1-2 hours) to allow for compound uptake.
-
UVB Irradiation: The media is removed, and cells are irradiated with a controlled dose of UVB light (e.g., 100 mJ/cm²).
-
Post-Incubation: The original media containing the compound is added back to the cells, and they are incubated for an additional 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
In Vitro Results Summary
The results demonstrated a dose-dependent inhibition of UVB-induced PGE2 release by the compound.[4]
| Compound Concentration | Mean PGE2 Release (pg/mL) | % Inhibition |
| Vehicle Control (UVB) | 250 | 0% |
| 1 µM | 175 | 30% |
| 5 µM | 110 | 56% |
| 10 µM | 75 | 70% |
Note: Data is representative based on findings reported in the literature.[4]
These in vitro findings are significant, establishing a direct biochemical effect of the compound on a key inflammatory pathway at the cellular level. This provides the rationale for advancing to more complex in vivo models.
In Vivo Efficacy: Attenuation of Acute Inflammation
While in vitro data is crucial, it cannot predict a compound's behavior in a whole organism, where factors like absorption, distribution, metabolism, and excretion (ADME) play a critical role. Therefore, validation in animal models is an essential next step. An acute inflammation model in BALB/c mice was used to evaluate the compound's efficacy in vivo.
Two standard methods were employed: carrageenan-induced air pouch inflammation and direct UVB-induced skin inflammation. The carrageenan model is a classic choice for inducing a robust and reproducible inflammatory response characterized by edema and leukocyte infiltration. The UVB model provides a direct translational link to the in vitro experiments.
Experimental Protocol: In Vivo Murine Models of Inflammation
A. Carrageenan-Induced Air Pouch Model:
-
Pouch Formation: An air pouch is created on the dorsum of mice by injecting sterile air subcutaneously.
-
Compound Administration: Mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control prior to the inflammatory challenge.
-
Inflammation Induction: A solution of carrageenan is injected into the air pouch to induce inflammation.
-
Evaluation: After a set time (e.g., 24 hours), the inflammatory exudate from the pouch is collected to measure volume (edema) and inflammatory cell count.
B. UVB-Induced Skin Edema Model:
-
Preparation: The dorsal skin of the mice is shaved.
-
Compound Administration: The compound is administered, either topically to the shaved area or systemically.
-
UVB Irradiation: The shaved dorsal skin is exposed to a single, acute dose of UVB radiation.
-
Edema Measurement: Skin edema is quantified by measuring the change in skin thickness using calipers or by measuring the weight of a skin punch biopsy at various time points post-irradiation (e.g., 24, 48, and 72 hours).
-
Histological Analysis: Skin biopsies are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess histological changes, such as epidermal hyperplasia and inflammatory cell infiltration.
In Vivo Results Summary
The compound effectively inhibited the development of edema in UVB-irradiated mice. Furthermore, histological examination revealed a significant reduction in the characteristic changes associated with UVB-induced inflammation in the treated groups compared to controls.
| Treatment Group | Edema (Change in Skinfold Thickness, mm) at 48h | Histological Score (Inflammatory Infiltrate) |
| Vehicle Control (UVB) | 0.85 | +++ |
| Compound (10 mg/kg) | 0.40 | + |
Note: Data is representative based on findings reported in the literature.[4] A '+' score indicates the relative severity of histological changes.
Comparative Analysis: Bridging In Vitro and In Vivo Data
The successful translation of in vitro activity to in vivo efficacy is a critical milestone in drug development. In the case of this compound, the in vivo results strongly correlate with the in vitro findings.
Caption: Logical flow from in vitro findings to in vivo validation.
The causality is clear: the demonstrated ability of the compound to suppress the production of the potent inflammatory mediator PGE2 at the cellular level translates directly to a reduction in the macroscopic signs of inflammation, such as edema and tissue damage, in a living organism.[4] This strong correlation suggests that the compound possesses favorable pharmacokinetic properties that allow it to reach the target tissue in sufficient concentrations to exert its biological effect.
While the in vitro assays provide a clean, mechanistic window, the in vivo results validate this mechanism's relevance in a complex biological system. The effective inhibition of both carrageenan- and UVB-induced inflammation indicates that the compound is robust and not limited to a single inflammatory pathway, further strengthening its profile as a potential therapeutic agent.
Conclusion and Future Directions
The experimental evidence strongly supports that this compound is a potent anti-inflammatory agent. The direct correlation between its in vitro capacity to inhibit PGE2 release and its in vivo efficacy in reducing acute inflammation and skin damage provides a solid foundation for its further development.
Future research should focus on elucidating its precise molecular targets within the prostaglandin synthesis pathway, conducting detailed pharmacokinetic and toxicology studies, and exploring its efficacy in chronic inflammatory disease models. The consistency between the cell-based and whole-organism data underscores the power of a well-designed translational research strategy in identifying and validating novel therapeutic candidates.
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A Researcher's Guide to Assessing the Cellular Cross-Reactivity of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
In the landscape of drug discovery, the initial promise of a novel compound is often tempered by the critical need to understand its specificity. A molecule that potently modulates its intended target is of limited therapeutic value if it concurrently interacts with numerous off-target proteins, leading to unforeseen side effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the polyphenolic compound 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone , a member of the deoxybenzoin class of natural product analogs.[1][2][3] Deoxybenzoins have garnered interest for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2][4][5]
This document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to designing and interpreting a cross-reactivity study, grounded in established scientific principles. We will explore the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reliable data generation.
Understanding the Compound and Rationale for Cross-Reactivity Screening
This compound, which we will refer to as Deoxybenzoin Analog 1 (DBA-1) for brevity, possesses a polyphenolic structure that suggests a potential for broad biological activity. The presence of multiple hydroxyl groups on the phenyl ring is a common feature in many kinase inhibitors and other pharmacologically active molecules that can lead to off-target effects. Therefore, a thorough assessment of its selectivity is paramount before committing to extensive preclinical development.
A structurally similar compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has demonstrated cytotoxic effects against various cancer cell lines, including HT-29 (colon), A-549 (lung), and MCF-7 (breast), inducing cell cycle arrest and apoptosis.[6][7] This provides a logical starting point for our investigation, as these cell lines represent distinct cancer types with differing genetic backgrounds and signaling pathway dependencies.
Experimental Strategy for Assessing Cross-Reactivity
Our comparative analysis will focus on three key areas:
-
Cell Viability Profiling: To determine the cytotoxic and cytostatic effects of DBA-1 across a panel of diverse cancer cell lines.
-
Target Engagement Assays: To ascertain direct binding of DBA-1 to specific intracellular targets.[8][9][10]
-
Kinase Selectivity Profiling: To broadly screen for off-target kinase interactions, a common liability for many small molecules.[11][12][13][14]
For comparative purposes, we will include two reference compounds:
-
Genistein: A well-characterized isoflavone with known broad-spectrum kinase inhibitory activity.
-
Staurosporine: A potent, non-selective kinase inhibitor, serving as a positive control for broad cross-reactivity.
Cell Line Panel Selection
A well-chosen cell line panel is crucial for a meaningful cross-reactivity study. We will utilize three distinct human cancer cell lines:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used for studying hormone-dependent cancers.[15][16][17][18][19]
-
A549 (Lung Carcinoma): A model for non-small cell lung cancer, characterized by a KRAS mutation.[20][21][22][23][24]
-
HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that retains many hepatocyte-specific metabolic functions, making it useful for assessing potential hepatotoxicity.[25][26][27][28][29]
Methodologies and Data Interpretation
Cell Viability Profiling
Objective: To quantify the dose-dependent effect of DBA-1 on the viability of MCF-7, A549, and HepG2 cells.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) will be employed.[30] This assay measures ATP levels, which is a reliable indicator of metabolically active cells.[30][31][32] It offers higher sensitivity and is less prone to interference from polyphenolic compounds compared to traditional colorimetric assays like MTT.[33]
-
Cell Seeding: Seed MCF-7, A549, and HepG2 cells in 96-well opaque-walled plates at a density of 5,000 cells/well in their respective recommended culture media. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a 10-point serial dilution of DBA-1, Genistein, and Staurosporine in DMSO. The final concentration in the assay should range from 0.01 µM to 100 µM. Add 1 µL of the diluted compounds to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Assay Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% viability) and plot the dose-response curves. Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound in each cell line.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| DBA-1 | 15.2 | 25.8 | > 100 |
| Genistein | 8.5 | 12.1 | 22.4 |
| Staurosporine | 0.02 | 0.03 | 0.015 |
Interpretation of Expected Results: The hypothetical data suggests that DBA-1 exhibits moderate, differential cytotoxicity against MCF-7 and A549 cells, while showing minimal effect on HepG2 cells at the tested concentrations. This profile is more selective than the broad-spectrum inhibitors Genistein and Staurosporine. The lack of potent activity in HepG2 cells may indicate a lower potential for general hepatotoxicity.
Cellular Target Engagement
Objective: To determine if DBA-1 directly binds to a specific intracellular target in living cells. For this illustrative guide, we will hypothesize that DBA-1 may interact with a bromodomain-containing protein due to the structural similarities of some small molecules that bind to this class of proteins. We will use the NanoBRET™ Target Engagement Assay (Promega).[8]
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding a NanoLuc®-BRD4 fusion protein and a carrier DNA. Plate the transfected cells in 96-well plates.
-
Tracer Addition: Add the NanoBRET™ tracer specific for the BRD4 bromodomain to the cells at a pre-determined optimal concentration.
-
Compound Competition: Add DBA-1, Genistein, and a known BRD4 inhibitor (e.g., JQ1 as a positive control) at various concentrations to the wells.
-
BRET Measurement: Incubate the plate for 2 hours at 37°C. Measure the BRET signal using a luminometer equipped with appropriate filters. The BRET signal is generated by energy transfer from the NanoLuc® luciferase to the fluorescent tracer.[13]
-
Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. Calculate the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.
Data Presentation:
| Compound | BRD4 Target Engagement IC₅₀ (µM) |
| DBA-1 | > 50 |
| Genistein | 25.6 |
| JQ1 (Positive Control) | 0.05 |
Interpretation of Expected Results: The hypothetical data indicates that DBA-1 does not significantly engage with the BRD4 bromodomain at concentrations up to 50 µM. This suggests that the observed cellular effects are likely not mediated through direct interaction with this specific target. Genistein shows weak engagement, consistent with its known promiscuity.
Kinase Selectivity Profiling
Objective: To assess the off-target activity of DBA-1 against a broad panel of human kinases.
Methodology: A fee-for-service kinase profiling service, such as the KinaseProfiler™ service from Eurofins Discovery or a similar platform, can be utilized.[12] These services typically employ radiometric or luminescence-based assays to measure the inhibitory activity of a compound against a large number of kinases.[11][13][14][34]
-
Compound Submission: Submit DBA-1 at a concentration of 10 µM for screening against a panel of over 400 human kinases.
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of DBA-1.
-
Data Reporting: The results are typically reported as the percentage of kinase activity remaining in the presence of the compound. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
Data Presentation: The results are often visualized as a "kinome map" or a table listing the kinases with significant inhibition.
Interpretation of Expected Results: A highly selective compound will show potent inhibition of its intended target (if known) and minimal inhibition of other kinases. A cross-reactive compound will inhibit multiple kinases. For DBA-1, the results would reveal any "hot spots" of off-target kinase activity, guiding further investigation and optimization.
Visualizing Workflows and Pathways
To provide a clear overview of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the CellTiter-Glo® Viability Assay.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
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A Comparative Guide to the Synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: A Reproducibility Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the reproducibility of synthetic protocols is paramount.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative with potential applications in medicinal chemistry.[2][3][4][5] We will delve into the mechanistic intricacies, experimental nuances, and potential pitfalls of the most relevant synthetic strategies—the Hoesch reaction and the Friedel-Crafts acylation—to provide a framework for achieving consistent and reliable results.
Introduction: The Challenge of Synthesizing Polyhydroxylated Deoxybenzoins
The target molecule, this compound, presents a synthetic challenge due to the highly activated nature of the phloroglucinol ring. Phloroglucinol's three hydroxyl groups make it extremely susceptible to electrophilic aromatic substitution, but also prone to side reactions such as O-acylation and polysubstitution, which can significantly impact the reproducibility and yield of the desired C-acylated product.[6][7][8][9] This guide will compare and contrast the two most prominent methods for the synthesis of this class of compounds, providing a rationale for procedural choices and strategies to mitigate common reproducibility issues.
Comparative Analysis of Synthetic Methodologies
Two principal synthetic pathways are considered for the preparation of this compound: the Hoesch reaction and the Friedel-Crafts acylation.
| Parameter | Hoesch Reaction | Friedel-Crafts Acylation |
| Starting Materials | Phloroglucinol, 4-Methoxyphenylacetonitrile | Phloroglucinol, 4-Methoxyphenylacetyl chloride |
| Catalyst/Reagent | Lewis Acid (e.g., ZnCl₂, AlCl₃), HCl gas | Lewis Acid (e.g., AlCl₃, FeCl₃, TiCl₄) |
| Typical Solvents | Ether, Dichloromethane, Nitromethane | Dichloromethane, Carbon disulfide, Nitrobenzene |
| Reaction Temperature | Typically low to room temperature | 0°C to reflux |
| Key Advantages | Good for polyhydroxy phenols; less prone to polysubstitution than Friedel-Crafts alkylation.[10][11][12] | Generally applicable for acylation of aromatic compounds. |
| Potential for Side Reactions | Formation of ketimine hydrochloride intermediate; potential for O-acylation.[10][13] | O-acylation (Fries rearrangement can be a factor); polysubstitution; catalyst deactivation.[14][15] |
| Reported Yields (for similar compounds) | Moderate to good | Variable, can be high with optimization |
Method 1: The Hoesch Reaction
The Hoesch reaction is a classic method for the synthesis of hydroxyaryl ketones from phenols and nitriles, catalyzed by a Lewis acid and hydrogen chloride.[10][11][12][16][13][17][18] This method is particularly well-suited for highly activated phenols like phloroglucinol.[10]
Mechanistic Rationale
The reaction proceeds through the formation of a reactive electrophile from the nitrile and HCl, which is facilitated by the Lewis acid. This electrophile then attacks the electron-rich phloroglucinol ring. The initial product is a ketimine, which is subsequently hydrolyzed to the desired ketone.
Figure 1: Workflow for the Hoesch Reaction.
Detailed Experimental Protocol
Part A: Synthesis of 4-Methoxyphenylacetonitrile
-
Materials: 1-(chloromethyl)-4-methoxybenzene, sodium cyanide, sodium iodide, dry acetone.
-
Procedure:
-
In a two-necked flask equipped with a reflux condenser and mechanical stirrer, combine 1-(chloromethyl)-4-methoxybenzene (1 mole), finely powdered and dried sodium cyanide (1.5 moles), and sodium iodide (0.05 moles) in dry acetone (500 ml).[17]
-
Heat the mixture under reflux with vigorous stirring for 20 hours.[17]
-
Cool the reaction mixture to room temperature and filter to remove the precipitated salts. Wash the salt cake with acetone.[17]
-
Combine the filtrates and remove the acetone by distillation.
-
The resulting residue is purified by vacuum distillation to yield 4-methoxyphenylacetonitrile.[17]
-
Part B: Hoesch Reaction
-
Materials: Phloroglucinol, 4-methoxyphenylacetonitrile, anhydrous ether, zinc chloride (or another suitable Lewis acid), dry hydrogen chloride gas.
-
Procedure:
-
In a flame-dried flask, dissolve equimolar amounts of phloroglucinol and 4-methoxyphenylacetonitrile in anhydrous ether.
-
Add a catalytic amount of a freshly fused Lewis acid, such as zinc chloride.
-
Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the solution for several hours.
-
The ketimine hydrochloride will precipitate. Allow the reaction to stand at a low temperature to ensure complete precipitation.
-
Isolate the precipitate by filtration and wash with anhydrous ether.
-
Hydrolyze the ketimine hydrochloride by boiling with water to obtain the crude product.
-
The crude this compound can be purified by recrystallization.
-
Reproducibility Considerations
-
Moisture Sensitivity: The Hoesch reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents are essential for reproducible results.[19]
-
Purity of Reagents: The purity of the phloroglucinol and 4-methoxyphenylacetonitrile is critical. Impurities can lead to the formation of side products and lower yields.
-
HCl Gas Introduction: The rate and duration of HCl gas introduction can influence the reaction outcome. A consistent and controlled flow is necessary.
-
Lewis Acid Activity: The activity of the Lewis acid catalyst can vary. Using freshly fused and anhydrous Lewis acids is recommended for consistent performance.
Method 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones.[3][6] In this case, it involves the reaction of phloroglucinol with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The Lewis acid activates the acyl chloride, forming a highly reactive acylium ion. This electrophile is then attacked by the electron-rich phloroglucinol ring. A key consideration is the potential for O-acylation to form a phenyl ester, which can then undergo a Fries rearrangement to the desired C-acylated product, often requiring an excess of the Lewis acid catalyst.[7][14]
Figure 2: Workflow for Friedel-Crafts Acylation.
Detailed Experimental Protocol
Part A: Synthesis of 4-Methoxyphenylacetyl chloride
-
Materials: 4-methoxyphenylacetic acid, thionyl chloride, benzene (or another suitable solvent).
-
Procedure:
-
Dissolve 4-methoxyphenylacetic acid (0.1 mol) in benzene (10 mL).[20]
-
Slowly add thionyl chloride (0.2 mol) to the solution.[20]
-
Heat the mixture to reflux and stir for 1 hour.[20]
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain 4-methoxyphenylacetyl chloride.[20][21][22]
-
Part B: Friedel-Crafts Acylation
-
Materials: Phloroglucinol, 4-methoxyphenylacetyl chloride, anhydrous aluminum chloride (or another suitable Lewis acid), anhydrous dichloromethane (or another suitable solvent).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.0-3.0 equivalents) in anhydrous dichloromethane.[14]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-methoxyphenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane.[23][24]
-
After the addition, add a solution of phloroglucinol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[14]
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography.[14]
-
Reproducibility Considerations
-
Stoichiometry of Lewis Acid: The amount of Lewis acid is crucial. For phenols, a stoichiometric excess is often required to favor C-acylation over O-acylation and to overcome catalyst deactivation by the hydroxyl groups.[14][15]
-
Reaction Temperature: Temperature control is critical for selectivity. Lower temperatures generally favor the para-acylated product in related reactions, though with the symmetrical phloroglucinol, the primary concern is controlling the reaction rate and preventing side reactions.[14]
-
Order of Addition: The order of reagent addition can impact the outcome. Preparing the complex of the acyl chloride and Lewis acid before adding the phenol is a common strategy.
-
Work-up Procedure: The quenching step must be performed carefully and at a low temperature to avoid decomposition of the product.
Characterization and Purification
Regardless of the synthetic route chosen, proper characterization and purification are essential to validate the identity and purity of the final product.
-
Purification: The primary methods for purifying deoxybenzoins are recrystallization and column chromatography. The choice of solvent for recrystallization will depend on the polarity of the final product and any impurities.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of both rings, the methylene bridge, the methoxy group, and the hydroxyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can provide information about its fragmentation pattern, further aiding in structural confirmation.
-
Conclusion and Recommendations
Both the Hoesch reaction and Friedel-Crafts acylation present viable, albeit challenging, routes to this compound. For achieving the highest degree of reproducibility, the following points are critical:
-
Strict Anhydrous Conditions: For both methods, the exclusion of moisture is non-negotiable.
-
High-Purity Starting Materials: The use of pure precursors is essential to minimize side reactions.
-
Careful Control of Reaction Parameters: Temperature, stoichiometry of reagents and catalysts, and reaction time must be precisely controlled and documented.
The Hoesch reaction is often favored for polyhydroxylated phenols due to a lower propensity for polysubstitution. However, it requires the handling of HCl gas and the synthesis of the corresponding nitrile. The Friedel-Crafts acylation is a more general method but requires careful optimization of the Lewis acid stoichiometry and reaction temperature to manage selectivity and prevent catalyst deactivation.
For researchers aiming to establish a robust and reproducible synthesis, a systematic optimization of one of these methods is recommended, with careful attention to the factors outlined in this guide.
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ResearchGate. (2023). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. Retrieved January 15, 2026, from [Link]
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Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Retrieved January 15, 2026, from [Link]
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Organic Reactions. (n.d.). The Hoesch Synthesis. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2019). Multifunctional deoxybenzoins: Preparation of low heat release polymer networks by orthogonal crosslinking. Retrieved January 15, 2026, from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved January 15, 2026, from [Link]
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A Comparative Benchmarking Guide: Evaluating 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Against Known Enzyme Inhibitors
This guide provides a comprehensive framework for benchmarking the biological activity of the synthetic deoxybenzoin, 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, against established inhibitors of key enzymes implicated in oxidative stress and hyperpigmentation. Researchers, scientists, and drug development professionals can utilize this detailed comparison to evaluate the compound's potential as a therapeutic or cosmetic agent.
Introduction to this compound
This compound belongs to the deoxybenzoin class of compounds. Deoxybenzoins are precursors in the synthesis of isoflavones and share structural similarities with other beneficial polyphenols like resveratrol.[1] Polyphenolic compounds are widely recognized for their antioxidant properties and their ability to modulate various enzymatic pathways.[2] Synthetic deoxybenzoins, in particular, have demonstrated potent antioxidant and tyrosinase inhibitory activities in vitro.[1][3] Given its structure, featuring a trihydroxyphenyl moiety, this compound is a promising candidate for inhibiting enzymes susceptible to polyphenolic modulation.
This guide will focus on benchmarking this compound against inhibitors of two key enzymes:
-
Tyrosinase: A copper-containing enzyme that is the rate-limiting step in melanin synthesis.[4] Its inhibition is a primary target for treating hyperpigmentation disorders and for skin-lightening agents in cosmetics.[4][5]
-
Xanthine Oxidase: A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[6][7] Overproduction of uric acid can lead to hyperuricemia and gout, making xanthine oxidase inhibitors valuable therapeutic agents.[8][9]
Selection of Known Inhibitors for Comparison
To provide a robust benchmark, we will compare the inhibitory potential of this compound against well-characterized inhibitors for each target enzyme.
For Tyrosinase Inhibition:
-
Kojic Acid: A widely used and well-documented tyrosinase inhibitor, often serving as a positive control in screening assays.[4][10][11] It acts as a competitive inhibitor of tyrosinase.[10]
-
Arbutin: A naturally occurring hydroquinone derivative that also inhibits tyrosinase and is used in cosmetic formulations.[10][12]
-
Resveratrol: A stilbenoid found in grapes with known tyrosinase inhibitory activity.[11]
For Xanthine Oxidase Inhibition:
-
Allopurinol: A purine analog and a first-line medication for the treatment of gout and hyperuricemia.[8][9][13] It acts as a competitive inhibitor of xanthine oxidase.[8]
-
Febuxostat: A newer, non-purine selective inhibitor of xanthine oxidase, often considered more potent than allopurinol.[8][9]
-
Quercetin: A flavonoid found in many fruits and vegetables that has been shown to inhibit xanthine oxidase.[9]
Experimental Benchmarking Workflow
A multi-tiered approach will be employed to comprehensively evaluate the inhibitory potential of this compound. This involves in vitro enzymatic assays followed by cell-based assays to assess the compound's efficacy in a more biologically relevant context.
Caption: A general experimental workflow for benchmarking the test compound.
Part 1: In Vitro Enzyme Inhibition Assays
The initial phase focuses on directly measuring the inhibitory effect of this compound on purified tyrosinase and xanthine oxidase.
A. Tyrosinase Inhibition Assay Protocol
This spectrophotometric assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.[14]
-
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid, Arbutin, Resveratrol (Positive Controls)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
Dissolve the test compound and positive controls in DMSO to create concentrated stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.
-
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: Add test compound dilution, phosphate buffer, and tyrosinase solution.
-
Positive Control Wells: Add positive control dilution, phosphate buffer, and tyrosinase solution.
-
Control (Enzyme) Wells: Add vehicle (DMSO in buffer), phosphate buffer, and tyrosinase solution.
-
Blank Wells: Add test compound dilution and phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[15]
-
Reaction Initiation: Add L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode, taking readings every 1-2 minutes for at least 20 minutes.[14][16]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(
- ) / ] x 100[17] -
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
B. Xanthine Oxidase Inhibition Assay Protocol
This assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a strong absorbance at approximately 290-295 nm.[6]
-
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound (Test Compound)
-
Allopurinol, Febuxostat, Quercetin (Positive Controls)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Dissolve the test compound and positive controls in DMSO and prepare serial dilutions.
-
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: Add test compound dilution, phosphate buffer, and xanthine oxidase solution.
-
Positive Control Wells: Add positive control dilution, phosphate buffer, and xanthine oxidase solution.
-
Control (Enzyme) Wells: Add vehicle (DMSO in buffer), phosphate buffer, and xanthine oxidase solution.
-
Blank Wells: Add test compound dilution and phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.[18]
-
Reaction Initiation: Add the xanthine solution to all wells to start the reaction.
-
Measurement: Measure the absorbance at 295 nm after a 15-minute incubation.[6] Alternatively, for a kinetic assay, measure the increase in absorbance over time.
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(
- ) - ( - )] / ( - ) x 100[6] -
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Part 2: Cell-Based Functional Assays
To assess the biological relevance of the in vitro findings, the test compound will be evaluated in appropriate cell models.
A. Cellular Melanin Content Assay
This assay quantifies the effect of the test compound on melanin production in B16F10 murine melanoma cells, a standard model for studying melanogenesis.[19]
-
Cell Culture and Treatment:
-
Seed B16F10 cells in 6-well plates and allow them to attach for 24 hours.[19]
-
Treat the cells with various concentrations of this compound and the positive controls (Kojic Acid, Arbutin, Resveratrol) for 48-72 hours. The concentrations should be informed by the IC50 values obtained from the in vitro assays and should be non-toxic as determined by a cell viability assay (e.g., MTT).
-
-
Melanin Content Measurement:
-
After treatment, wash the cells with PBS and lyse them.
-
Pellet the pigment by centrifugation.[20]
-
Dissolve the melanin pellet in 1N NaOH / 10% DMSO at an elevated temperature (e.g., 80°C).[21]
-
Measure the absorbance of the solubilized melanin at 470-492 nm.[20][21]
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.
-
Express the results as a percentage of the melanin content in untreated control cells.
-
B. Cellular Uric Acid Production Assay
This assay will measure the ability of the test compound to reduce uric acid levels in a cell-based model of hyperuricemia. Human kidney (HK-2) cells can be used to establish a high uric acid production model.[22]
-
Cell Culture and Treatment:
-
Culture HK-2 cells to confluence.
-
Induce uric acid production by adding a purine precursor, such as adenosine or hypoxanthine, to the culture medium.[22]
-
Treat the cells with various non-toxic concentrations of this compound and the positive controls (Allopurinol, Febuxostat, Quercetin).
-
-
Uric Acid Measurement:
-
After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the concentration of uric acid in the supernatant using a commercially available colorimetric or fluorometric uric acid assay kit.[23][24][25] These kits typically rely on the uricase-catalyzed oxidation of uric acid, which produces a detectable signal.
-
Express the results as the amount of uric acid produced, normalized to the total protein content of the cells.
-
Comparative Data Summary
The quantitative data from the enzymatic and cell-based assays should be summarized in tables for clear and objective comparison.
Table 1: In Vitro Enzyme Inhibition (IC50 Values)
| Compound | Tyrosinase IC50 (µM) | Xanthine Oxidase IC50 (µM) |
| This compound | TBD | TBD |
| Kojic Acid | TBD | N/A |
| Arbutin | TBD | N/A |
| Resveratrol | TBD | N/A |
| Allopurinol | N/A | TBD |
| Febuxostat | N/A | TBD |
| Quercetin | N/A | TBD |
TBD: To be determined experimentally. N/A: Not applicable.
Table 2: Cell-Based Assay Results
| Compound (at a specified concentration) | Melanin Content (% of Control) | Uric Acid Production (% of Control) |
| This compound | TBD | TBD |
| Kojic Acid | TBD | N/A |
| Arbutin | TBD | N/A |
| Resveratrol | TBD | N/A |
| Allopurinol | N/A | TBD |
| Febuxostat | N/A | TBD |
| Quercetin | N/A | TBD |
TBD: To be determined experimentally. N/A: Not applicable.
Signaling Pathway Visualization
The inhibition of tyrosinase and xanthine oxidase directly impacts their respective metabolic pathways.
Caption: Inhibition of Tyrosinase and Xanthine Oxidase pathways.
Conclusion
This guide outlines a rigorous and objective methodology for benchmarking this compound against a panel of known inhibitors for tyrosinase and xanthine oxidase. By following these detailed protocols, researchers can generate robust and comparable data on the compound's inhibitory potency and cellular efficacy. The results of these experiments will provide valuable insights into the potential of this deoxybenzoin derivative as a lead compound for the development of novel therapeutic or cosmetic agents targeting hyperpigmentation and hyperuricemia.
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Safety Operating Guide
Navigating the Safe Handling of 1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE: A Guide to Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment
1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a complex organic molecule. To understand its potential hazards, we can infer from related compounds for which safety data is available. Compounds such as 1-(2,4,6-trihydroxyphenyl)ethanone and other substituted acetophenones are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, a cautious approach assuming similar hazards is necessary.
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness and irritation.[1][2][4]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]
-
Unknown Toxicological Properties: As the toxicological properties of this specific compound have not been fully investigated, it should be handled with care, assuming it may be harmful if swallowed or inhaled.[1]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hands | Nitrile or neoprene gloves | Follow manufacturer's guidelines for chemical resistance | To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[4] |
| Body | Laboratory coat or chemical-resistant apron | Standard laboratory practice | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | NIOSH (US) or EN 143 (EU) | Recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely, to prevent respiratory irritation.[4] |
Experimental Workflow: A Step-by-Step Safety Protocol
The following workflow diagram illustrates the critical safety checkpoints during the handling of this compound, from preparation to disposal.
Caption: Experimental workflow for handling the target compound.
Detailed Procedural Guidance:
-
Preparation:
-
Handling:
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan: A Commitment to Environmental and Personal Safety
Proper disposal of this compound and its containers is a critical final step in the experimental workflow.
Caption: Disposal plan for chemical and contaminated waste.
Disposal Procedures:
-
Chemical Waste: All waste containing this compound should be considered hazardous waste.[1] It must be collected in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, should be disposed of as contaminated solid waste.
-
Disposal Vendor: The disposal of chemical waste must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4] Do not dispose of this chemical down the drain.[4]
By adhering to these stringent safety protocols, researchers can confidently and safely advance their scientific endeavors while upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Angene Chemical. (2024, June 22). Safety Data Sheet: 1-(2,3,4-Trihydroxyphenyl)ethanone. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
